Product packaging for E7130(Cat. No.:)

E7130

Cat. No.: B10860285
M. Wt: 1066.3 g/mol
InChI Key: MJMBDBINYFNDST-UWJPGFHWSA-N
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Description

Halichondrin Analogue E7130 is a halichondrin analogue derived from a marine sponge with potential antineoplastic activity. Upon intravenous infusion, halichondrin analogue this compound may bind to the vinca domain of tubulin and inhibit the polymerization of tubulin and the assembly of microtubules, thereby inhibiting mitotic spindle assembly and inducing cell cycle arrest at the G2/M phase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H83NO17 B10860285 E7130

Properties

Molecular Formula

C58H83NO17

Molecular Weight

1066.3 g/mol

InChI

InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33+,34-,35+,36+,37-,38-,39+,40+,41+,42-,43+,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1

InChI Key

MJMBDBINYFNDST-UWJPGFHWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C

Origin of Product

United States

Foundational & Exploratory

E7130: A Dual-Action Anticancer Agent Targeting Microtubule Dynamics and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction E7130 is a novel, fully synthetic analog of the marine sponge natural product halichondrin B, developed through joint research between Harvard University and Eisai.[1][2] It represents a significant advancement in synthetic organic chemistry, enabling the production of sufficient quantities for clinical investigation.[1][3][4] Preclinical studies have revealed that this compound possesses a unique, dual mechanism of action, functioning not only as a potent microtubule dynamics inhibitor but also as a novel modulator of the tumor microenvironment (TME).[1][5] This dual activity distinguishes it from other microtubule-targeting agents and positions it as a promising candidate for both monotherapy and combination treatments in various cancers.[6] A Phase I clinical trial for this compound in patients with advanced solid tumors is underway.[2][7][8]

Core Mechanism of Action 1: Inhibition of Microtubule Dynamics

This compound exerts potent cytotoxic effects on cancer cells by acting as a microtubule inhibitor.[9][10] By disrupting microtubule dynamics, this compound interferes with the formation and function of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division. This disruption ultimately leads to cell cycle arrest and apoptosis. The high potency of this compound is demonstrated by its anti-proliferative efficacy at nanomolar and sub-nanomolar concentrations across various human cancer cell lines.[9]

Quantitative Data: In Vitro Anti-proliferative Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound in several cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1
Table 1: In Vitro potency of this compound against various human cancer cell lines. Data sourced from MedchemExpress.[9]

Core Mechanism of Action 2: Amelioration of the Tumor Microenvironment (TME)

A distinguishing feature of this compound is its ability to favorably modulate the TME at pharmacologically relevant concentrations.[5][7] This activity involves two primary effects: the suppression of cancer-associated fibroblasts (CAFs) and the remodeling of tumor vasculature.

Suppression of Cancer-Associated Fibroblasts (CAFs)

This compound has been shown to reduce the number of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[5][9] CAFs are known to contribute to a tumor-promoting environment by secreting growth factors, remodeling the extracellular matrix (ECM), and promoting immunosuppression.

The mechanism for this reduction is not through direct cytotoxicity to fibroblasts but by interfering with their activation.[5] Transforming growth factor-beta (TGF-β), often secreted by cancer cells, induces the transdifferentiation of normal fibroblasts into pro-cancerous α-SMA-positive myofibroblasts. This compound inhibits this process by disrupting the microtubule network formation necessary for focal adhesion assembly. This disruption, in turn, deactivates the downstream PI3K/AKT/mTOR signaling pathway, which is critical for α-SMA expression.[5][9][11]

E7130_CAF_Signaling cluster_fibroblast Fibroblast TGFB TGF-β Microtubule Microtubule Network Formation TGFB->Microtubule induces FocalAdhesion Focal Adhesion Assembly Microtubule->FocalAdhesion PI3K PI3K/AKT/mTOR Pathway FocalAdhesion->PI3K activates aSMA α-SMA Expression PI3K->aSMA promotes CAF Cancer-Associated Fibroblast (CAF) aSMA->CAF leads to This compound This compound This compound->Microtubule inhibits

Caption: this compound inhibits TGF-β-induced CAF activation via microtubule disruption.
Tumor Vasculature Remodeling

In addition to its effects on CAFs, this compound remodels the tumor vasculature. Preclinical studies demonstrate that this compound treatment increases the density of intratumoral CD31-positive endothelial cells.[1][5] This vascular remodeling is thought to normalize the chaotic and leaky tumor vasculature, potentially reducing hypoxia and improving the delivery and efficacy of co-administered therapeutic agents.[9][11]

E7130_TME_Modulation cluster_TME Tumor Microenvironment (TME) cluster_Outcomes Therapeutic Outcomes This compound This compound CAF α-SMA-positive CAFs This compound->CAF Reduces Vessels Tumor Vasculature (CD31+ Endothelial Cells) This compound->Vessels Increases TumorGrowth Tumor Regression CAF->TumorGrowth DrugDelivery Enhanced Drug Delivery Vessels->DrugDelivery DrugDelivery->TumorGrowth E7130_Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_analysis Downstream Analysis Xenograft Human Tumor Xenograft in Mice Treatment_vivo This compound Treatment (i.v.) Xenograft->Treatment_vivo Harvest Tumor Harvest Treatment_vivo->Harvest IHC Immunohistochemistry (α-SMA, CD31) Harvest->IHC Culture Cancer Cell or Fibroblast Culture Treatment_vitro This compound Treatment Culture->Treatment_vitro Assay Tubulin Polymerization Assay Lysis Cell Lysis / Fixation Treatment_vitro->Lysis WB Western Blot (pAKT, pS6) Lysis->WB Data Data Analysis & Interpretation IHC->Data WB->Data Assay->Data

References

E7130: A Synthetic Halichondrin B Analog Targeting the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a synthetically accessible analog of the marine natural product halichondrin B, developed through a joint research effort between Eisai and Harvard University.[1][2] Unlike its parent compound, which is limited by natural supply, this compound can be produced on a gram scale through total synthesis, enabling comprehensive preclinical and clinical evaluation.[2][3][4] This agent exhibits a dual mechanism of action, functioning as both a potent microtubule dynamics inhibitor and a modulator of the tumor microenvironment (TME).[1][5][6] Specifically, this compound has been shown to suppress cancer-associated fibroblasts (CAFs) and promote vascular remodeling within the TME, offering a novel approach to cancer therapy.[2][5] A Phase I clinical trial (NCT03444701) has been completed, establishing the maximum tolerated dose for further studies.[7] This technical guide provides a comprehensive overview of this compound, including its relationship to halichondrin B, its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: From Marine Sponge to Synthetic Anticancer Agent

Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated remarkable antitumor activity in preclinical models.[2] However, its scarcity from natural sources severely hampered its clinical development.[2] This challenge spurred efforts in total synthesis, culminating in the successful synthesis of halichondrin B and its analogs. This compound emerged from these efforts as a promising clinical candidate, retaining the potent anticancer properties of the natural product while being amenable to large-scale synthetic production.[2][8][9] The total synthesis of this compound is a significant achievement, involving a multi-step process to control its 31 asymmetric carbons and yield a highly pure product.[2][3]

Mechanism of Action

This compound exerts its anticancer effects through a distinct dual mechanism of action:

2.1. Microtubule Dynamics Inhibition: Similar to other halichondrin analogs, this compound is a potent inhibitor of microtubule dynamics.[5][8] It disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.[6]

2.2. Tumor Microenvironment Modulation: A key differentiator for this compound is its ability to remodel the TME.[2][5] This activity is primarily attributed to its effects on two critical components of the TME:

  • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to reduce the population of α-SMA-positive CAFs within tumors.[2][5] This effect is mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts, preventing their transdifferentiation into a myofibroblast phenotype.[1][5]

  • Vascular Remodeling: this compound promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral CD31-positive endothelial cells.[2]

By targeting both the cancer cells directly and the supportive stromal environment, this compound presents a multi-pronged attack on tumor growth and progression.

Quantitative Data

In Vitro Cytotoxicity

While specific IC50 values for a wide range of cell lines are not extensively consolidated in the public domain, available data indicates that this compound exhibits potent low nanomolar to sub-nanomolar activity against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
KPL-4Breast Cancer0.01-0.1[10]
OSC-19Head and Neck Squamous Cell Carcinoma0.01-0.1[10]
FaDuHead and Neck Squamous Cell Carcinoma0.01-0.1[10]
HSC-2Head and Neck Squamous Cell Carcinoma0.01-0.1[10]

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Preclinical In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various xenograft models.

Xenograft ModelCancer TypeDose (µg/kg)Treatment ScheduleTumor Growth InhibitionReference
HSC-2 (orthotopic)Head and Neck Squamous Cell Carcinoma90Not specifiedCombination with cetuximab showed prominent effect[6]
FaDuHead and Neck Squamous Cell Carcinoma90IntravenouslySynergistic antitumor activity with cetuximab[5]
MCF-7Breast Cancer90, 180Intravenously on days 0 and 7Significant antitumor activity and tumor volume reduction[5]
MDA-MB-231Breast Cancer90, 180Intravenously on days 0 and 7Significant antitumor activity[5]
OD-BRE-0438 (PDX)Breast Cancer180Intravenously on days 0 and 7Significant antitumor activity and tumor volume reduction[5]

Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models

Clinical Pharmacokinetics (Phase I)

The first-in-human study (NCT03444701) of this compound in patients with advanced solid tumors established the maximum tolerated dose (MTD) and provided initial pharmacokinetic data.[7]

Dosing ScheduleMaximum Tolerated Dose (MTD)
Every 3 weeks (Q3W)480 µg/m²
Every 2 weeks (Q2W)300 µg/m²

Table 3: Maximum Tolerated Dose of this compound in Phase I Clinical Trial [7]

Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life from this study are not yet fully published. Preclinical pharmacokinetic studies in mice and rats indicated a relatively short half-life.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. While a detailed, step-by-step protocol is proprietary, the overall strategy involves the convergent synthesis of two complex fragments, the "left-half" and "right-half" of the molecule, followed by their coupling and final macrocyclization.[8][9] Key reactions employed in the synthesis include Nozaki-Hiyama-Kishi (NHK) reactions and other advanced organic chemistry transformations to stereoselectively construct the numerous chiral centers.[9] The process has been optimized for gram-scale production under Good Manufacturing Practice (GMP) conditions.[2][3]

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of this compound on the polymerization of tubulin into microtubules. A general protocol is as follows:

  • Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), and this compound at various concentrations.

  • Procedure: a. On ice, prepare a reaction mixture containing tubulin and polymerization buffer. b. Add GTP to initiate polymerization. c. Add this compound or vehicle control to the reaction mixture. d. Transfer the mixture to a pre-warmed 37°C microplate reader. e. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Analysis: Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism. A general protocol is as follows:

  • Cell Culture and Animal Model: a. Culture human cancer cell lines of interest under standard conditions. b. Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: a. Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). b. Subcutaneously inject the cell suspension into the flank of the mice.

  • Treatment: a. Once tumors reach a palpable size, randomize mice into treatment and control groups. b. Administer this compound (intravenously) or vehicle control according to the desired dosing schedule and dose levels.

  • Monitoring and Endpoint: a. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). b. The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Analysis: a. Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group. b. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers like α-SMA and CD31).

Visualizations

G Logical Relationship of Halichondrin B and this compound cluster_0 Natural Product cluster_1 Challenges cluster_2 Synthetic Chemistry Halichondria okadai Halichondria okadai Halichondrin B Halichondrin B Halichondria okadai->Halichondrin B Isolation Limited Supply Limited Supply Halichondrin B->Limited Supply Complex Structure Complex Structure Halichondrin B->Complex Structure This compound This compound Halichondrin B->this compound Structural Analog Total Synthesis Total Synthesis Limited Supply->Total Synthesis Overcome by Complex Structure->Total Synthesis Overcome by Total Synthesis->this compound Enables Production G Preclinical Evaluation Workflow for this compound In Vitro Assays In Vitro Assays Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Assays->Tubulin Polymerization Assay Cell Viability Assays Cell Viability Assays In Vitro Assays->Cell Viability Assays In Vivo Xenograft Models In Vivo Xenograft Models Tubulin Polymerization Assay->In Vivo Xenograft Models Positive Result Cell Viability Assays->In Vivo Xenograft Models Positive Result Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Xenograft Models->Pharmacokinetic Studies Toxicology Studies Toxicology Studies In Vivo Xenograft Models->Toxicology Studies Biomarker Analysis Biomarker Analysis In Vivo Xenograft Models->Biomarker Analysis Clinical Trial Design Clinical Trial Design Pharmacokinetic Studies->Clinical Trial Design Toxicology Studies->Clinical Trial Design Biomarker Analysis->Clinical Trial Design G This compound Mechanism of Action on Cancer-Associated Fibroblasts cluster_0 TGF-β Signaling Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds to PI3K PI3K TGF-β Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Fibroblast Activation Fibroblast Activation mTOR->Fibroblast Activation α-SMA Expression α-SMA Expression Fibroblast Activation->α-SMA Expression CAF Phenotype CAF Phenotype α-SMA Expression->CAF Phenotype Tumor Progression Tumor Progression CAF Phenotype->Tumor Progression This compound This compound This compound->PI3K Inhibits

References

E7130: A Technical Whitepaper on the Discovery and Synthesis of a Novel Tumor Microenvironment Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a synthetically accessible analogue of the marine natural product halichondrin B, developed through a collaborative effort between Eisai Co., Ltd. and Harvard University. Overcoming the supply limitations of the natural product, the total synthesis of this compound has enabled extensive preclinical and clinical investigation. This document details the early discovery, the landmark gram-scale synthesis, and the unique dual mechanism of action of this compound. It functions not only as a potent microtubule dynamics inhibitor but also as a modulator of the tumor microenvironment (TME). By suppressing cancer-associated fibroblasts (CAFs) and promoting vascular remodeling, this compound represents a promising therapeutic agent. This whitepaper provides a technical overview of the key data, experimental methodologies, and relevant biological pathways.

Introduction: The Halichondrin Challenge

The halichondrin family of polyether macrolides, isolated from the marine sponge Halichondria okadai, demonstrated potent anticancer activity in preclinical models.[1][2] However, their exceedingly low natural abundance and complex chemical structure, featuring 32 chiral centers, posed a significant barrier to their clinical development.[3] This supply issue necessitated a total synthesis approach to provide sufficient material for research and clinical trials. A long-standing collaboration between the research group of Professor Yoshito Kishi at Harvard University and scientists at Eisai culminated in the development of this compound, a structurally simplified and synthetically feasible analogue of halichondrin B.[1]

Early Discovery and Preclinical Profile

This compound was identified as a promising anticancer agent due to its potent cytotoxicity against a range of cancer cell lines and its unique effects on the tumor microenvironment.

Potency and In Vitro Activity

This compound exhibits potent anti-proliferative activity against various human cancer cell lines, with IC50 values in the sub-nanomolar range.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines.
Preclinical and Clinical Dosage

Preclinical studies in mouse xenograft models and a subsequent first-in-human Phase I clinical trial have established initial dosage parameters.

Study TypeModel/PopulationDosage RegimenKey Findings
Preclinical XenograftHSC-2, FaDu SCCHN BALB/c mice45-180 µg/kg (i.v.)Increased intratumoral microvessel density, reduced α-SMA-positive CAFs.
Phase I Clinical Trial (NCT03444701)
Dose Escalation (Q3W)Patients with advanced solid tumors270-550 µg/m² (i.v., every 3 weeks)MTD determined as 480 µg/m².
Dose Escalation (Q2W)Patients with advanced solid tumors25-400 µg/m² (i.v., days 1 and 15 of a 28-day cycle)MTD determined as 300 µg/m².
Table 2: Preclinical and Phase I Clinical Trial Dosage of this compound.

Total Synthesis of this compound

The total synthesis of this compound was a monumental achievement in organic chemistry, enabling its development as a clinical candidate. A key breakthrough was the development of a process to produce gram-scale quantities of highly pure this compound under Good Manufacturing Practice (GMP) conditions.[1] The synthesis is characterized by a convergent strategy, where complex fragments of the molecule are synthesized independently and then coupled together in the later stages.

Synthetic Strategy Overview

The synthesis involves the creation of two major fragments, often referred to as the "left half" and "right half" of the halichondrin macrocycle. A critical step in the convergent synthesis is the coupling of these large, stereochemically complex fragments. The Nozaki-Hiyama-Kishi (NHK) reaction, a nickel- and chromium-mediated coupling, is a key transformation employed in the synthesis of halichondrin analogues. This reaction is highly effective for forming carbon-carbon bonds between vinyl or aryl halides and aldehydes, with a high degree of functional group tolerance. The successful gram-scale synthesis yielded 11.5g of this compound with a purity of >99.8% without the need for HPLC purification.[4]

G cluster_left Left-Half Synthesis cluster_right Right-Half Synthesis L1 Simpler Precursors L2 Multiple Stereocontrolled Steps L1->L2 L_Fragment Key Left-Half Fragment L2->L_Fragment Coupling Nozaki-Hiyama-Kishi (NHK) Coupling Reaction (NiCl2/CrCl2) L_Fragment->Coupling R1 Simpler Precursors R2 Multiple Stereocontrolled Steps R1->R2 R_Fragment Key Right-Half Fragment (Vinyl Halide) R2->R_Fragment R_Fragment->Coupling Macrocyclization Macrocyclization Coupling->Macrocyclization Final_Steps Final Functional Group Manipulation Macrocyclization->Final_Steps This compound This compound Drug Substance Final_Steps->this compound

Caption: High-level convergent synthesis strategy for this compound.

Key Experimental Protocol: Nozaki-Hiyama-Kishi (NHK) Coupling

The following is a representative protocol for the NHK reaction and does not represent the specific, proprietary conditions used for the GMP synthesis of this compound.

Objective: To couple a vinyl halide fragment with an aldehyde fragment to form a key carbon-carbon bond.

Materials:

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Vinyl halide fragment

  • Aldehyde fragment

  • Anhydrous reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add NiCl₂ and CrCl₂.

  • Add anhydrous, degassed DMF and stir the mixture at room temperature.

  • In a separate flask, dissolve the vinyl halide fragment and the aldehyde fragment in anhydrous, degassed DMF.

  • Add the solution of the fragments to the stirring mixture of the chromium and nickel salts.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired coupled product.

Mechanism of Action: A Dual Approach

This compound exerts its anticancer effects through a dual mechanism: direct inhibition of microtubule dynamics leading to cell cycle arrest, and modulation of the tumor microenvironment.[1][5]

Microtubule Dynamics Inhibition

Similar to its parent compound, this compound binds to tubulin and inhibits microtubule polymerization. This disruption of the microtubule network leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[5]

Tumor Microenvironment (TME) Modulation

A distinguishing feature of this compound is its ability to remodel the TME.[6] Specifically, it has been shown to:

  • Suppress Cancer-Associated Fibroblasts (CAFs): this compound reduces the number of alpha-smooth muscle actin (α-SMA)-positive CAFs.[1][6]

  • Promote Vascular Remodeling: It increases the density of CD31-positive intratumoral endothelial cells, suggesting a normalization of the tumor vasculature.[1]

This TME modulation is believed to be mediated by the inhibition of the TGF-β-induced transdifferentiation of myofibroblasts. This compound disrupts the microtubule network formation in fibroblasts, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[6]

G cluster_TME Tumor Microenvironment cluster_pathway PI3K/AKT/mTOR Pathway TGFB TGF-β Fibroblast Fibroblast TGFB->Fibroblast induces PI3K PI3K Fibroblast->PI3K activates CAF Cancer-Associated Fibroblast (CAF) (α-SMA positive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CAF promotes transdifferentiation This compound This compound This compound->CAF reduces Microtubules Microtubule Network This compound->Microtubules disrupts Microtubules->PI3K required for activation

Caption: this compound's mechanism of action on Cancer-Associated Fibroblasts.

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.

Procedure (Representative):

  • Purified tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • The tubulin solution is incubated with various concentrations of this compound or a vehicle control.

  • Polymerization is initiated by the addition of GTP and by raising the temperature to 37°C.

  • The change in absorbance at 340 nm is measured over time using a temperature-controlled spectrophotometer.

  • Inhibition of polymerization is quantified by comparing the polymerization curves of this compound-treated samples to the vehicle control.

Immunohistochemistry (IHC) for TME Markers

Objective: To assess the effect of this compound on TME components (CAFs and vasculature) in tumor tissues from xenograft models.

Procedure (Representative):

  • Tumor tissues from this compound-treated and control animals are harvested, fixed in formalin, and embedded in paraffin.

  • 4-5 µm sections are cut and mounted on slides.

  • Slides undergo deparaffinization and rehydration, followed by antigen retrieval (e.g., heat-induced epitope retrieval in a citrate buffer).

  • Sections are blocked to prevent non-specific antibody binding.

  • Incubation with primary antibodies against α-SMA (for CAFs) and CD31 (for endothelial cells) is performed.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the target proteins.

  • Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted.

  • Staining intensity and the number of positive cells are quantified using microscopy and image analysis software.

Conclusion

This compound stands as a testament to the power of total synthesis in overcoming natural product supply limitations to unlock new therapeutic possibilities. Its discovery and development, born from a synergistic academic-industrial collaboration, have provided a clinical candidate with a compelling dual mechanism of action. By targeting both the cancer cell's mitotic machinery and the supportive tumor microenvironment, this compound holds significant promise for the treatment of advanced solid tumors. Ongoing clinical trials will further elucidate its safety and efficacy profile, potentially adding a valuable new agent to the oncology armamentarium.

References

The Biological Activity of E7130 in Preclinical Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

E7130, a synthetic analog of the marine natural product halichondrin B, has demonstrated potent antitumor activity in a range of preclinical models. This technical guide provides an in-depth overview of its biological effects, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway and workflow diagrams.

Core Mechanism of Action

This compound exhibits a dual mechanism of action, directly inhibiting cancer cell proliferation and modulating the tumor microenvironment (TME). Its primary intracellular target is tubulin, where it inhibits microtubule dynamics, leading to cell cycle arrest and apoptosis. Concurrently, this compound remodels the TME by suppressing cancer-associated fibroblasts (CAFs) and promoting changes in the tumor vasculature.

Quantitative Biological Data

The following tables summarize the key quantitative data on the biological activity of this compound from preclinical studies.

In Vitro Anti-proliferative Activity
Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Table 1: In vitro anti-proliferative activity of this compound in various human cancer cell lines. Data indicates a potent cytotoxic effect at sub-nanomolar concentrations.

In Vivo Efficacy
Animal ModelTumor ModelDosage (µg/kg)Administration RouteKey Findings
BALB/c nude miceFaDu Xenograft45 - 180Intravenous (i.v.)Reduction in α-SMA-positive CAFs. Combination with cetuximab modulated fibroblast phenotypes.
BALB/c nude miceHSC-2 Xenograft90Intravenous (i.v.)Increased microvessel density, tumor growth inhibition, and increased survival in combination with cetuximab. A prominent combination effect was observed at 90 µg/kg.

Table 2: Summary of in vivo preclinical studies of this compound. These studies highlight the impact of this compound on the tumor microenvironment and its synergistic potential with other anticancer agents.

Key Preclinical Experiments and Methodologies

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the crystal violet assay or MTT assay.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy and effects on the tumor microenvironment of this compound.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.

  • Tumor Implantation: Human cancer cells (e.g., FaDu, HSC-2) are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a specified volume, mice are treated with this compound intravenously at various doses (e.g., 45-180 µg/kg).

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers such as α-SMA (for CAFs) and CD31 (for endothelial cells).

Tubulin Polymerization Assay

Objective: To assess the direct inhibitory effect of this compound on tubulin polymerization in a cell-free system.

Protocol:

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared.

  • Initiation: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring: The incorporation of the fluorescent reporter into microtubules during polymerization is monitored by measuring the fluorescence enhancement over time.

  • Treatment: The assay is performed in the presence and absence of this compound to determine its effect on the rate and extent of tubulin polymerization.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Cancer-Associated Fibroblasts

This compound has been shown to interfere with the activation of CAFs, which are key components of the TME that contribute to tumor progression. Specifically, this compound inhibits the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts, a process characterized by the expression of α-SMA. This inhibition is associated with the disruption of the microtubule network and subsequent deactivation of the PI3K/AKT/mTOR signaling pathway.

E7130_CAF_Signaling cluster_TME Tumor Microenvironment cluster_Fibroblast Fibroblast TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Microtubule Network Microtubule Network TGF-β Receptor->Microtubule Network Activates PI3K PI3K Microtubule Network->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR α-SMA Expression α-SMA Expression mTOR->α-SMA Expression Promotes This compound This compound This compound->Microtubule Network Inhibits

This compound inhibits CAF activation via the PI3K/AKT/mTOR pathway.
General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

E7130_In_Vivo_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (this compound or Vehicle) tumor_growth->treatment_initiation continued_monitoring Continued Tumor and Health Monitoring treatment_initiation->continued_monitoring endpoint Study Endpoint continued_monitoring->endpoint analysis Tumor Excision and Immunohistochemical Analysis endpoint->analysis

Workflow for this compound in vivo xenograft studies.

E7130: A Novel Microtubule Inhibitor Remodeling the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

E7130 is a novel, synthetically produced anticancer agent derived from the natural product halichondrin B. Beyond its primary function as a potent microtubule dynamics inhibitor, this compound demonstrates a significant and unique capability to modulate the tumor microenvironment (TME). Preclinical and emerging clinical data indicate that this compound actively remodels the TME by reducing the population of cancer-associated fibroblasts (CAFs) and promoting tumor vasculature normalization. These effects are believed to alleviate hypoxia, enhance the delivery and efficacy of co-administered therapies, and potentially counteract therapeutic resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the TME, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach

This compound exhibits a dual mechanism of action, targeting both the cancer cells directly and the surrounding TME that supports their growth and survival.

  • Microtubule Dynamics Inhibition: this compound is a potent inhibitor of microtubule dynamics, a well-established target for anticancer agents. By disrupting the normal function of microtubules, this compound interferes with cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

  • Tumor Microenvironment Modulation: Uniquely, this compound also exerts significant effects on the TME. This modulation is characterized by two key activities:

    • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to reduce the number of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[1][2] CAFs are a critical component of the TME, contributing to tumor progression, metastasis, and drug resistance.

    • Tumor Vasculature Remodeling: this compound promotes the remodeling of the tumor vasculature, evidenced by an increase in intratumoral CD31-positive endothelial cells.[1][2] This vascular normalization is hypothesized to improve blood perfusion, reduce hypoxia, and enhance the delivery of other therapeutic agents to the tumor.

Quantitative Effects of this compound on the Tumor Microenvironment

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on the TME.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM)Reference
KPL-4Breast Cancer0.01 - 0.1[3]
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1[3]
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1[3]
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1[3]

Table 2: In Vivo Effects of this compound on Tumor Microenvironment Markers

Xenograft ModelThis compound Dose (µg/kg, i.v.)MarkerEffectReference
FaDu SCCHN45-180α-SMA-positive CAFsReduction in α-SMA-positive CAFs[3]
HSC-2 SCCHN45-180Microvessel Density (MVD)Increased intratumoral MVD[3]
FaDu120Plasma Collagen IVSignificant increase 2, 3, and 4 days post-treatment
MCF-745Plasma TGF-β1Significant reduction

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

Xenograft ModelThis compound Dose (µg/kg, i.v.)Treatment ScheduleOutcomeReference
OD-BRE-0438180Days 0 and 7Significant antitumor activity and reduction in tumor volume
FaDu SCCHN45-180Not specifiedIn combination with Cetuximab, modulated fibroblast phenotypes and increased survival rate[3]
HSC-2 SCCHN45-180Not specifiedIn combination with Cetuximab, increased delivery of Cetuximab into tumors, causing tumor regression[3]
MCF-790ConcurrentIn combination with fulvestrant, significantly inhibited tumor growth compared to each monotherapy

Signaling Pathway of this compound in Cancer-Associated Fibroblasts

This compound's effect on CAFs is mediated through the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, this compound has been shown to suppress the production of LAP-TGF-β1, a precursor of TGF-β1, in CAFs. This leads to the downstream deactivation of the PI3K/AKT/mTOR pathway, which is crucial for the transdifferentiation of fibroblasts into α-SMA-positive myofibroblasts.

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_E7130_Action This compound Intervention cluster_Signaling_Cascade Intracellular Signaling in CAFs Cancer_Cells Cancer Cells TGFb_Receptor TGF-β Receptor Cancer_Cells->TGFb_Receptor secretes TGF-β CAFs Cancer-Associated Fibroblasts (CAFs) This compound This compound TGFb_Inhibition Inhibition of LAP-TGFβ1 Production This compound->TGFb_Inhibition TGFb_Inhibition->TGFb_Receptor blocks activation PI3K PI3K TGFb_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast_Transdifferentiation Myofibroblast Transdifferentiation (α-SMA expression) mTOR->Myofibroblast_Transdifferentiation

Caption: this compound inhibits the TGF-β signaling pathway in CAFs.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

  • Cell Lines: KPL-4, OSC-19, FaDu, HSC-2.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vitro TGF-β-Induced Myofibroblast Transdifferentiation Assay
  • Objective: To evaluate the effect of this compound on the differentiation of fibroblasts into CAFs.

  • Cell Line: BJ (normal human fibroblasts).

  • Methodology:

    • BJ cells are cultured in the presence of TGF-β to induce myofibroblast transdifferentiation.

    • Cells are co-treated with varying concentrations of this compound.

    • The expression of α-SMA, a marker of myofibroblasts, is assessed by immunocytochemistry or Western blot.

    • Downstream signaling molecules (pAKT, pS6) are also analyzed by Western blot to confirm pathway inhibition.

In Vivo Xenograft Tumor Models
  • Objective: To assess the antitumor activity and effects on the TME of this compound in a living organism.

  • Animal Model: BALB/c nude mice.

  • Xenograft Models: FaDu, HSC-2, OD-BRE-0438, MCF-7.

  • Methodology:

    • Human cancer cells are subcutaneously injected into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered intravenously at specified doses and schedules.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised for immunohistochemical analysis of α-SMA and CD31.

    • Plasma samples may be collected for biomarker analysis (e.g., Collagen IV, TGF-β1).

Experimental_Workflow_Xenograft Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound or Vehicle (i.v. administration) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision and Plasma Collection Endpoint->Analysis IHC Immunohistochemistry (α-SMA, CD31) Analysis->IHC Biomarker Plasma Biomarker Analysis Analysis->Biomarker

Caption: Workflow for in vivo xenograft studies of this compound.

Immunohistochemistry (IHC)
  • Objective: To visualize and quantify the expression of α-SMA and CD31 in tumor tissues.

  • Methodology:

    • Tumor tissues are fixed in formalin and embedded in paraffin.

    • Tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the epitopes.

    • Sections are incubated with primary antibodies against α-SMA and CD31.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • The signal is developed with a chromogen (e.g., DAB), and the sections are counterstained.

    • The stained slides are imaged, and the positive staining area is quantified using image analysis software.

Conclusion and Future Directions

This compound represents a promising new class of anticancer agents with a dual mechanism of action that addresses both the tumor cells and their supportive microenvironment. Its ability to reduce CAF populations and promote vascular remodeling has the potential to overcome drug resistance and enhance the efficacy of combination therapies. The ongoing Phase I clinical trial (NCT03444701) will provide crucial data on the safety, tolerability, and clinical activity of this compound in patients with advanced solid tumors. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this compound and exploring its synergistic potential with a broader range of anticancer agents, including immunotherapies. The unique TME-modulating properties of this compound position it as a valuable candidate for further development in the treatment of various solid tumors.

References

Synthetic E7130: A Technical Overview of its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a complex natural product isolated from the marine sponge Halichondria okadai. Its development represents a significant achievement in total synthesis, enabling comprehensive preclinical and clinical evaluation of its potent anti-cancer activities. This document provides an in-depth technical guide on the core pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Core Pharmacological Properties

This compound exhibits a dual mechanism of action, functioning as both a potent microtubule inhibitor and a modulator of the tumor microenvironment (TME). This multifaceted activity distinguishes it from traditional cytotoxic agents and positions it as a promising therapeutic candidate for a range of solid tumors.

Mechanism of Action

1. Microtubule Dynamics Inhibition:

This compound binds to the vinca domain of tubulin, disrupting microtubule polymerization and assembly. This interference with microtubule dynamics leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

2. Tumor Microenvironment Amelioration:

Beyond its direct cytotoxic effects, this compound uniquely remodels the TME to be less hospitable for tumor growth and more accessible to other therapeutic agents. This is achieved through two primary actions:

  • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the TGF-β-induced transdifferentiation of normal fibroblasts into tumor-promoting myofibroblasts (CAFs). This is accomplished by disrupting microtubule network formation, which in turn deactivates the PI3K/AKT/mTOR signaling pathway. The reduction in α-SMA-positive CAFs leads to a decrease in the production of malignant extracellular matrix (ECM) proteins.

  • Promotion of Tumor Vasculature Remodeling: this compound increases the intratumoral microvessel density (MVD), leading to a more normalized and functional tumor vasculature. This vascular remodeling enhances the delivery of co-administered anticancer drugs into the tumor core.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological properties of this compound.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1

Table 1: In Vitro Anti-proliferative Efficacy of this compound.

Animal ModelTumor TypeDose Range (µg/kg, i.v.)Key Findings
BALB/c mice (xenograft)HSC-2 SCCHN45-180Increased intratumoral MVD, enhanced delivery of cetuximab, and induced tumor regression.
BALB/c mice (xenograft)FaDu SCCHN45-180Reduced α-SMA-positive CAFs and modulated fibroblast phenotypes when combined with cetuximab.

Table 2: In Vivo Efficacy of this compound.

Clinical Trial PhasePatient PopulationDosing RegimenMaximum Tolerated Dose (MTD)Common Treatment-Emergent Adverse Events (TEAEs)
Phase IAdvanced Solid TumorsQ3W: Day 1 of a 21-day cycle (270-550 µg/m²)480 µg/m² (Q3W)Leukopenia
Q2W: Days 1 and 15 of a 28-day cycle (25-400 µg/m²)300 µg/m² (Q2W)

Table 3: Phase I Clinical Trial Data for this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are representative examples based on standard laboratory techniques.

In Vitro Anti-proliferative Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

  • Cell Culture: Culture KPL-4, OSC-19, FaDu, and HSC-2 cells in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 nM to 100 nM) for 72 hours.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a commercial MTS or MTT assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of PI3K/AKT/mTOR Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound (e.g., 0.15 nM) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT, p-S6, and their total protein counterparts overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Animal Model: Use 6-8 week old female BALB/c nude mice.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HSC-2 or FaDu cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups. Administer this compound intravenously at doses of 45-180 µg/kg according to the desired schedule (e.g., once weekly). A vehicle control group should be included.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for α-SMA and CD31 (for MVD).

Visualizations

G This compound Signaling Pathway cluster_0 This compound Action on Microtubules cluster_1 This compound Action on Tumor Microenvironment This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinca Domain Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest TGFb TGF-β Fibroblast Normal Fibroblast TGFb->Fibroblast Induces CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF Transdifferentiation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway CAF->PI3K_AKT_mTOR Activates E7130_TME This compound E7130_TME->CAF Suppresses E7130_TME->PI3K_AKT_mTOR Deactivates

Caption: Signaling pathways affected by this compound.

G Experimental Workflow for In Vivo Efficacy start Start cell_culture Cancer Cell Culture (HSC-2 or FaDu) start->cell_culture implantation Subcutaneous Implantation in BALB/c nude mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Intravenous Administration of this compound or Vehicle randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: Tumor Excision and Weighing, Immunohistochemistry monitoring->endpoint end End endpoint->end

Caption: In vivo xenograft experimental workflow.

In-Vitro Efficacy of E7130: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in-vitro studies investigating the efficacy of E7130, a potent microtubule dynamics inhibitor. The document outlines the core findings from anti-proliferative assays, studies on the inhibition of cancer-associated fibroblast differentiation, and the underlying mechanism of action involving the PI3K/AKT/mTOR signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation by researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in-vitro efficacy studies of this compound.

Table 1: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Table 2: Effect of this compound on TGF-β-Induced Myofibroblast Transdifferentiation and PI3K/AKT/mTOR Signaling

Cell LineTreatmentDurationKey Findings
BJ (Human normal lung fibroblasts)This compound (0.15 nM) + TGF-β48 hoursInhibition of TGF-β-induced α-SMA expression
BJ (Human normal lung fibroblasts)This compound (0.15 nM)48 hoursDecreased levels of phosphorylated AKT (pAKT) and phosphorylated S6 (pS6)

Experimental Protocols

Anti-Proliferative Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (KPL-4, OSC-19, FaDu, and HSC-2) were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were harvested, counted, and seeded into 96-well plates at a pre-determined optimal density for each cell line to ensure logarithmic growth during the assay. Plates were incubated overnight to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound was prepared in the appropriate cell culture medium. The existing medium was removed from the wells and replaced with the medium containing various concentrations of this compound. Control wells received medium with the vehicle (DMSO) at the same final concentration.

  • Incubation: The plates were incubated for a period of 72 hours.

  • Cell Viability Assessment (CellTiter-Glo® 2.0 Assay):

    • After the incubation period, the plates were equilibrated to room temperature.

    • An equal volume of CellTiter-Glo® 2.0 Reagent was added to each well.

    • The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plates were incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence was recorded using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was used to determine the percentage of cell viability relative to the vehicle-treated control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

TGF-β-Induced Myofibroblast Transdifferentiation Assay

Objective: To evaluate the inhibitory effect of this compound on the differentiation of fibroblasts into cancer-associated fibroblasts (CAFs), a key process in the tumor microenvironment.

Methodology:

  • Cell Culture: BJ human normal lung fibroblasts were cultured in standard medium.

  • Treatment: Cells were treated with recombinant human TGF-β1 to induce myofibroblast differentiation. Concurrently, a set of cells were co-treated with TGF-β1 and this compound (0.15 nM) for 48 hours.

  • Immunofluorescence Staining for α-SMA:

    • Fixation: After treatment, cells grown on coverslips were washed with PBS and fixed with 4% paraformaldehyde.

    • Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS.

    • Blocking: Non-specific binding sites were blocked with a solution containing bovine serum albumin (BSA).

    • Primary Antibody Incubation: Cells were incubated with a primary antibody specific for α-smooth muscle actin (α-SMA), a marker for myofibroblasts.

    • Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody.

    • Counterstaining and Mounting: Nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.

  • Imaging and Analysis: Images were captured using a fluorescence microscope. The intensity of α-SMA staining was quantified to assess the degree of myofibroblast differentiation.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Methodology:

  • Cell Culture and Treatment: BJ cells were treated with this compound (0.15 nM) for 48 hours.

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (pAKT), total AKT, phosphorylated S6 ribosomal protein (pS6), and total S6. A loading control, such as GAPDH or β-actin, was also probed.

    • After washing, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the levels of phosphorylated proteins were normalized to the total protein levels.

Cell-Free Tubulin Polymerization Assay

Objective: To directly assess the inhibitory effect of this compound on the polymerization of tubulin into microtubules.

Methodology:

  • Reaction Setup: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and a polymerization-promoting buffer (containing GTP and glycerol) was prepared.

  • Compound Addition: this compound at various concentrations was added to the reaction mixture. A control reaction without the inhibitor was also prepared.

  • Initiation of Polymerization: The reaction was initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The fluorescence intensity was monitored over time using a fluorescence plate reader. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increase in fluorescence.

  • Data Analysis: The rate and extent of tubulin polymerization were determined from the fluorescence curves. The effect of this compound was quantified by comparing the polymerization kinetics in the presence and absence of the compound.

Visualizations

G cluster_0 Experimental Workflows cluster_1 Anti-Proliferative Assay cluster_2 Myofibroblast Differentiation Assay cluster_3 Western Blot Analysis cell_seeding Seed Cancer Cells e7130_treatment Treat with this compound cell_seeding->e7130_treatment incubation_72h Incubate 72h e7130_treatment->incubation_72h cell_viability Assess Viability (CellTiter-Glo) incubation_72h->cell_viability ic50_calc Calculate IC50 cell_viability->ic50_calc seed_fibroblasts Seed Fibroblasts (BJ cells) tgfb_e7130_treatment Treat with TGF-β + this compound seed_fibroblasts->tgfb_e7130_treatment incubation_48h_fibro Incubate 48h tgfb_e7130_treatment->incubation_48h_fibro if_staining Immunofluorescence for α-SMA incubation_48h_fibro->if_staining imaging Fluorescence Microscopy if_staining->imaging treat_bj_cells Treat BJ Cells with this compound cell_lysis Cell Lysis treat_bj_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page antibody_probing Antibody Probing (pAKT, pS6) sds_page->antibody_probing detection Chemiluminescence Detection antibody_probing->detection

Caption: Overview of the key in-vitro experimental workflows for evaluating this compound efficacy.

G cluster_0 This compound Mechanism of Action This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules inhibits Myofibroblast_Diff Myofibroblast Differentiation (α-SMA expression) This compound->Myofibroblast_Diff inhibits PI3K PI3K Microtubules->PI3K disruption deactivates TGF_beta_R TGF-β Receptor TGF_beta_R->PI3K activates TGF_beta_R->Myofibroblast_Diff induces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates S6 S6 mTOR->S6 phosphorylates

Caption: Signaling pathway illustrating the inhibitory mechanism of this compound.

E7130: A Novel Microtubule Dynamics Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E7130 is a novel, synthetically complex small molecule that has emerged as a potent microtubule dynamics inhibitor with a dual mechanism of action. Derived from the natural product halichondrin B, this compound not only exhibits direct cytotoxic effects on cancer cells by disrupting microtubule function but also uniquely modulates the tumor microenvironment (TME). Preclinical studies have demonstrated its ability to reduce cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling, thereby potentially enhancing the efficacy of combination therapies. With sub-nanomolar in vitro potency against various cancer cell lines and promising in vivo activity, this compound is currently undergoing clinical evaluation as a next-generation anticancer agent. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and cell signaling. Their pivotal role in cell division has made them an attractive target for cancer therapy for decades. This compound is a structurally intricate compound, the total synthesis of which represents a significant achievement in organic chemistry.[1] It is a derivative of halichondrin B, a natural product isolated from a marine sponge.[1] this compound distinguishes itself from other microtubule-targeting agents through its dual action: potent inhibition of microtubule dynamics and favorable modulation of the TME.[2]

Mechanism of Action

Direct Inhibition of Microtubule Dynamics

This compound exerts its primary anticancer effect by directly interfering with microtubule dynamics. This disruption of the normal microtubule polymerization and depolymerization cycle leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Modulation of the Tumor Microenvironment

A key differentiator for this compound is its ability to remodel the TME, a complex ecosystem that plays a crucial role in tumor progression, metastasis, and drug resistance.

  • Reduction of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to decrease the population of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[2] CAFs are known to contribute to a desmoplastic reaction that can impede drug delivery and promote a pro-tumorigenic environment.

  • Tumor Vasculature Remodeling: this compound promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral microvessel density.[3] This effect may improve the delivery and efficacy of co-administered anticancer agents.

This dual functionality suggests that this compound may not only act as a potent cytotoxic agent but also as a sensitizer for other therapies, including immunotherapy and targeted agents.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines, with IC50 values in the sub-nanomolar range.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1
In Vivo Efficacy

Preclinical studies in xenograft models have confirmed the in vivo anti-tumor activity of this compound. Intravenous administration of this compound has been shown to inhibit tumor growth in various models.

Xenograft ModelCancer TypeDose (µg/kg)Effect
FaDuHead and Neck Squamous Cell Carcinoma45-180Reduced α-SMA-positive CAFs
HSC-2Head and Neck Squamous Cell Carcinoma45-180Increased intratumoral microvessel density, tumor regression with cetuximab
Breast Cancer ModelsBreast Cancer45, 90, 180Significant antitumor activity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Tubulin Polymerization Assay

This assay assesses the direct effect of this compound on the polymerization of tubulin monomers into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescence reporter for microtubule polymerization

  • This compound at various concentrations

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Protocol:

  • Prepare a tubulin solution at a final concentration of 1 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add this compound at desired concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the tubulin solution to the wells.

  • Monitor the change in fluorescence or absorbance at 340 nm over time at 37°C. The polymerization of tubulin will lead to an increase in the signal.

  • Analyze the polymerization kinetics to determine the effect of this compound on the rate and extent of tubulin polymerization.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS) for MTT assay

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound at various concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Immunohistochemistry (IHC) for CD31 and α-SMA

This technique is used to visualize the expression and localization of CD31 (a marker for endothelial cells) and α-SMA (a marker for CAFs) in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Primary antibodies: anti-CD31 and anti-α-SMA

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Microscope

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the slides in the appropriate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with the primary antibody (anti-CD31 or anti-α-SMA) overnight at 4°C.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Visualize and quantify the staining under a microscope.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Effects

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to its dual anticancer effects. This compound's inhibition of microtubule dynamics directly leads to cell cycle arrest and apoptosis. Additionally, it is proposed to inhibit the TGF-β signaling pathway, which in turn deactivates the PI3K/AKT/mTOR pathway, leading to a reduction in CAF activation and proliferation.

E7130_Signaling_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits TGF_beta TGF-β Signaling This compound->TGF_beta Inhibits CellCycle Cell Cycle Arrest Microtubules->CellCycle Disrupts PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway TGF_beta->PI3K_AKT_mTOR Activates Apoptosis Apoptosis CellCycle->Apoptosis Induces CAFs Cancer-Associated Fibroblasts (CAFs) PI3K_AKT_mTOR->CAFs Promotes Activation & Proliferation

Proposed signaling pathway of this compound.
Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro characterization of this compound's anticancer activity.

E7130_In_Vitro_Workflow Start Start: This compound Compound TubulinAssay Tubulin Polymerization Assay Start->TubulinAssay CellViability Cell Viability Assays (e.g., MTT/MTS) Start->CellViability DataAnalysis Data Analysis: IC50, Apoptosis Rate, Protein Expression TubulinAssay->DataAnalysis ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellViability->ApoptosisAssay WesternBlot Western Blot Analysis (PI3K/AKT/mTOR) CellViability->WesternBlot ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Workflow for in vitro evaluation of this compound.

Conclusion

This compound represents a promising new frontier in the development of microtubule-targeting agents. Its unique dual mechanism of action, combining direct cytotoxicity with modulation of the tumor microenvironment, offers the potential for improved therapeutic outcomes and the ability to overcome resistance mechanisms. The comprehensive preclinical data, supported by detailed experimental protocols, provides a strong foundation for its ongoing clinical development. Further research will be crucial to fully elucidate its complex mechanisms and to identify the patient populations most likely to benefit from this innovative therapeutic.

References

Methodological & Application

E7130 Experimental Protocol for In-Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a synthetically derived analog of the marine natural product halichondrin B. It functions as a microtubule dynamics inhibitor and, notably, as a modulator of the tumor microenvironment (TME). Preclinical in-vivo studies have demonstrated that this compound can suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling, leading to enhanced anti-tumor effects.[1][2] This document provides detailed application notes and protocols for conducting in-vivo experimental studies with this compound, based on published preclinical research.

Introduction

This compound exerts its anti-cancer activity through a dual mechanism. As a microtubule inhibitor, it disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Uniquely, this compound also ameliorates the TME.[1] It has been shown to reduce the population of α-smooth muscle actin-positive (α-SMA+) CAFs and increase the density of CD31-positive endothelial cells, indicating vascular remodeling. This TME modulation is achieved by inhibiting the TGF-β-induced transdifferentiation of myofibroblasts via the PI3K/AKT/mTOR signaling pathway. These effects can potentially enhance the delivery and efficacy of co-administered anti-cancer agents.[2]

Mechanism of Action: Signaling Pathway

This compound's effect on the tumor microenvironment is mediated through the inhibition of the TGF-β signaling pathway in cancer-associated fibroblasts. By disrupting microtubule network formation, this compound impedes the downstream activation of the PI3K/AKT/mTOR pathway, which is crucial for the transdifferentiation of fibroblasts into tumor-promoting myofibroblasts.

E7130_Mechanism_of_Action This compound Mechanism of Action in CAFs TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Microtubules Microtubule Network Formation TGFbR->Microtubules Activates PI3K PI3K Microtubules->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Transdifferentiation mTOR->Myofibroblast a_SMA α-SMA Expression Myofibroblast->a_SMA This compound This compound This compound->Microtubules Inhibits E7130_In_Vivo_Workflow This compound In-Vivo Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~300-500 mm³ treatment This compound or Vehicle Administration (i.v.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Twice weekly endpoint Endpoint Reached monitoring->endpoint Pre-defined criteria collection Tumor & Plasma Collection endpoint->collection analysis Immunohistochemistry, Biomarker Analysis collection->analysis end End analysis->end

References

Application Notes and Protocols for the Use of E7130 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing E7130, a potent microtubule inhibitor with tumor microenvironment-modulating properties, in various cell culture-based assays. This compound has demonstrated significant anti-proliferative effects on cancer cells and plays a crucial role in suppressing cancer-associated fibroblasts (CAFs), making it a compound of high interest in oncology research.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism. Primarily, it functions as a microtubule dynamics inhibitor, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in proliferating cancer cells.[1] Secondly, and distinctly, this compound ameliorates the tumor microenvironment.[2] It has been shown to suppress the differentiation of fibroblasts into cancer-associated fibroblasts (CAFs), a key component of the tumor stroma that promotes tumor growth and metastasis.[3] This is achieved in part by inhibiting the TGF-β-induced activation of the PI3K/AKT/mTOR signaling pathway in fibroblasts.[3]

E7130_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K TGFbR->PI3K Microtubules Microtubule Network Microtubules->PI3K Focal Adhesion Assembly This compound This compound This compound->Microtubules Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Fibroblast_Activation Fibroblast to CAF Differentiation (α-SMA expression) mTOR->Fibroblast_Activation

Diagram 1. this compound Signaling Pathway in Fibroblasts.

Quantitative Data: In Vitro Anti-proliferative Activity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the sub-nanomolar range.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1
Table 1: Anti-proliferative efficacy of this compound in various cancer cell lines. Data sourced from MedchemExpress.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO.[4] To prepare a 1 mM stock solution, dissolve 1 mg of this compound (molecular weight: 1066.28 g/mol ) in 0.9378 mL of DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.[4][5]

  • Note: The final concentration of DMSO in cell culture media should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[6] Prepare a solvent control group with the same final concentration of DMSO in your experiments.

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the IC50 of this compound in a cancer cell line of interest.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to adhere (overnight) A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT/MTS reagent D->E F Incubate (1-4 hours) E->F G Add solubilization solution (for MTT) F->G if MTT H Read absorbance F->H G->H I Calculate IC50 H->I

Diagram 2. Cell Viability Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 1 mM in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Given the low IC50 values, a starting concentration of 1 nM with 1:3 or 1:5 serial dilutions is recommended. Include a vehicle control (DMSO at the highest concentration used).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cancer Cell and Fibroblast Co-culture Assay

This assay evaluates the effect of this compound on the activation of fibroblasts induced by cancer cells.

Materials:

  • Cancer cell line (e.g., FaDu)

  • Fibroblast cell line (e.g., BJ normal human fibroblasts)

  • Complete culture media for both cell types

  • 6-well plates or other suitable culture vessels

  • Recombinant human TGF-β1 (optional, for inducing activation)

  • This compound stock solution

Protocol:

  • Seed fibroblasts in a 6-well plate and allow them to adhere.

  • Once the fibroblasts are attached, seed the cancer cells on top of the fibroblast layer. A ratio of 1:1.5 to 3:1 (cancer cells to fibroblasts) can be used, which may need to be optimized for your specific cell lines.[1]

  • Allow the co-culture to establish for 24-48 hours.

  • Optionally, to robustly induce fibroblast activation, treat the co-culture with TGF-β1 (a typical concentration is 1-10 ng/mL).[7]

  • Treat the co-culture with this compound. A concentration of 0.15 nM has been shown to be effective in inhibiting TGF-β-induced α-SMA expression without affecting fibroblast viability.[3] Include appropriate vehicle controls.

  • Incubate for 48-72 hours.

  • After incubation, the cells can be processed for immunofluorescence or Western blotting to assess fibroblast activation markers.

Immunofluorescence for α-Smooth Muscle Actin (α-SMA)

This protocol is for visualizing the expression of α-SMA, a key marker of CAF activation.

Materials:

  • Co-cultured cells on coverslips or in imaging-compatible plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-SMA

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Protocol:

  • Gently wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Western Blotting for PI3K/AKT/mTOR Pathway

This protocol is to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in fibroblasts following this compound treatment.

Western_Blot_Workflow A Treat cells with This compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., pAKT, pS6) E->F G Incubate with HRP- conjugated secondary antibody F->G H Detect with chemiluminescence G->H I Analyze results H->I

Diagram 3. Western Blotting Workflow.

Materials:

  • Treated fibroblast or co-culture cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pAKT (Ser473), anti-AKT, anti-pS6 (Ser235/236), anti-S6, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody (e.g., anti-pAKT) overnight at 4°C. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To analyze total protein levels and for loading controls, the membrane can be stripped and re-probed with the respective antibodies.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation. A decrease in the levels of pAKT and pS6 is expected with this compound treatment.[3]

References

Application Notes and Protocols for E7130 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of the marine natural product halichondrin B. It functions as a potent microtubule dynamics inhibitor, but distinguishes itself from other drugs in its class by also modulating the tumor microenvironment (TME).[1][2] Specifically, this compound has been shown to reduce the population of cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling, making it a promising agent for cancer therapy, both as a monotherapy and in combination with other treatments.[1][3] These application notes provide detailed protocols for the use of this compound in mouse xenograft models, including dosage, administration, and evaluation of its effects.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • Microtubule Dynamics Inhibition: this compound binds to tubulin and inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[2]

  • Tumor Microenvironment Modulation: this compound has been observed to decrease the number of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[1][3] This is achieved, in part, by inhibiting the TGF-β-induced transformation of fibroblasts into myofibroblasts, a process that involves the downregulation of the PI3K/AKT/mTOR signaling pathway.[4] Additionally, this compound promotes the remodeling of the tumor vasculature, characterized by an increase in CD31-positive endothelial cells, which can enhance the delivery of other therapeutic agents to the tumor.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in a FaDu Human Head and Neck Squamous Cell Carcinoma Xenograft Model

Treatment GroupDose (µg/kg)Administration ScheduleMean Relative Tumor Volume (Day 22 post-treatment)Tumor Growth Inhibition (%)
Vehicle Control-Day 1~14-
This compound45Day 1~10~29%
This compound90Day 1~7~50%
This compound180Day 1~4~71%
Paclitaxel + Cetuximab10 mg/kg + 1 mg/kgDay 1~3~79%
This compound + Cetuximab90 µg/kg + 1 mg/kgDay 1<1 (regression)>100%
This compound + Cetuximab180 µg/kg + 1 mg/kgDay 1<1 (regression)>100%

Data adapted from a study using a FaDu subcutaneous xenograft model. Tumor regression was sustained for a longer period in the this compound combination groups compared to the paclitaxel combination group.[1]

Table 2: Effect of this compound on Tumor Microenvironment Markers in a FaDu Xenograft Model

Treatment GroupDose (µg/kg)α-SMA Positive Area (relative to control)
Vehicle Control-1.0
This compound45~0.8
This compound90~0.6
This compound180~0.5

Data represents the mean area of α-SMA-positive CAFs 10 days after a single administration.[1]

Table 3: Effect of this compound on Microvessel Density in an HSC-2 Orthotopic Xenograft Model

Treatment GroupDose (µg/kg)Mean Tumor Vessel Ratio (Treated/Non-treated)
This compound45~1.5
This compound90~2.0
This compound180~2.5

Data shows the mean tumor vessel ratios 4 days after administration.[5]

Experimental Protocols

Protocol 1: this compound Monotherapy Efficacy Study in a Subcutaneous Xenograft Model

1. Cell Culture and Xenograft Implantation:

  • Culture a human cancer cell line of interest (e.g., FaDu, HSC-2) under standard conditions.
  • Harvest cells and resuspend in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old female BALB/c nude mice.
  • Monitor tumor growth regularly using calipers.

2. This compound Formulation and Administration:

  • Note: While the exact vehicle for this compound in the preclinical studies is not publicly disclosed, a common approach for similar compounds is to formulate them for intravenous injection. A potential starting point for formulation development could be a mixture of DMSO and a solubilizing agent like PEG300, further diluted in saline or PBS. It is crucial to perform solubility and stability testing to determine the optimal vehicle. For example, a formulation of 10% DMSO in saline is often used for in vivo studies.[6]
  • Prepare a stock solution of this compound in the chosen vehicle.
  • On the day of treatment, dilute the stock solution to the desired final concentrations (e.g., 45, 90, and 180 µg/kg) with sterile saline or PBS.
  • Administer the this compound solution intravenously (i.v.) via the tail vein in a volume of 100 µL per 20g mouse. A single administration when tumors reach a certain volume (e.g., 100-200 mm³) is a reported schedule.[1]

3. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • At the end of the study (e.g., day 22), euthanize the mice and excise the tumors.
  • A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemical (IHC) analysis, and another portion can be snap-frozen for western blot analysis.

4. Immunohistochemical Analysis:

  • Perform IHC staining on paraffin-embedded tumor sections to assess the expression of α-SMA (for CAFs) and CD31 (for endothelial cells).
  • Quantify the stained areas using image analysis software to determine the percentage of positive staining.

5. Western Blot Analysis:

  • Prepare protein lysates from the frozen tumor samples.
  • Perform western blotting to analyze the expression levels of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT and p-S6, to confirm the mechanism of action.

Protocol 2: this compound Combination Therapy Study

This protocol is similar to the monotherapy study, with the addition of a second therapeutic agent.

  • Follow the steps for cell culture and xenograft implantation as described in Protocol 1.

  • On the day of treatment, administer this compound (e.g., 90 µg/kg) i.v.

  • Administer the combination agent (e.g., cetuximab at 1 mg/kg, i.p. or i.v.) according to its established protocol, either concurrently or sequentially with this compound.

  • Include control groups for the vehicle, this compound alone, and the combination agent alone.

  • Monitor tumor growth and body weight as described above. The combination of this compound and cetuximab has been shown to induce tumor regression.[1]

  • At the end of the study, collect and analyze tumors as described in Protocol 1.

Mandatory Visualizations

E7130_Signaling_Pathway cluster_fibroblast Fibroblast Activation cluster_pathway Signaling Cascade TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds PI3K PI3K TGFbR->PI3K Activates Fibroblast Fibroblast CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF Differentiation a_SMA α-SMA Expression Microtubules Microtubules Microtubules->PI3K Modulates This compound This compound This compound->Microtubules Inhibits Dynamics This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p_S6 p-S6 mTOR->p_S6 Phosphorylates p_S6->a_SMA Promotes

Caption: this compound inhibits the TGF-β induced PI3K/AKT/mTOR pathway in fibroblasts.

E7130_Xenograft_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Xenograft 3. Subcutaneous Injection Cell_Harvest->Xenograft Tumor_Growth 4. Tumor Growth Monitoring Xenograft->Tumor_Growth E7130_Prep 5. This compound Formulation Tumor_Growth->E7130_Prep E7130_Admin 6. Intravenous Administration E7130_Prep->E7130_Admin Monitoring 7. Monitor Tumor Volume & Weight E7130_Admin->Monitoring Endpoint 8. Euthanasia & Tumor Excision Monitoring->Endpoint IHC 9. IHC Analysis (α-SMA, CD31) Endpoint->IHC WB 10. Western Blot (p-AKT, p-S6) Endpoint->WB

Caption: Experimental workflow for this compound evaluation in a mouse xenograft model.

References

Application Notes and Protocols for Assessing E7130's Effect on Microtubules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] It functions as a potent microtubule inhibitor, demonstrating significant potential as an antineoplastic agent.[1][3] this compound binds to the vinca domain of tubulin, leading to the inhibition of tubulin polymerization and microtubule assembly.[1] This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Beyond its direct cytotoxic effects, this compound has been shown to modulate the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.[2][3][4]

These application notes provide a detailed overview of standard techniques and protocols to assess the multifaceted effects of this compound on microtubules and cellular processes.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)Reference
KPL-4Breast Cancer0.01 - 0.1[3]
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1[3]
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1[3]
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1[3]

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect by directly inhibiting microtubule dynamics.[2][5] In addition to its impact on the cytoskeleton, this compound has been observed to deactivate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[3][6] This dual activity of targeting both the microtubule network and a key survival pathway contributes to its potent anti-cancer effects.

E7130_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinca Domain Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.

E7130_Signaling_Pathway cluster_pathway TGF-β Induced Myofibroblast Transdifferentiation TGFb TGF-β Microtubule_Network Microtubule Network Formation TGFb->Microtubule_Network This compound This compound This compound->Microtubule_Network PI3K PI3K Microtubule_Network->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast_Transdifferentiation Myofibroblast Transdifferentiation mTOR->Myofibroblast_Transdifferentiation

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Experimental Protocols

Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules. The polymerization can be monitored by the increase in absorbance or fluorescence.[5][7][8]

Workflow:

Caption: Workflow for the tubulin polymerization assay.

Protocol:

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for stabilization)

  • Nocodazole (positive control for destabilization)

  • Pre-chilled 96-well plates (half-area for absorbance assays)[7]

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.[7][9]

  • Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare control wells with buffer only, a positive control (e.g., Nocodazole), and a vehicle control (DMSO).

  • On ice, add the diluted this compound, controls, and GTP (final concentration 1 mM) to the wells of a pre-chilled 96-well plate.[7]

  • Add the tubulin solution to each well to initiate the reaction. The final volume should be between 50-100 µL.[10]

  • Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.[7][8]

  • Measure the absorbance at 340 nm or fluorescence (using a fluorescent reporter) kinetically for 60 minutes at 1-minute intervals.[8][11]

  • Analyze the data by plotting absorbance/fluorescence versus time. Determine the maximum velocity (Vmax) of polymerization and calculate the IC50 value for this compound's inhibitory effect.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells, revealing changes in morphology, density, and organization upon treatment with this compound.

Workflow:

Caption: Workflow for immunofluorescence microscopy of microtubules.

Protocol:

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[12]

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Triton X-100 for 5-10 minutes.[12]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and a nuclear stain, protected from light, for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope, capturing images of the microtubule network and nuclei.

Cell Viability Assay

Cell viability assays are used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Workflow:

Caption: Workflow for the cell viability assay.

Protocol:

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, MTS, PrestoBlue)[13]

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (background), and cells with medium and vehicle (control).

  • Incubate the plate for 48 to 72 hours at 37°C in a CO2 incubator.

  • Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.[13]

  • Incubate for the recommended time (typically 1-4 hours).[13]

  • If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.[13]

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

References

Application Notes and Protocols for E7130 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining E7130, a novel microtubule dynamics inhibitor with tumor microenvironment (TME)-modulating properties, with immunotherapy agents such as immune checkpoint inhibitors.

Introduction

This compound is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1] Beyond its primary function as a microtubule dynamics inhibitor, preclinical studies have revealed that this compound possesses the unique ability to modulate the tumor microenvironment (TME).[1][2] This includes the remodeling of tumor vasculature and the suppression of cancer-associated fibroblasts (CAFs).[1][2] An immunosuppressive TME is a significant barrier to the efficacy of immunotherapies. By mitigating key immunosuppressive elements within the TME, this compound is hypothesized to synergize with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to enhance anti-tumor immune responses.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts a dual anti-cancer effect. As a microtubule inhibitor, it disrupts cell division, leading to apoptosis in rapidly proliferating cancer cells.[3] Concurrently, it actively remodels the TME. This compound has been shown to increase the density of intratumoral CD31-positive endothelial cells, indicating vascular remodeling, and to reduce the population of alpha-SMA (α-SMA)-positive CAFs.[1][2]

CAFs are a critical component of the TME that contribute to an immunosuppressive landscape, in part through the secretion of transforming growth factor-beta (TGF-β). This compound has been demonstrated to inhibit the TGF-β-induced transdifferentiation of fibroblasts into α-SMA-positive myofibroblasts. This is achieved through the disruption of the microtubule network, which in turn interferes with focal adhesion assembly and downstream activation of the PI3K/AKT/mTOR signaling pathway.[4] By reducing the number of immunosuppressive CAFs and potentially alleviating hypoxia through vascular remodeling, this compound is expected to create a more favorable environment for the activity of immune checkpoint inhibitors.[1][5] This TME modulation may lead to enhanced infiltration and activation of cytotoxic T lymphocytes (CTLs) within the tumor, thereby augmenting the anti-tumor effects of immunotherapies.

E7130_Mechanism_of_Action This compound Signaling Pathway in the Tumor Microenvironment TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR PI3K PI3K TGFBR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Fibroblast Fibroblast mTOR->Fibroblast Induces transdifferentiation to CAF Cancer-Associated Fibroblast (α-SMA+) Fibroblast->CAF This compound This compound This compound->PI3K Inhibits via microtubule disruption Microtubules Microtubule Network This compound->Microtubules Inhibits dynamics FocalAdhesion Focal Adhesion Assembly Microtubules->FocalAdhesion Required for FocalAdhesion->PI3K Activates

This compound's inhibition of the TGF-β pathway in fibroblasts.

Preclinical Data for Halichondrin Analogs in Combination with Immunotherapy

While specific data for this compound combined with immunotherapy is emerging, preclinical studies using its close analog, eribulin, in combination with anti-PD-1 antibodies in syngeneic mouse models provide a strong rationale and preliminary evidence of synergistic anti-tumor activity.

Table 1: Tumor Growth Inhibition in a Syngeneic Mouse Breast Cancer Model (Pgp-KO 4T1)

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Complete Response Rate
Vehicle Control-1500-0/6
Eribulin (1 mg/kg)Q4Dx3, IV80046.70/6
Anti-PD-1 mAb (200 µ g/mouse )Q3Dx10, IP135010.00/6
Eribulin + Anti-PD-1 mAbEribulin: Q4Dx3, IV; Anti-PD-1: Q3Dx10, IPNon-palpable>996/6

Data adapted from preclinical studies of eribulin in combination with anti-PD-1 mAb in a Pgp-knockout 4T1 mouse model.[2][6]

Table 2: Survival Benefit in a Syngeneic Mouse Colon Cancer Model (MC38) with Paclitaxel and Anti-PD-1

Treatment GroupMedian Survival (days)Increase in Median Survival vs. Control (%)
Vehicle Control21-
Paclitaxel (10 mg/kg)2833.3
Anti-PD-1 mAb (200 µ g/mouse )3566.7
Paclitaxel + Anti-PD-1 mAb>60 (with 78% complete regression)>185

Data representative of preclinical studies combining microtubule inhibitors with immune checkpoint blockade.[7]

Experimental Protocols

The following protocols are representative methodologies for evaluating the combination of this compound and an immune checkpoint inhibitor in a preclinical setting, based on published studies with analogous compounds.

In Vivo Tumor Model and Treatment

Experimental_Workflow In Vivo Combination Therapy Experimental Workflow CellCulture 1. Syngeneic Tumor Cell Culture (e.g., 4T1, MC38) Implantation 2. Subcutaneous Tumor Cell Implantation in Immunocompetent Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Treatment Administration (this compound, Anti-PD-1, Combination) Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight, Survival, Immunophenotyping Monitoring->Endpoint

Workflow for in vivo combination therapy studies.

1. Cell Culture:

  • Syngeneic murine tumor cell lines (e.g., 4T1 for breast cancer, MC38 for colon cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old) are used for 4T1 and MC38 models, respectively.
  • Mice are subcutaneously inoculated in the flank with 1 x 10^5 to 2 x 10^5 tumor cells in 100 µL of sterile PBS.

3. Treatment Protocol:

  • When tumors reach a palpable size (e.g., ~50-100 mm³), mice are randomized into treatment groups (n=8-10 mice per group).
  • This compound: Administered intravenously (IV) at a dose of 90-180 µg/kg. The dosing schedule can be varied (e.g., once weekly or every 4 days for 3 doses). This compound should be formulated in a vehicle such as sterile saline.
  • Anti-PD-1 Antibody: Administered intraperitoneally (IP) at a dose of 200 µg per mouse in sterile PBS. A typical dosing schedule is every 3 days for a total of 10 doses.
  • Combination Group: Receives both this compound and the anti-PD-1 antibody according to the specified schedules.
  • Control Groups: Include vehicle control, this compound alone, and anti-PD-1 antibody alone.

4. Monitoring and Endpoints:

  • Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2.
  • Animal body weight and general health are monitored throughout the study.
  • Primary endpoints include tumor growth inhibition and overall survival.
  • At the end of the study, tumors and spleens can be harvested for further analysis.

Immunophenotyping by Flow Cytometry

1. Sample Preparation:

  • Tumors are mechanically dissociated and digested with an enzyme cocktail (e.g., collagenase, DNase I) to obtain a single-cell suspension.
  • Spleens are mechanically dissociated to release splenocytes.
  • Red blood cells are lysed using an ACK lysis buffer.

2. Staining:

  • Cells are stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
  • Surface staining is performed using a cocktail of fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD25, F4/80, Gr-1).
  • For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), cells are fixed and permeabilized prior to staining with intracellular antibodies.

3. Data Acquisition and Analysis:

  • Data is acquired on a multicolor flow cytometer.
  • Analysis is performed using appropriate software (e.g., FlowJo) to quantify the proportions and activation status of different immune cell populations within the tumor and spleen.

Immunohistochemistry (IHC)

1. Tissue Preparation:

  • Harvested tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
  • 5 µm sections are cut and mounted on slides.

2. Staining:

  • Slides are deparaffinized and rehydrated.
  • Antigen retrieval is performed using a citrate-based buffer.
  • Sections are blocked and then incubated with primary antibodies (e.g., anti-CD8, anti-CD31, anti-α-SMA) overnight at 4°C.
  • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied, followed by a chromogen substrate (e.g., DAB).
  • Slides are counterstained with hematoxylin.

3. Analysis:

  • Slides are imaged, and the density of positive cells or stained area is quantified using image analysis software.

Conclusion

The unique dual mechanism of this compound, combining direct cytotoxicity with modulation of the tumor microenvironment, provides a strong rationale for its combination with immunotherapy. The preclinical data from analogous compounds are promising and support further investigation of this compound with immune checkpoint inhibitors. The protocols outlined here provide a framework for conducting such preclinical studies to evaluate the synergistic potential of this combination therapy.

References

Application Notes and Protocols for Evaluating Tumor Microenvironment Changes Induced by E7130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a novel microtubule dynamics inhibitor, derived from the total synthesis of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] Beyond its direct cytotoxic effects on cancer cells, this compound has been shown to uniquely ameliorate the tumor microenvironment (TME).[1][2][3] Preclinical studies have demonstrated that this compound can suppress cancer-associated fibroblasts (CAFs) and promote the remodeling of tumor vasculature.[3][4][5] These TME-modulating activities may enhance the efficacy of other anti-cancer therapies, including immunotherapy and targeted agents.[1][6]

These application notes provide a detailed overview of the methods used to evaluate the TME-modulating effects of this compound, complete with experimental protocols and data presentation guidelines.

Mechanism of Action of this compound in the Tumor Microenvironment

This compound's primary impact on the TME involves two key components: the suppression of cancer-associated fibroblasts and the remodeling of tumor vasculature. The proposed mechanism for CAF suppression involves the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway.[7][8]

Signaling Pathway of this compound in CAF Suppression

E7130_Pathway cluster_TME Tumor Microenvironment cluster_signaling Intracellular Signaling in CAFs Cancer Cells Cancer Cells TGF-β Receptor TGF-β Receptor Cancer Cells->TGF-β Receptor TGF-β CAFs CAFs PI3K PI3K TGF-β Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast\nTransdifferentiation Myofibroblast Transdifferentiation mTOR->Myofibroblast\nTransdifferentiation α-SMA Expression α-SMA Expression Myofibroblast\nTransdifferentiation->α-SMA Expression This compound This compound This compound->mTOR Inhibits IHC_Workflow A FFPE Tissue Section B Deparaffinization & Rehydration A->B C Antigen Retrieval B->C D Peroxidase & Serum Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G DAB Staining F->G H Counterstaining & Mounting G->H I Microscopy & Image Analysis H->I TIL_Analysis A Fresh Tumor Tissue B Mechanical & Enzymatic Dissociation A->B C Single-Cell Suspension B->C D RBC Lysis C->D E Antibody Staining (Live/Dead, Surface Markers) D->E F Flow Cytometry Acquisition E->F G Gating & Data Analysis F->G

References

Application Notes and Protocols for E7130 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It is a potent microtubule dynamics inhibitor with a dual mechanism of action that also targets the tumor microenvironment (TME).[1][2][3] Preclinical studies have demonstrated its efficacy in various cancer models, making it a promising candidate for cancer therapy. These application notes provide detailed protocols for the intravenous administration of this compound in animal studies, summarize key quantitative data from preclinical research, and illustrate the signaling pathways involved.

Mechanism of Action

This compound exerts its antitumor effects through two primary mechanisms:

  • Inhibition of Microtubule Dynamics: this compound binds to tubulin and inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[2][3]

  • Modulation of the Tumor Microenvironment: this compound uniquely alters the TME by:

    • Reducing Cancer-Associated Fibroblasts (CAFs): It specifically decreases the population of α-smooth muscle actin (α-SMA)-positive CAFs, which are known to promote tumor growth and metastasis.[4]

    • Promoting Vascular Remodeling: this compound increases the density of CD31-positive endothelial cells, leading to a more normalized tumor vasculature. This can enhance the delivery and efficacy of co-administered anticancer agents.[4]

The effect on CAFs is mediated through the inhibition of the Transforming Growth Factor-β (TGF-β)-induced PI3K/AKT/mTOR signaling pathway. By disrupting this pathway, this compound prevents the differentiation of fibroblasts into tumor-promoting CAFs.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound modulates the activity of cancer-associated fibroblasts.

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_CAF Cancer-Associated Fibroblast (CAF) TGF-beta TGF-β TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor PI3K PI3K TGF-beta_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR alpha-SMA_Gene_Expression α-SMA Gene Expression mTOR->alpha-SMA_Gene_Expression CAF_Phenotype Tumor-Promoting CAF Phenotype alpha-SMA_Gene_Expression->CAF_Phenotype This compound This compound This compound->PI3K Inhibits

This compound inhibits the TGF-β-induced PI3K/AKT/mTOR pathway in CAFs.

Experimental Protocols

The primary route of administration for this compound in animal studies is intravenous (i.v.) injection.

Materials
  • This compound (powder)

  • Vehicle:

    • Sterile Saline (0.9% NaCl)[4]

    • Alternatively, a solution of 4% DMSO in sterile saline can be tested for compounds with limited aqueous solubility, as has been used for other halichondrin analogues.[2]

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal restraint device

  • Appropriate personal protective equipment (PPE)

Protocol for Intravenous Administration in Mice
  • Animal Models: This protocol is suitable for use in various mouse xenograft models, including but not limited to human breast cancer (e.g., MDA-MB-435), colon cancer (e.g., COLO 205), melanoma (e.g., LOX), and head and neck squamous cell carcinoma (e.g., FaDu) cell lines implanted in immunocompromised mice (e.g., BALB/c nude).[2][4]

  • Preparation of this compound Solution:

    • Aseptically prepare the this compound solution.

    • If using saline as the vehicle, dissolve the required amount of this compound powder in sterile saline to achieve the desired final concentration for injection. The volume of injection for mice is typically 100-200 µL.

    • If solubility is an issue, this compound can first be dissolved in a small amount of DMSO and then brought to the final volume with sterile saline, ensuring the final DMSO concentration does not exceed 4%.[2]

    • Vortex briefly to ensure complete dissolution.

  • Dosing and Administration Schedule:

    • The effective dose range for this compound in mice has been reported to be between 45 µg/kg and 180 µg/kg.[4]

    • A common administration schedule is intravenous injection on days 0 and 7 of the study.[4]

    • The control group should receive an equivalent volume of the vehicle alone.[4]

  • Injection Procedure:

    • Warm the mouse, if necessary, to dilate the tail veins.

    • Place the mouse in a suitable restraint device.

    • Swab the tail with an appropriate antiseptic.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the prepared this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

E7130_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Monitoring Monitoring and Analysis Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Day_0 Day 0: Administer this compound (i.v.) or Vehicle Randomization->Day_0 Day_7 Day 7: Administer this compound (i.v.) or Vehicle Day_0->Day_7 Body_Weight Monitor Body Weight Tumor_Measurement Measure Tumor Volume (e.g., twice weekly) Day_7->Tumor_Measurement Endpoint Endpoint Analysis: Tumor Excision, Immunohistochemistry, Biomarker Analysis Tumor_Measurement->Endpoint At study conclusion

A typical workflow for in vivo efficacy studies of this compound.

Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound.

Table 1: In Vivo Antitumor Efficacy of this compound in Mouse Xenograft Models
Animal ModelTreatment GroupDose (µg/kg, i.v.)Dosing ScheduleOutcomeReference
FaDu SCCHN XenograftThis compound90Days 0, 7Synergistic antitumor activity with cetuximab[4]
Human Breast Cancer Xenograft (OD-BRE-0438)This compound180Days 0, 7Significant reduction in tumor volume[4]
Human Breast Cancer Xenograft (OD-BRE-0438)This compound45, 90Days 0, 7Dose-dependent tumor growth inhibition[4]
Table 2: Effect of this compound on Tumor Microenvironment Biomarkers
Animal ModelDose (µg/kg, i.v.)BiomarkerMethodResultReference
FaDu SCCHN Xenograft90LAP-TGFβ1 in CAFsCyTOF56% reduction compared to vehicle[4]
FaDu SCCHN XenograftNot specifiedα-SMA-positive CAFsNot specifiedReduction in α-SMA-positive CAFs[4]
Various XenograftsNot specifiedCD31-positive endothelial cellsNot specifiedIncreased microvessel density[4]

Conclusion

This compound is a promising anticancer agent with a novel dual mechanism of action. The intravenous administration protocols provided here, along with the summarized preclinical data, offer a valuable resource for researchers designing and conducting in vivo studies with this compound. Careful consideration of the experimental design, including the choice of animal model, vehicle, dose, and schedule, is crucial for obtaining reproducible and meaningful results. The unique ability of this compound to modulate the tumor microenvironment suggests its potential for combination therapies, a promising avenue for future research.

References

Application Notes and Protocols for Studying Cancer-Associated Fibroblasts with E7130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a potent microtubule inhibitor derived from the marine sponge Halichondria okadai.[1][2] Beyond its direct cytotoxic effects on cancer cells, this compound has emerged as a novel modulator of the tumor microenvironment (TME).[2][3] A key aspect of its TME-modifying activity is the suppression of cancer-associated fibroblasts (CAFs), which are critical drivers of tumor progression, metastasis, and therapeutic resistance.[4][5][6] These application notes provide detailed protocols for utilizing this compound to study its effects on CAFs, focusing on its mechanism of action involving the TGF-β signaling pathway.

Mechanism of Action: this compound and CAF Suppression

This compound ameliorates the tumor microenvironment by reducing the population of activated CAFs, specifically those expressing alpha-smooth muscle actin (α-SMA), a key marker of myofibroblastic differentiation.[2][7][8] The underlying mechanism involves the disruption of microtubule dynamics.[1][9] This interference with the microtubule network hinders the TGF-β-induced transdifferentiation of normal fibroblasts into pro-tumorigenic CAFs.[8][9] this compound's action ultimately leads to the deactivation of the PI3K/AKT/mTOR signaling pathway, a critical cascade for CAF activation and function.[8][9]

Diagram 1: this compound Signaling Pathway in Cancer-Associated Fibroblasts

E7130_Signaling_Pathway This compound Mechanism of Action on CAFs cluster_0 Signaling Cascade TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Microtubules Microtubule Network Formation TGFbR->Microtubules Activates PI3K PI3K Microtubules->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CAF Activated CAF (α-SMA expression) mTOR->CAF Promotes Transdifferentiation Fibroblast Normal Fibroblast Fibroblast->CAF This compound This compound This compound->Microtubules Inhibits In_Vitro_Workflow Workflow for In Vitro CAF Inhibition Assay Start Start Culture_Fibroblasts Culture Normal Human Fibroblasts (e.g., BJ cells) Start->Culture_Fibroblasts Co_culture Co-culture with Cancer Cells (e.g., FaDu) OR Treat with TGF-β (1 ng/mL) Culture_Fibroblasts->Co_culture Treat_this compound Treat with this compound (0.15 nM) for 48-72 hours Co_culture->Treat_this compound Analysis Analysis Treat_this compound->Analysis IF Immunofluorescence Staining (α-SMA) Analysis->IF WB Western Blot (α-SMA, p-AKT, p-S6) Analysis->WB In_Vivo_Workflow Workflow for In Vivo Xenograft Study Start Start Implantation Implant FaDu Cancer Cells Subcutaneously in BALB/c Mice Start->Implantation Tumor_Growth Allow Tumors to Reach ~100-200 mm³ Implantation->Tumor_Growth Treatment Administer this compound (45-180 µg/kg, i.v.) and Vehicle Control Tumor_Growth->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint: Tumor Excision Monitoring->Endpoint IHC Immunohistochemistry (α-SMA) Endpoint->IHC WB_Tumor Western Blot of Tumor Lysates (α-SMA) Endpoint->WB_Tumor

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with E7130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] As a potent microtubule inhibitor, this compound disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Beyond its direct cytotoxic effects, this compound uniquely modulates the tumor microenvironment (TME). It has been shown to suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling.[2][3][4][5][6] The anti-CAF activity of this compound is mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway.[3][5]

These multifaceted mechanisms of action make flow cytometry an indispensable tool for characterizing the cellular responses to this compound treatment. This document provides detailed protocols for analyzing key cellular events modulated by this compound, including cell cycle progression, apoptosis, and the phosphorylation status of key signaling proteins.

Key Applications for Flow Cytometry

  • Cell Cycle Analysis: To determine the effect of this compound on cell cycle distribution and quantify the percentage of cells in the G2/M phase.

  • Apoptosis Assays: To measure the induction of programmed cell death in response to this compound treatment.

  • Intracellular Signaling Pathway Analysis: To investigate the impact of this compound on the phosphorylation of proteins within the PI3K/AKT/mTOR pathway.

Data Presentation

Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound (0.1 nM)45.8 ± 4.215.1 ± 1.939.1 ± 3.5
This compound (1 nM)25.3 ± 2.810.7 ± 1.564.0 ± 4.1
This compound (10 nM)15.1 ± 1.95.4 ± 0.979.5 ± 5.3

Table 2: Hypothetical Apoptosis Induction in Cancer Cells Treated with this compound

Treatment Group% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control3.2 ± 0.81.5 ± 0.4
This compound (1 nM)15.7 ± 2.15.8 ± 1.1
This compound (10 nM)35.4 ± 3.918.2 ± 2.5
This compound (100 nM)58.9 ± 5.230.1 ± 3.7

Table 3: Hypothetical Phosphorylation Status of AKT and S6 in Fibroblasts Treated with TGF-β and this compound

Treatment GroupMedian Fluorescence Intensity (MFI) of pAKT (S473)MFI of pS6 (S235/236)
Untreated Control150 ± 25210 ± 30
TGF-β (1 ng/mL)850 ± 70980 ± 85
TGF-β + this compound (0.15 nM)320 ± 45450 ± 50

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

Objective: To quantify the proportion of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cells in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent).

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)

Protocol 3: Intracellular Staining for Phosphorylated Proteins (pAKT and pS6)

Objective: To measure the levels of phosphorylated AKT and S6 in fibroblasts treated with TGF-β and this compound.

Materials:

  • Fibroblast cell line (e.g., BJ cells)

  • Complete cell culture medium

  • TGF-β

  • This compound

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% cold methanol)

  • Primary antibodies: anti-pAKT (S473), anti-pS6 (S235/236)

  • Fluorochrome-conjugated secondary antibodies (if primary antibodies are not conjugated)

  • Staining Buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed fibroblasts and treat with TGF-β with or without this compound for the desired time.

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cells in Fixation Buffer and incubate for 15 minutes at room temperature.

  • Permeabilization: Centrifuge, discard the supernatant, and resuspend in cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Washing: Wash the cells twice with Staining Buffer.

  • Primary Antibody Staining: Resuspend the cells in Staining Buffer containing the primary antibodies against pAKT and pS6. Incubate for 1 hour at room temperature.

  • Washing: Wash the cells twice with Staining Buffer.

  • Secondary Antibody Staining (if applicable): If using unconjugated primary antibodies, resuspend the cells in Staining Buffer containing the appropriate fluorochrome-conjugated secondary antibodies. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells once with Staining Buffer.

  • Resuspension: Resuspend the cells in Staining Buffer for analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Determine the Median Fluorescence Intensity (MFI) for pAKT and pS6 in the different treatment groups.

Visualizations

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Fibroblast Cancer-Associated Fibroblast TGF-β TGF-β TGFBR TGF-β Receptor TGF-β->TGFBR PI3K PI3K TGFBR->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates S6 S6 mTOR->S6 Phosphorylates Myofibroblast Myofibroblast Differentiation (α-SMA expression) mTOR->Myofibroblast Promotes This compound This compound Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Microtubules->PI3K Disruption Inhibits

Caption: this compound inhibits the TGF-β-induced PI3K/AKT/mTOR pathway in CAFs.

Flow_Cytometry_Workflow cluster_assays Flow Cytometry Assays cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis cluster_signaling Signaling start Seed Cells treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest Cells treatment->harvest fixation Fix in 70% Ethanol harvest->fixation annexin_pi_staining Stain with Annexin V/PI harvest->annexin_pi_staining fix_perm Fix and Permeabilize harvest->fix_perm pi_staining Stain with PI/RNase A fixation->pi_staining analysis Data Acquisition and Analysis pi_staining->analysis annexin_pi_staining->analysis ab_staining Stain with pAKT/pS6 Antibodies fix_perm->ab_staining ab_staining->analysis

Caption: Experimental workflow for flow cytometry analysis of this compound-treated cells.

References

Troubleshooting & Optimization

E7130 Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of E7130. The information is compiled from published synthetic routes and addresses common challenges encountered during this complex multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

The total synthesis of this compound is considered an unprecedented challenge in synthetic organic chemistry due to several factors:[1][2]

  • Extreme Molecular Complexity: this compound possesses a 52-carbon backbone with 31 stereogenic centers, leading to a vast number of potential stereoisomers.[2][3][4][5]

  • Lengthy Synthetic Sequence: The most efficient, third-generation synthesis still requires 92 steps from commercially available starting materials.[1][6] Earlier generations involved over 100 steps.[1]

  • Scalability: Reproducing the synthesis on a gram scale for preclinical and clinical studies presents significant logistical and chemical challenges.[7][8]

  • Purification: Intermediates and the final product can be difficult to purify, with earlier synthetic routes requiring challenging HPLC separations.[1]

  • Low Yields: Early generation syntheses were plagued by low yields, particularly in the final stages of the synthesis.[1]

Q2: What was the key breakthrough that enabled the gram-scale synthesis of this compound?

The major breakthrough was the development of a third-generation synthetic route that altered the fragment coupling strategy. This new approach utilized a novel Zr/Ni-mediated ketone coupling reaction to join the two major fragments of the molecule. This change significantly improved the overall efficiency of the synthesis, simplified the final deprotection and cyclization steps, and crucially, avoided a problematic sequential cyclization process that hampered earlier routes.[1][6]

Q3: Why is stereocontrol so critical in the synthesis of this compound?

With 31 chiral centers, there are over two billion possible stereoisomers of this compound.[3][5] Achieving the correct stereochemistry at each of these centers is paramount, as even a single incorrect stereocenter can lead to a molecule with drastically different biological activity and physical properties. The synthesis relies on a series of highly stereoselective reactions to build up the complex architecture of the molecule with the correct three-dimensional arrangement.

Troubleshooting Guides

Zr/Ni-Mediated Ketone Coupling

This key C-C bond-forming reaction is crucial for connecting the two main fragments of this compound in the third-generation synthesis.

Potential Issue Possible Cause(s) Troubleshooting Suggestions
Low or no coupling product Inactive catalyst; Poor quality reagents; Presence of oxygen or water.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents. Verify the activity of the Ni and Zr sources.
Formation of side products Undesired homo-coupling of starting materials; Decomposition of reagents or intermediates.Optimize the rate of addition of the reagents. Adjust the temperature to minimize side reactions. Ensure the stoichiometry of the reagents is precise.
Inconsistent yields Variability in reagent quality; Inconsistent reaction setup and conditions.Use reagents from a reliable source and titrate organometallic reagents before use. Standardize the reaction setup, including stirring speed and temperature control, for reproducibility.
Macrocyclization

The formation of the large macrocyclic ring is often a challenging step in the synthesis of complex natural products.

Potential Issue Possible Cause(s) Troubleshooting Suggestions
Low yield of desired macrocycle Intermolecular side reactions leading to dimers or oligomers; Unfavorable ring-closing conformation.Employ high-dilution conditions to favor the intramolecular reaction. The choice of solvent can significantly impact the pre-cyclization conformation; screen different solvents. The temperature can also be optimized to find the best balance between reaction rate and side reactions.
Formation of diastereomers Lack of facial selectivity in the ring-closing step.The choice of cyclization catalyst and reaction conditions can influence the stereochemical outcome. A detailed study of different catalysts and conditions may be necessary to improve diastereoselectivity.
Failure to cyclize Steric hindrance at the reaction sites; Incorrect protecting group strategy.Re-evaluate the protecting group strategy to ensure the reactive sites are accessible. In some cases, a different cyclization precursor with altered conformational properties may be required.
Purification of Intermediates

The complex, high molecular weight intermediates in the this compound synthesis can be challenging to purify.

Potential Issue Possible Cause(s) Troubleshooting Suggestions
Difficulty in removing impurities by column chromatography Similar polarity of the desired product and impurities.Explore different stationary phases (e.g., alumina, diol-bonded silica) and solvent systems. Consider using techniques such as reversed-phase chromatography or size-exclusion chromatography.
Product degradation on silica gel Acidity of silica gel causing decomposition of sensitive functional groups.Neutralize the silica gel with a base (e.g., triethylamine) before use. Alternatively, use a less acidic stationary phase like alumina.
Need for HPLC purification Presence of closely related isomers or byproducts that are inseparable by standard chromatography.While the third-generation synthesis avoids final product HPLC, some intermediates may still require it. Optimize HPLC conditions (column, mobile phase, gradient) for better separation. However, the goal should be to optimize the reaction to minimize these impurities.

Quantitative Data Summary

The following table summarizes the key quantitative achievements across the different generations of the this compound total synthesis.

Parameter First-Generation Synthesis Second-Generation Synthesis Third-Generation Synthesis
Total Number of Steps 10911092
Longest Linear Sequence 47 stepsNot explicitly statedShorter than 1st gen.
Scale of Final Product 1.6 mgNot explicitly stated11.5 g (GMP batch)
Purity of Final Product Not explicitly statedRequired HPLC purification>99.8% (without HPLC)
Key Coupling Reaction Nozaki-Hiyama-Kishi (NHK)Not explicitly statedZr/Ni-mediated ketone coupling

Experimental Protocols

While the full, detailed experimental procedures are proprietary to Eisai and the Kishi group, the following are representative protocols for key reactions based on published descriptions.

1. Representative Protocol for Zr/Ni-Mediated Ketone Coupling

  • Reaction: Coupling of the "left-half" fragment (an organozinc reagent) with the "right-half" fragment (a thioester).

  • Procedure: To a solution of the "right-half" thioester and a nickel(II) catalyst in a suitable aprotic solvent (e.g., THF) under an inert atmosphere is added a solution of the "left-half" organozinc reagent, pre-treated with a zirconium salt (e.g., Cp₂ZrCl₂). The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted and purified by column chromatography.

2. Representative Protocol for Macrocyclization

  • Reaction: Intramolecular cyclization of a linear precursor to form the macrolide core.

  • Procedure: A solution of the linear precursor in a large volume of a suitable solvent (to ensure high dilution) is added slowly via syringe pump to a solution of the cyclization reagent (e.g., a Yamaguchi esterification followed by a ring-closing metathesis, or a direct macrolactonization) at a specific temperature. The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction is quenched, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizations

E7130_Synthesis_Workflow cluster_left Left-Half Synthesis cluster_right Right-Half Synthesis cluster_coupling_macro Key Assembly and Cyclization cluster_final Final Steps Start_L Commercially Available Starting Materials Intermediates_L Multiple Stereoselective Steps (Fragment Assembly) Start_L->Intermediates_L Left_Half Left-Half Fragment (e.g., Organozinc) Intermediates_L->Left_Half Coupling Zr/Ni-Mediated Ketone Coupling Left_Half->Coupling Start_R Commercially Available Starting Materials Intermediates_R Multiple Stereoselective Steps (Fragment Assembly) Start_R->Intermediates_R Right_Half Right-Half Fragment (e.g., Thioester) Intermediates_R->Right_Half Right_Half->Coupling Linear_Precursor Linear Coupled Product Coupling->Linear_Precursor Macrocyclization Macrocyclization Linear_Precursor->Macrocyclization Deprotection Deprotection & Spiroketalization Macrocyclization->Deprotection This compound This compound Deprotection->this compound

Caption: High-level workflow for the third-generation total synthesis of this compound.

Troubleshooting_Logic Start Unsatisfactory Reaction Outcome (e.g., Low Yield, Impurities) Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Reagent_OK Reagents Meet Specs Check_Reagents->Reagent_OK Yes Reagent_Bad Purify/Replace Reagents Check_Reagents->Reagent_Bad No Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Conditions_OK Conditions are Correct Check_Conditions->Conditions_OK Yes Conditions_Bad Adjust Conditions Check_Conditions->Conditions_Bad No Check_Purification Optimize Purification Method Purification_OK Purification is Optimized Check_Purification->Purification_OK Yes Purification_Bad Modify Purification Protocol Check_Purification->Purification_Bad No Reagent_OK->Check_Conditions Reagent_Bad->Start Conditions_OK->Check_Purification Conditions_Bad->Start Success Successful Synthesis Purification_OK->Success Purification_Bad->Start

Caption: A logical workflow for troubleshooting common issues in complex organic synthesis.

References

overcoming resistance to E7130 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with E7130. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in overcoming potential resistance to this novel anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent microtubule dynamics inhibitor.[1][2][3][4] It functions differently from other microtubule-targeting agents like paclitaxel.[4] Its primary cytotoxic effect is achieved by disrupting microtubule function, which is crucial for cell division and other essential cellular processes.

Q2: What is the unique, secondary mechanism of action of this compound?

A2: Beyond its cytotoxic effects as a microtubule inhibitor, this compound uniquely modulates the tumor microenvironment (TME).[5][6][7][8] It has been shown to increase intratumoral CD31-positive endothelial cells, indicating vascular remodeling, and decrease alpha-smooth muscle actin (α-SMA)-positive cancer-associated fibroblasts (CAFs).[1][2][6][7][8] This TME-ameliorating effect may contribute to its anti-cancer activity and its potential in combination therapies.[1][2][5][7]

Q3: Has resistance to this compound been observed in cancer cells?

A3: As this compound is a relatively new agent currently in clinical development, there is limited published data specifically detailing acquired resistance mechanisms in cancer cells. However, resistance to anti-cancer agents is a common phenomenon, and potential mechanisms can be inferred from experience with other microtubule inhibitors and drugs that modulate the TME.

Q4: What are the potential advantages of this compound's dual mechanism of action?

A4: The dual mechanism of this compound offers the potential for a multi-pronged attack on cancer. By directly killing cancer cells and favorably altering the TME, this compound may overcome some of the resistance mechanisms that limit the efficacy of conventional chemotherapies.[5] The TME modulation may also enhance the activity of other anti-cancer drugs, including immunotherapy agents, when used in combination.[5][7]

Troubleshooting Guides

In Vitro Experiments
IssuePossible CauseSuggested Solution
Suboptimal or no cytotoxic effect observed at expected concentrations. 1. Cell line insensitivity: The cell line may have intrinsic resistance mechanisms. 2. Drug degradation: Improper storage or handling of this compound. 3. Incorrect dosage calculation. 1. Confirm IC50 values: Test a broad range of concentrations to determine the IC50 for your specific cell line. Consider using a positive control cell line known to be sensitive to microtubule inhibitors. 2. Check drug integrity: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 3. Verify calculations: Double-check all calculations for drug concentrations.
High variability in results between replicate experiments. 1. Inconsistent cell seeding density. 2. Variations in drug incubation time. 3. Cell culture contamination. 1. Standardize cell seeding: Use a consistent number of cells for each experiment and ensure even distribution in culture plates. 2. Precise timing: Adhere strictly to the planned incubation times. 3. Monitor for contamination: Regularly check cell cultures for any signs of contamination.
Unexpected off-target effects or cellular morphology changes. 1. High drug concentration: Concentrations significantly above the IC50 may induce non-specific toxicity. 2. Cell line-specific responses. 1. Titrate drug concentration: Perform a dose-response curve to identify the optimal concentration range. 2. Characterize morphological changes: Document any observed changes in cell morphology and correlate them with drug concentration and known effects of microtubule disruption.
In Vivo Experiments
IssuePossible CauseSuggested Solution
Limited anti-tumor efficacy in xenograft models. 1. Suboptimal dosing or schedule. 2. Poor drug delivery to the tumor. 3. Aggressive tumor model with intrinsic resistance. 4. Tumor microenvironment composition. 1. Optimize dosing regimen: Refer to preclinical studies for recommended dosing and schedules.[9] Consider a dose-escalation study in your model. 2. Assess tumor vascularization: this compound is known to remodel tumor vasculature.[3][7] Evaluate vascular changes (e.g., using CD31 staining) to assess if drug delivery is potentially being affected. 3. Characterize the tumor model: Understand the baseline TME of your xenograft model. 4. Combination Therapy: Consider combining this compound with other agents that target different pathways.[1][2][5]
Difficulty in assessing TME modulation. 1. Inappropriate timing of tissue collection. 2. Suboptimal antibody staining for TME markers. 3. Lack of appropriate controls. 1. Time-course analysis: Collect tumors at different time points after treatment to capture dynamic changes in the TME. 2. Optimize immunohistochemistry (IHC) protocols: Validate antibodies for markers like CD31 and α-SMA and optimize staining conditions. 3. Include vehicle-treated controls: Compare TME changes in this compound-treated animals to a control group.
Toxicity or adverse events in animal models. 1. Dose is above the maximum tolerated dose (MTD). 2. Animal strain sensitivity. 1. Determine the MTD: If not already known for your specific model and strain, perform a dose-finding study to establish the MTD.[9] 2. Monitor animal health closely: Regularly monitor animals for signs of toxicity and adjust the dose or schedule as needed.

Potential Mechanisms of Resistance to this compound (Inferred)

While specific resistance mechanisms to this compound are not yet well-documented, we can hypothesize potential pathways based on resistance to other microtubule-targeting agents and TME-modulating drugs.

  • Alterations in Microtubule Dynamics:

    • Mutations in tubulin genes that prevent this compound from binding effectively.

    • Changes in the expression of microtubule-associated proteins that stabilize microtubules against the disruptive effects of this compound.

  • Drug Efflux:

    • Upregulation of ATP-binding cassette (ABC) transporters, which can pump this compound out of the cancer cell, reducing its intracellular concentration.

  • Tumor Microenvironment Adaptations:

    • Evolution of CAFs or other stromal cells that are resistant to the effects of this compound.

    • Development of alternative signaling pathways within the TME that promote tumor growth and survival despite the presence of this compound.

  • Alternative Splicing:

    • Changes in pre-mRNA splicing can lead to the production of protein isoforms that are not targeted by this compound or that contribute to a resistant phenotype.[10][11][12][13]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay is used to determine the direct inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin protein

  • Guanosine triphosphate (GTP)

  • This compound at various concentrations

  • Paclitaxel (as a positive control for polymerization promotion)

  • Nocodazole (as a positive control for polymerization inhibition)

  • Fluorescence microplate reader

Procedure:

  • Prepare tubulin protein in a suitable buffer.

  • Add GTP to initiate polymerization.

  • Add this compound at a range of concentrations to the tubulin solution. Include positive and negative controls.

  • Monitor tubulin polymerization over time by measuring the increase in fluorescence in a microplate reader.

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC50 of this compound for tubulin polymerization inhibition.

Protocol 2: Immunohistochemical (IHC) Analysis of TME Markers

This protocol is for assessing the in vivo effects of this compound on the TME in tumor-bearing mice.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from control and this compound-treated mice.

  • Primary antibodies against CD31 and α-SMA.

  • HRP-conjugated secondary antibody.

  • DAB substrate kit.

  • Hematoxylin for counterstaining.

  • Microscope.

Procedure:

  • Deparaffinize and rehydrate FFPE tumor sections.

  • Perform antigen retrieval using a suitable buffer and heat.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding.

  • Incubate sections with primary antibodies against CD31 or α-SMA overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Image the stained sections and quantify the expression of CD31 and α-SMA using image analysis software.

Quantitative Data Summary

ParameterValueContextReference
This compound Purity 99.81%Total synthesis for clinical trials.[6]
This compound IC50 0.01 - 0.1 nMIn vitro anti-proliferative efficacy in various cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2).[3]
Maximum Tolerated Dose (MTD) in Humans 480 μg/m² Q3W and 300 μg/m² Q2WDetermined in a Phase I dose-escalation study in patients with advanced solid tumors.[9]
Prominent Combinational Effect Dose in Mice 90 µg/kgWith cetuximab, representing one-half of the MTD in mice.[1][2]

Signaling Pathways and Workflows

E7130_Mechanism_of_Action cluster_cell Cancer Cell cluster_tme Tumor Microenvironment E7130_in This compound Microtubules Microtubules E7130_in->Microtubules Inhibits Dynamics Disruption Microtubule Disruption Microtubules->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis E7130_out This compound CAF Cancer-Associated Fibroblasts (CAFs) (α-SMA+) E7130_out->CAF Reduces Endothelial Endothelial Cells (CD31+) E7130_out->Endothelial Increases Reduced_CAF Reduced CAFs CAF->Reduced_CAF Vascular_Remodeling Vascular Remodeling Endothelial->Vascular_Remodeling Immune_Infiltration Enhanced Immune Cell Infiltration Reduced_CAF->Immune_Infiltration Vascular_Remodeling->Immune_Infiltration This compound This compound Administration This compound->E7130_in This compound->E7130_out

Caption: Dual mechanism of action of this compound.

Inferred_Resistance_Pathway cluster_mechanisms Potential Resistance Mechanisms This compound This compound Cell Cancer Cell This compound->Cell Tubulin_Mutation Tubulin Mutation Cell->Tubulin_Mutation ABC_Transporter ABC Transporter Upregulation Cell->ABC_Transporter TME_Adaptation TME Adaptation Cell->TME_Adaptation Splicing_Alteration Alternative Splicing Cell->Splicing_Alteration Reduced_Efficacy Reduced Therapeutic Efficacy Tubulin_Mutation->Reduced_Efficacy ABC_Transporter->Reduced_Efficacy TME_Adaptation->Reduced_Efficacy Splicing_Alteration->Reduced_Efficacy

Caption: Inferred mechanisms of resistance to this compound.

TME_Analysis_Workflow start Tumor-Bearing Mice treatment Treatment Groups: - Vehicle Control - this compound start->treatment collection Tumor Tissue Collection (Time-Course) treatment->collection processing Fixation (Formalin) & Paraffin Embedding collection->processing sectioning Tissue Sectioning processing->sectioning staining Immunohistochemistry (CD31, α-SMA) sectioning->staining imaging Microscopy & Imaging staining->imaging analysis Image Analysis & Quantification imaging->analysis end Assessment of TME Modulation analysis->end

Caption: Workflow for analyzing TME modulation by this compound.

References

E7130 Technical Support Center: Troubleshooting Insolubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to manage and troubleshoot potential insolubility issues with E7130 in experimental assays. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, synthetically produced anticancer agent from the halichondrin class of molecules.[1][2] It functions as a microtubule dynamics inhibitor, which is crucial for cell division.[1][3] Beyond its cytotoxic effects, this compound also uniquely ameliorates the tumor microenvironment. It has been shown to reduce cancer-associated fibroblasts (CAFs) and remodel the tumor vasculature by increasing intratumoral CD31-positive endothelial cells.[4][5][6] This dual action can enhance the efficacy of other anticancer treatments.[3]

Q2: What makes this compound potentially difficult to dissolve?

A2: this compound is a large and structurally complex organic molecule.[2][7] Such molecules often have limited solubility in aqueous solutions commonly used in biological assays. While specific solubility data for this compound is not detailed in the provided search results, its complex structure suggests that it may be hydrophobic and prone to precipitation in aqueous buffers if not prepared and handled correctly.

Q3: Are there any published protocols for dissolving this compound for in vitro experiments?

A3: The provided search results mention the use of this compound in in vitro co-culture systems and cell-free tubulin polymerization assays.[3][8] However, they do not specify the exact solvents or concentrations used for initial stock solutions. The information suggests that for in vivo studies in mice, this compound was administered intravenously, implying a formulation suitable for aqueous delivery was achieved.[4]

General Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your experimental setup.

Q4: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Has it been stored correctly? start->check_stock reduce_conc 2. Lower Final Concentration Precipitation may be concentration-dependent. check_stock->reduce_conc add_solvent 3. Increase Co-solvent in Buffer (e.g., up to 1% DMSO). Test for vehicle effects. reduce_conc->add_solvent use_surfactant 4. Use a Surfactant (e.g., Tween-20, Pluronic F-68). Check for assay interference. add_solvent->use_surfactant sonicate 5. Use Sonication Briefly sonicate the final solution to aid dissolution. use_surfactant->sonicate consult 6. Consult Literature for Similar Compounds Look for formulation strategies for other halichondrins. sonicate->consult end Solution Optimized consult->end

A step-by-step workflow for troubleshooting this compound precipitation.

Q5: What are the recommended solvents for preparing a stock solution of this compound?

A5: While specific manufacturer recommendations are not available in the search results, for complex organic molecules like this compound, high-purity, anhydrous organic solvents are typically recommended for stock solutions. A summary of generally suitable solvents and important considerations is provided in the table below.

SolventRecommended PurityTypical Stock Conc.Storage of StockKey Considerations
Dimethyl Sulfoxide (DMSO)≥99.9% (Anhydrous)1-10 mM-20°C, desiccatedCommon solvent for in vitro assays. Ensure final concentration in media is low (<0.5%) to avoid vehicle toxicity.
Ethanol200 Proof (Absolute)1-10 mM-20°CCan be used for some cell-based assays. Evaporation can be an issue.
N,N-Dimethylformamide (DMF)≥99.8% (Anhydrous)1-10 mM-20°C, desiccatedUse with caution as it can be more toxic to cells than DMSO.

Important Note: Always start with a small amount of this compound to test solubility in your chosen solvent before dissolving the entire batch.

Experimental Protocol: Cell Viability Assay with this compound

This protocol provides a general methodology for assessing the anti-proliferative effects of this compound on cancer cells, with a focus on proper compound handling to avoid insolubility. This compound has shown anti-proliferative efficacy in cancer cell lines such as KPL-4, OSC-19, FaDu, and HSC-2 with IC50 values in the 0.01-0.1 nM range.[4]

1. Preparation of this compound Stock Solution: a. Equilibrate the vial of this compound to room temperature before opening. b. Prepare a 1 mM stock solution of this compound in anhydrous DMSO. For example, if the molecular weight of this compound is 1000 g/mol , dissolve 1 mg of this compound in 1 mL of anhydrous DMSO. c. Mix thoroughly by vortexing until the solution is clear. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

2. Seeding Cells: a. Culture your cancer cell line of choice (e.g., FaDu) in the appropriate growth medium. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

3. Treatment with this compound: a. Prepare a serial dilution of the 1 mM this compound stock solution in growth medium to achieve the desired final concentrations (e.g., ranging from 0.001 nM to 100 nM). b. Crucial Step: To avoid precipitation, perform the dilutions in a stepwise manner. For example, first dilute the DMSO stock into a small volume of media, mix well, and then further dilute to the final concentration. The final DMSO concentration in all wells, including the vehicle control, should be consistent and ideally ≤0.1%. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only). d. Incubate the plate for 72 hours at 37°C and 5% CO2.

4. Assessing Cell Viability: a. After the incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions. b. Read the absorbance or fluorescence on a plate reader. c. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

G cluster_0 Experimental Workflow: Cell Viability Assay prep_stock 1. Prepare 1 mM this compound Stock in Anhydrous DMSO prepare_dilutions 4. Prepare Serial Dilutions of this compound in Growth Medium (Stepwise Dilution) prep_stock->prepare_dilutions seed_cells 2. Seed Cancer Cells in 96-well Plate incubate1 3. Incubate 24h for Cell Attachment seed_cells->incubate1 treat_cells 5. Treat Cells with this compound (and Vehicle Control) incubate1->treat_cells prepare_dilutions->treat_cells incubate2 6. Incubate 72h treat_cells->incubate2 assay_viability 7. Perform Viability Assay (e.g., MTT) incubate2->assay_viability analyze_data 8. Analyze Data and Determine IC50 assay_viability->analyze_data

A workflow for a cell viability assay using this compound.

This compound Signaling Pathway

This compound has been shown to inhibit the TGF-β-induced transdifferentiation of myofibroblasts.[4] This process is, in part, mediated through the disruption of the microtubule network, which subsequently deactivates the PI3K/AKT/mTOR pathway.[4][8]

G cluster_0 This compound Mechanism of Action in Fibroblasts TGFb TGF-β Microtubules Microtubule Network Formation TGFb->Microtubules PI3K PI3K Microtubules->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Transdifferentiation (α-SMA expression) mTOR->Myofibroblast This compound This compound This compound->Microtubules

This compound inhibits the TGF-β-induced PI3K/AKT/mTOR pathway.

References

E7130 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining protocols for consistent and reliable results with E7130. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a microtubule inhibitor.[1] It functions by binding to the vinca domain of tubulin, which inhibits tubulin polymerization and disrupts microtubule assembly.[2] This leads to cell cycle arrest at the G2/M phase.[2] Beyond its cytotoxic effects as a microtubule dynamics inhibitor, this compound also uniquely ameliorates the tumor microenvironment.[1][3][4][5] This is achieved by suppressing cancer-associated fibroblasts (CAFs) and promoting the remodeling of tumor vasculature.[1][4]

Q2: How does this compound affect the tumor microenvironment?

A2: this compound has been shown to reduce α-SMA-positive CAFs and malignant extracellular matrix proteins without altering the total number of fibroblasts in tumors.[3] It also increases the density of intratumoral CD31-positive endothelial cells, which is indicative of vascular remodeling.[3][4][5][6] These effects can help to alleviate hypoxia and suppress the interaction between cancer cells and the stroma.[6]

Q3: Which signaling pathway is modulated by this compound in the context of CAF inhibition?

A3: this compound inhibits the TGF-β-induced transdifferentiation of myofibroblasts by disrupting the microtubule network. This disruption interferes with focal adhesion assembly and subsequently deactivates the PI3K/AKT/mTOR signaling pathway.[1][3]

Q4: What is the recommended solvent for this compound?

A4: The scientific literature does not specify a universal solvent. For in vitro studies, DMSO is commonly used to prepare stock solutions of similar compounds. However, it is crucial to refer to the manufacturer's datasheet for the specific lot of this compound being used, as solubility can vary. For in vivo preparations, the vehicle used in preclinical studies should be identified from the relevant publications.

Q5: What is the purity of commercially available synthetic this compound?

A5: The total synthesis of this compound has been achieved with a purity of over 99.8%.[5][6][7]

Troubleshooting Guides

In Vitro Experiments

Problem: High variability in IC50 values across experiments.

Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density. Over-confluent or sparsely seeded cultures will respond differently to treatment.
Drug Preparation and Storage Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at the recommended temperature (typically -80°C) in small aliquots.
Assay Incubation Time Optimize and maintain a consistent incubation time for the cytotoxicity assay (e.g., MTT, CellTiter-Glo). The IC50 can shift with varying exposure times.

Problem: Unexpected or off-target effects in cell culture.

Potential Cause Troubleshooting Step
Solvent Toxicity Perform a vehicle control experiment to assess the toxicity of the solvent (e.g., DMSO) at the final concentration used in the this compound dilutions. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line.
Contamination Regularly test cell cultures for mycoplasma and other contaminants. Contamination can significantly alter cellular responses to drugs.
Cell Line Misidentification Verify the identity of your cell line through short tandem repeat (STR) profiling.
In Vivo Experiments

Problem: Inconsistent tumor growth inhibition in animal models.

Potential Cause Troubleshooting Step
Inconsistent Tumor Implantation Standardize the tumor implantation technique, including the number of cells injected, the injection volume, and the anatomical location.
Variable Animal Health Ensure all animals are of a similar age and weight at the start of the study. Monitor animal health closely throughout the experiment, as underlying health issues can impact tumor growth and drug response.
Drug Formulation and Administration Prepare the this compound formulation consistently for each administration. Ensure accurate dosing and consistent intravenous (i.v.) injection technique. Improper injection can lead to variable drug delivery.

Problem: Difficulty in observing changes in the tumor microenvironment.

Potential Cause Troubleshooting Step
Suboptimal Dosing The effects of this compound on the tumor microenvironment may be dose-dependent. A dose of 90 µg/kg has been noted to show a prominent combinational effect in mice.[8] Consider performing a dose-response study to identify the optimal dose for observing changes in CAFs and vasculature in your model.
Timing of Analysis The remodeling of the tumor microenvironment takes time. Collect tumors at different time points after the final dose of this compound to determine the optimal window for observing changes in markers like α-SMA and CD31.
Inadequate Immunohistochemistry (IHC) Protocol Optimize the IHC protocol for α-SMA and CD31 staining, including antibody validation, antigen retrieval, and incubation times. Ensure proper fixation and processing of tumor tissues to preserve antigenicity.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Efficacy of this compound

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1
Data extracted from MedChemExpress product information.[1]

Table 2: In Vivo Dosing and Administration of this compound in BALB/c Mice

Xenograft ModelAdministration RouteDose Range (µg/kg)Observed Effects
HSC-2 SCCHNIntravenous (i.v.)45-180Increased intratumoral microvessel density (MVD), enhanced delivery of cetuximab, tumor regression.[1]
FaDu SCCHNIntravenous (i.v.)45-180Reduced α-SMA-positive CAFs, modulated fibroblast phenotypes (in combination with cetuximab).[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of TGF-β-induced Myofibroblast Transdifferentiation

  • Cell Culture: Culture normal human fibroblasts (e.g., BJ cells) in appropriate media.

  • Co-culture Setup (Optional): To mimic the tumor microenvironment, establish a co-culture system with human cancer cells and normal human fibroblasts.[3]

  • Treatment: Treat the fibroblasts with TGF-β (final concentration of 1 ng/mL) to induce myofibroblast transdifferentiation.[3] Concurrently, treat the cells with varying concentrations of this compound.

  • Analysis: After the desired incubation period, analyze the expression of α-SMA, a marker for myofibroblasts. This can be done through immunocytochemistry or western blotting.[3] Assess the phosphorylation status of AKT and S6 to determine the impact on the PI3K/AKT/mTOR pathway.[1]

Protocol 2: In Vivo Assessment of Tumor Microenvironment Modulation

  • Animal Model: Use an appropriate xenograft mouse model (e.g., FaDu or HSC-2 cells in BALB/c mice).[1]

  • Drug Administration: Once tumors are established, administer this compound intravenously at a dose range of 45-180 µg/kg.[1]

  • Tumor Collection: At the end of the study, euthanize the mice and collect the tumors.

  • Immunohistochemistry: Process the tumors for immunohistochemical analysis. Stain tissue sections with antibodies against α-SMA to identify CAFs and CD31 to assess microvessel density.[3][5][6]

  • Quantification: Quantify the α-SMA and CD31 positive areas to determine the effect of this compound on the tumor microenvironment.

Visualizations

E7130_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Microtubules Microtubule Network TGF_beta_R->Microtubules activates Focal_Adhesion Focal Adhesion Assembly Microtubules->Focal_Adhesion PI3K PI3K Focal_Adhesion->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Transdifferentiation (α-SMA expression) mTOR->Myofibroblast This compound This compound This compound->Microtubules inhibits

Caption: this compound inhibits TGF-β-induced myofibroblast differentiation via microtubule disruption.

Experimental_Workflow_In_Vitro cluster_setup Experimental Setup cluster_analysis Analysis start Seed Fibroblasts treat Treat with TGF-β and this compound start->treat icc Immunocytochemistry (α-SMA) treat->icc wb Western Blot (pAKT, pS6) treat->wb

Caption: Workflow for in vitro analysis of this compound's effect on fibroblast activation.

Logical_Relationship_Troubleshooting Inconsistent_Results Inconsistent Results In_Vitro In Vitro Inconsistent_Results->In_Vitro In_Vivo In Vivo Inconsistent_Results->In_Vivo Cell_Issues Cell Health/ Passage In_Vitro->Cell_Issues Drug_Prep Drug Prep/ Storage In_Vitro->Drug_Prep Assay_Params Assay Parameters In_Vitro->Assay_Params Tumor_Imp Tumor Implantation In_Vivo->Tumor_Imp Animal_Health Animal Health In_Vivo->Animal_Health Drug_Admin Drug Administration In_Vivo->Drug_Admin

Caption: Key areas for troubleshooting inconsistent this compound experimental results.

References

addressing off-target effects of E7130 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects of E7130 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent microtubule inhibitor.[1][2] It is a synthetic analogue of halichondrin B, a natural product isolated from a marine sponge.[3][4] Its primary on-target effect is the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2] this compound binds to tubulin and suppresses microtubule polymerization.[2]

Q2: Besides microtubule inhibition, what are the other known effects of this compound?

A2: this compound has a unique mechanism that also involves the modulation of the tumor microenvironment (TME).[2][3] It has been shown to suppress cancer-associated fibroblasts (CAFs) and promote the remodeling of tumor vasculature.[1][2] This activity is believed to contribute to its anti-cancer efficacy.

Q3: I am observing changes in the PI3K/AKT/mTOR signaling pathway. Is this an off-target effect of this compound?

A3: Not necessarily. The inhibition of the PI3K/AKT/mTOR pathway by this compound has been reported as a downstream consequence of its on-target activity of disrupting the microtubule network.[2] Microtubules are crucial for various cellular signaling processes, and their disruption can lead to changes in pathways like PI3K/AKT/mTOR. Therefore, this is more likely an on-target, indirect effect rather than a direct, off-target inhibition of a kinase in this pathway.

Q4: Has a kinome-wide screen been performed to identify specific off-target kinases for this compound?

A4: Publicly available, comprehensive kinome-wide screening data specifically for this compound is limited. However, a high-throughput kinome library RNAi screen was conducted with eribulin, a close structural and mechanistic analog of this compound, to identify kinases that enhance its anti-proliferative effects in triple-negative breast cancer cells.[5][6] While this does not identify direct off-target binding, it highlights pathways that could be sensitive to modulation in combination with this compound.

Q5: What are the common adverse events observed in clinical trials of this compound, and could they be related to off-target effects?

A5: In a first-in-human study, the most common treatment-emergent adverse event was leukopenia.[7] Other significant adverse events included neutropenia and peripheral neuropathy.[4][8] These are common side effects for microtubule-targeting agents and are generally considered to be on-target effects related to the disruption of microtubule function in rapidly dividing cells (hematopoietic precursors) and neurons.

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is not consistent with the known function of microtubule inhibition.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target effect 1. Use a structurally unrelated microtubule inhibitor: Treat cells with a different class of microtubule inhibitor (e.g., a taxane if you are concerned about a vinca-alkaloid site binder).2. Perform a rescue experiment: If possible, overexpress a mutant form of tubulin that is resistant to this compound binding.If the phenotype is not replicated with a different microtubule inhibitor, or if it is rescued by the resistant tubulin mutant, it is more likely an off-target effect of this compound.
Downstream on-target effect Investigate signaling pathways known to be affected by microtubule disruption: Analyze key components of pathways like PI3K/AKT/mTOR.Changes in these pathways are likely a consequence of microtubule inhibition.
Experimental artifact Review and optimize your experimental protocol: Ensure proper controls, including vehicle-only treatment, are included.Consistent results with appropriate controls will help validate the observed phenotype.

Issue 2: My cells are showing toxicity at concentrations lower than expected for microtubule inhibition.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Perform a dose-response curve: Compare the IC50 for the observed toxicity with the known IC50 for microtubule-related effects (e.g., mitotic arrest).2. Use a counter-screen: Test the toxicity of this compound in a cell line that is known to be less sensitive to microtubule inhibitors.A significant discrepancy in IC50 values or persistent toxicity in less sensitive cell lines may indicate off-target effects.
On-target toxicity in a sensitive cell line Characterize the cell line's sensitivity to other microtubule inhibitors: This will help determine if the high sensitivity is specific to this compound.If the cell line is highly sensitive to multiple microtubule inhibitors, the observed toxicity is likely an on-target effect.

Quantitative Data

The following table summarizes data from a high-throughput kinome library RNAi screen with the close this compound analog, eribulin. This screen identified kinases whose inhibition enhanced the anti-proliferative effect of eribulin in triple-negative breast cancer cells. While not direct off-targets, these kinases represent pathways that may be relevant to the cellular response to this compound.

Table 1: Kinase Targets Whose Inhibition Potentiates Eribulin Activity [5][6]

Pathway Potential Synergistic Kinase Targets
PI3K/Akt/mTORPIK3CA, PIK3CB, PIK3CD, PIK3CG, AKT1, MTOR
MAPK/JNKMAPK1, MAPK3, MAP2K1, MAP2K2, MAPK8, MAPK9, MAPK10
Cell CycleCDK1, CDK2, CDK4, CDK6, PLK1, AURKA, AURKB
OtherSRC, LYN, FYN, YES1, ABL1, ABL2, JAK1, JAK2

Note: This table is based on data for eribulin and should be considered as a guide for potential areas of investigation for this compound.

Experimental Protocols

Protocol 1: Global Proteomic Analysis of this compound-Treated Cells to Identify Potential Off-Targets

This protocol outlines a general workflow for identifying changes in protein expression in response to this compound treatment, which may indicate off-target effects.

  • Cell Culture and Treatment:

    • Plate a relevant human cancer cell line (e.g., a breast or lung cancer cell line) at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with this compound at a concentration known to induce a clear on-target effect (e.g., 1-5 times the IC50 for cell viability) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Protein Digestion and Peptide Preparation:

    • Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.

    • Clean up the resulting peptides using a solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.

    • Use bioinformatics tools to perform pathway and gene ontology analysis on the differentially expressed proteins to identify potentially affected off-target pathways.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Validate Direct Target Engagement

CETSA can be used to confirm the direct binding of this compound to its intended target (tubulin) and to investigate potential off-target binding to other proteins within the cell.[1][9][10][11][12]

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Separation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis:

    • Binding of this compound to a protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve confirms direct target engagement.

Visualizations

E7130_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to CAF Cancer-Associated Fibroblasts (CAFs) This compound->CAF Suppresses Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway (Downstream Effect) Microtubules->PI3K_AKT_mTOR Disruption Influences Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces TME_Modulation Tumor Microenvironment Modulation CAF->TME_Modulation

Caption: this compound mechanism of action and downstream effects.

Off_Target_Workflow Phenotype Observe Unexpected Phenotype Hypothesis Hypothesize Off-Target Effect Phenotype->Hypothesis Proteomics Global Proteomic Analysis (LC-MS/MS) Hypothesis->Proteomics Secondary_Inhibitor Use Structurally Unrelated Inhibitor of Same Target Hypothesis->Secondary_Inhibitor Candidate_Identification Identify Potential Off-Target Candidates Proteomics->Candidate_Identification CETSA Cellular Thermal Shift Assay (CETSA) Candidate_Identification->CETSA Validation Validate Direct Binding CETSA->Validation Phenotype_Comparison Compare Phenotypes Secondary_Inhibitor->Phenotype_Comparison

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Experimental Result Is_Phenotype_Known Is phenotype consistent with microtubule disruption? Start->Is_Phenotype_Known On_Target Likely On-Target Effect Is_Phenotype_Known->On_Target Yes Off_Target_Investigation Investigate Off-Target Effects Is_Phenotype_Known->Off_Target_Investigation No Use_Controls Use alternative microtubule inhibitor Off_Target_Investigation->Use_Controls Phenotype_Replicated Is phenotype replicated? Use_Controls->Phenotype_Replicated Phenotype_Replicated->On_Target Yes Confirm_Off_Target Potential Off-Target Effect of this compound Phenotype_Replicated->Confirm_Off_Target No

Caption: Troubleshooting decision tree for unexpected results.

References

E7130 Synthesis Purity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of E7130. The information is designed to help improve the purity of the synthesized compound by addressing common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the target purity for GMP-grade this compound?

A1: The goal for Good Manufacturing Practice (GMP) grade this compound is a purity of greater than 99.8%.[1][2] Collaborative efforts between Harvard University and Eisai have successfully produced this compound at a purity of 99.8% and 99.81% on a gram scale without the need for final purification by HPLC.[1][3][4][5][6]

Q2: What are the most likely types of impurities in the synthesis of this compound?

A2: Given the complex structure of this compound, which contains 31 chiral centers, the most probable impurities are diastereomers .[3][4][5] In earlier generation syntheses of related halichondrin compounds, the formation of various byproducts, including stereoisomers, necessitated cumbersome purification steps like HPLC.[7][8] Other potential impurities could arise from incomplete reactions or side reactions common in multi-step organic synthesis.

Q3: How was the high purity of this compound achieved without final HPLC purification in the gram-scale synthesis?

A3: The high purity was achieved through a meticulously designed and optimized multi-generational synthetic route.[7][8] A key innovation in the third-generation synthesis was altering the coupling site of the two large molecular fragments. This strategic change, utilizing a novel Zr/Ni mediated ketone coupling, simplified the final deprotection and cyclization steps, which in turn minimized the formation of stereoisomeric byproducts.[8]

Q4: What is the mechanism of action of this compound?

A4: this compound has a dual mechanism of action. Firstly, it is a potent microtubule dynamics inhibitor, which disrupts cell division and leads to apoptosis in cancer cells.[4][9][10] Secondly, it modulates the tumor microenvironment by increasing intratumoral CD31-positive endothelial cells and reducing α-SMA-positive cancer-associated fibroblasts (CAFs).[4][9][11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Relevant Analytical Techniques
Low final product purity (<99%) with multiple unidentifiable peaks in chromatogram. Formation of diastereomers due to non-optimal reaction conditions in stereocenter-forming steps.Review and optimize the reaction conditions (temperature, solvent, catalyst) for all stereoselective reactions. Ensure the chiral purity of all starting materials and reagents.Chiral HPLC, Capillary Electrophoresis (CE)[3][9][][14]
Presence of a significant byproduct with a similar mass to the desired product. Incomplete coupling or side reactions during fragment assembly, such as in the Nozaki-Hiyama-Kishi (NHK) reaction.For the NHK reaction, ensure the purity of the chromium(II) chloride and control the concentration of the nickel(II) chloride co-catalyst to avoid side reactions like direct alkene coupling.[11]LC-MS/MS for identification of byproducts.
Broad or tailing peaks in the chromatogram of the final product. Presence of closely related impurities or conformational isomers.Employ high-resolution chromatographic techniques for purification of intermediates. Consider alternative purification methods such as recrystallization or supercritical fluid chromatography (SFC) for intermediates.High-resolution HPLC, SFC.
Inconsistent yields and purity between batches. Variability in reagent quality or reaction setup.Standardize all experimental parameters, including reagent sources, purification of solvents, and reaction times. Implement strict quality control on all starting materials.Stringent in-process controls using TLC, LC-MS, and NMR.

Quantitative Data on this compound Synthesis and Purity

Synthesis Scale Quantity Produced Purity Final Purification Method Reference
Milligram-scale (First generation)1.6 mgNot specified, required HPLCHPLC[7]
Gram-scale (Third generation)11.5 g99.8%None (crystallization implied)[1]
Gram-scale (Third generation)11.5 g99.81%None (crystallization implied)[3][4][5][6]
Precursor (C52-halichondrin-B alcohol)19.5 g99.84%Total synthesis[15]

Key Experimental Protocol

Purity Determination by Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

This protocol is adapted from a method developed for the quantification of this compound in plasma and can be modified for purity assessment of the synthesized compound.[15]

  • Chromatographic System: Waters ACQUITY UPLC system.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.5 mL/min.

  • Elution: A gradient elution program should be optimized to achieve separation of the main peak from any potential impurities.

  • Detection: High-resolution mass spectrometry (HRMS) to identify and quantify the parent compound and any impurities based on their mass-to-charge ratio.

  • Sample Preparation: Dissolve a precisely weighed sample of the synthesized this compound in an appropriate solvent (e.g., methanol) to a known concentration.

Visualizations

Experimental Workflow for this compound Purity Analysis

This compound Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Processing start Synthesized this compound dissolve Dissolve in Methanol start->dissolve inject Inject into UHPLC dissolve->inject Diluted Sample separate Chromatographic Separation (C18 Column) inject->separate detect HRMS Detection separate->detect process Process Chromatogram and Mass Spectra detect->process Raw Data quantify Quantify Purity process->quantify end Final Purity quantify->end Purity Report (%)

Caption: Workflow for determining the purity of synthesized this compound.

Signaling Pathway of this compound in the Tumor Microenvironment

This compound Signaling Pathway cluster_cell Cancer-Associated Fibroblast (CAF) cluster_outcome Therapeutic Outcome TGFb TGF-β Microtubules Microtubule Network TGFb->Microtubules enhances PI3K PI3K/AKT/mTOR Pathway Microtubules->PI3K activates aSMA α-SMA Expression (Fibroblast Activation) PI3K->aSMA promotes CAF_reduction Reduced CAFs (α-SMA+) This compound This compound This compound->Microtubules disrupts Remodeling Tumor Microenvironment Remodeling This compound->Remodeling Vascularization Increased Vascularization (CD31+) Remodeling->Vascularization Remodeling->CAF_reduction

Caption: this compound's impact on the tumor microenvironment signaling.

References

E7130 Technical Support Center: Managing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with E7130, a potent microtubule inhibitor and tumor microenvironment ameliorator. Given the compound's complex synthetic nature, maintaining experimental consistency is paramount.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of halichondrin, a natural product derived from a marine sponge.[7][8] It is a highly potent microtubule inhibitor that binds to the vinca domain of tubulin, preventing its polymerization and disrupting microtubule assembly.[7] This leads to cell cycle arrest at the G2/M phase.[7] Additionally, this compound is recognized for its ability to ameliorate the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.[9][10][11]

Q2: Why is batch-to-batch variability a potential concern for a complex synthetic molecule like this compound?

A2: this compound possesses an exceedingly complex chemical structure with 31 chiral centers.[1] The multi-step total synthesis of such a molecule is a significant challenge.[2][3][4][5][6] While manufactured under stringent Good Manufacturing Practice (GMP) conditions to ensure high purity[8][10][12], minor variations between synthesis batches could potentially arise. These could include subtle differences in impurity profiles or the presence of stereoisomers, which might influence biological activity and experimental outcomes.

Q3: What are the reported in vitro IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) for this compound has been shown to be in the low nanomolar to sub-nanomolar range, indicating high potency.

Cell LineIC50 (nM)
KPL-40.01 - 0.1
OSC-190.01 - 0.1
FaDu0.01 - 0.1
HSC-20.01 - 0.1
[Data sourced from MedchemExpress product information][9]

Q4: How does this compound affect the tumor microenvironment?

A4: this compound impedes the TGF-β-induced transdifferentiation of myofibroblasts, a key process in the formation of cancer-associated fibroblasts (CAFs).[10] It achieves this by disrupting the microtubule network, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[9][10] This leads to a reduction in α-SMA-positive CAFs within the tumor.[9][10]

Troubleshooting Guide

Issue 1: Inconsistent Anti-proliferative Activity Observed Between Different Lots of this compound

  • Possible Cause: Variation in the potency of different this compound batches.

  • Troubleshooting Workflow:

    G A Inconsistent IC50 values observed B Perform Dose-Response Curve Comparison A->B Action C Analyze solubility and stability of each batch B->C If curves differ significantly F Standardize experimental conditions (cell density, passage number, serum lot) B->F If curves are similar but inconsistent with literature D Contact supplier for Certificate of Analysis (CoA) for each lot C->D Action E If discrepancy persists, consider independent analytical validation (e.g., HPLC, Mass Spec) D->E If CoA doesn't resolve the issue

    Caption: Workflow for troubleshooting inconsistent anti-proliferative activity.

  • Detailed Steps:

    • Side-by-Side Comparison: Conduct a parallel dose-response experiment using the new and old batches of this compound on the same cancer cell line (e.g., KPL-4, FaDu).[9] Ensure all other experimental parameters are identical.

    • Solubility and Stability Check: Prepare fresh stock solutions of each batch and visually inspect for any precipitation. Refer to vendor guidelines for recommended solvents and storage conditions.[13]

    • Review Certificate of Analysis (CoA): Request and compare the CoAs for each batch from the supplier. Pay close attention to purity levels and any specified impurities.[14]

    • Standardize Cell Culture Conditions: Batch-to-batch variability in fetal bovine serum and cell passage number can significantly impact experimental outcomes. Ensure these are consistent across experiments.

Issue 2: Variable Effects on Cancer-Associated Fibroblast (CAF) Markers

  • Possible Cause: Differences in the ability of this compound batches to modulate the TGF-β signaling pathway.

  • Troubleshooting Workflow:

    G A Variable reduction in α-SMA expression B Validate using a standardized TGF-β induction protocol A->B Action C Assess downstream pathway modulation (pAKT, pS6) B->C If induction is consistent D Perform side-by-side comparison of this compound batches in the assay C->D If pathway modulation is inconsistent E Ensure consistent timing of TGF-β and this compound treatment D->E Action

    Caption: Workflow for troubleshooting variable anti-CAF effects.

  • Detailed Steps:

    • Standardized TGF-β Induction: Utilize a consistent concentration and source of recombinant human TGF-β to induce myofibroblast transdifferentiation in normal human fibroblasts.[10]

    • Western Blot Analysis: Compare the ability of different this compound batches to reduce the levels of phosphorylated AKT (pAKT) and phosphorylated S6 ribosomal protein (pS6), which are downstream of the PI3K/AKT/mTOR pathway.[9]

    • Immunocytochemistry: Perform immunofluorescence staining for α-SMA to visually confirm and quantify the reduction in CAF formation with each this compound batch.

Experimental Protocols

Protocol 1: Comparative In Vitro Anti-Proliferation Assay

  • Cell Plating: Seed cancer cells (e.g., FaDu, HSC-2) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of each this compound batch in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the existing medium from the cells and add the this compound dilutions.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTS or PrestoBlue assay.

  • Data Analysis: Plot the dose-response curves for each batch and calculate the IC50 values.

Protocol 2: Assessment of Anti-CAF Activity

  • Cell Culture: Culture normal human fibroblasts in appropriate media.

  • Treatment: Treat the fibroblasts with a final concentration of 1 ng/mL recombinant human TGF-β and varying concentrations of each this compound batch.[10] Include a vehicle control and a TGF-β only control.

  • Incubation: Incubate for 48-72 hours.

  • Western Blotting: Lyse the cells and perform Western blot analysis to detect levels of α-SMA, pAKT, pS6, and a loading control (e.g., GAPDH).

  • Immunocytochemistry: Fix, permeabilize, and stain cells for α-SMA and DAPI (for nuclear counterstaining). Capture and analyze images to quantify α-SMA expression.

Signaling Pathway and Experimental Workflow Diagrams

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Microtubules Microtubule Network TGFbR->Microtubules enhances formation PI3K PI3K Microtubules->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Transdifferentiation (α-SMA expression) mTOR->Myofibroblast This compound This compound This compound->Microtubules inhibits dynamics

Caption: this compound Mechanism of Action in Suppressing CAF formation.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Obtain New and Old Batches of this compound B Prepare Fresh Stock Solutions A->B D Perform Parallel Dose-Response Assays B->D E Conduct Anti-CAF Activity Assay B->E C Standardize Cell Culture (Passage #, Serum Lot) C->D C->E F Compare IC50 Values D->F G Compare α-SMA, pAKT, and pS6 Levels E->G H Review CoA and Contact Supplier F->H If discrepant G->H If discrepant

Caption: Logical workflow for validating a new batch of this compound.

References

optimizing E7130 treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of E7130 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent microtubule inhibitor.[1][2][3] It binds to the vinca domain of tubulin, which disrupts microtubule polymerization and assembly.[2] This leads to mitotic spindle assembly inhibition and cell cycle arrest at the G2/M phase.[2] Additionally, this compound has been shown to ameliorate the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.[1][4][5]

Q2: What is the rationale for optimizing the treatment duration of this compound?

A2: Optimizing the treatment duration for this compound is crucial for balancing its potent anti-cancer activity with potential toxicities. Continuous exposure to microtubule inhibitors can lead to cumulative side effects. Therefore, determining a treatment schedule that maximizes the therapeutic window—achieving maximum efficacy with manageable toxicity—is a key goal in its clinical development.[6] The dual mechanism of this compound, targeting both cancer cells and the tumor microenvironment, may also necessitate specific dosing schedules to best leverage both effects.[5]

Q3: Have any clinical studies evaluated different treatment durations for this compound?

A3: Yes, a first-in-human Phase I clinical trial (NCT03444701) in patients with advanced solid tumors evaluated two different intravenous administration schedules: once every 3 weeks (Q3W) and once every 2 weeks (Q2W).[7] The study aimed to determine the maximum tolerated dose (MTD) and recommended dose for further studies for each schedule.[7]

Q4: What were the determined maximum tolerated doses (MTDs) for the different schedules?

A4: The MTDs were determined to be 480 μg/m² for the Q3W schedule and 300 μg/m² for the Q2W schedule.[7] The selection of 480 μg/m² Q3W for the dose-expansion part of the study was based primarily on dose-dependent biomarker results.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cytotoxicity in vitro at expected therapeutic concentrations. Cell line hypersensitivity; incorrect dosage calculation.Verify IC50 values for your specific cell line. This compound exhibits potent anti-proliferative efficacy with IC50s in the 0.01-0.1 nM range for cell lines like KPL-4, OSC-19, FaDu, and HSC-2.[1] Double-check all dosage calculations and dilutions.
Inconsistent anti-tumor efficacy in xenograft models. Suboptimal dosing schedule; issues with drug delivery or tumor microenvironment.The in vivo efficacy of this compound is influenced by its effect on the tumor microenvironment.[5] Consider evaluating both Q3W and Q2W dosing schedules. A dose of 90 µg/kg has shown a prominent combinational effect with cetuximab in mice.[5] Ensure proper intravenous administration and monitor for changes in the tumor microenvironment, such as a reduction in α-SMA-positive CAFs.[1][4]
Observed resistance to this compound treatment. Alterations in tubulin structure; upregulation of drug efflux pumps; changes in the tumor microenvironment.Investigate potential resistance mechanisms. Sequence the tubulin genes for mutations in the vinca domain binding site. Assess the expression of ABC transporters. Analyze the tumor microenvironment for changes that may counteract the effects of this compound, such as altered TGF-β signaling.[4][5]
Difficulty in assessing the impact on the tumor microenvironment. Inadequate tissue processing or analysis techniques.For immunohistochemical analysis, use established markers such as CD31 for endothelial cells and α-SMA for cancer-associated fibroblasts.[4][8] Ensure optimal fixation and staining protocols to accurately quantify changes in the tumor microenvironment.

Quantitative Data Summary

Table 1: In Vitro Proliferative Efficacy of this compound

Cell LineIC50 (nM)
KPL-40.01 - 0.1
OSC-190.01 - 0.1
FaDu0.01 - 0.1
HSC-20.01 - 0.1
Data from MedchemExpress.[1]

Table 2: Phase I Clinical Trial Dosing and MTD

Dosing ScheduleDose Range (μg/m²)Maximum Tolerated Dose (MTD)Recommended Dose for Expansion
Every 3 Weeks (Q3W)270 - 550480 μg/m²480 μg/m²
Every 2 Weeks (Q2W)25 - 400300 μg/m²-
Data from a first-in-human study.[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cancer-Associated Fibroblast (CAF) Activation

  • Cell Culture: Co-culture normal human fibroblasts with human cancer cells.

  • TGF-β Induction: Treat the co-culture with TGF-β (final concentration of 1 ng/mL) to induce myofibroblast transdifferentiation.

  • This compound Treatment: Concurrently treat with varying concentrations of this compound.

  • Analysis:

    • Gene Expression Analysis: Perform qRT-PCR to measure the expression levels of α-SMA (a marker for CAFs).

    • Immunocytochemistry: Use immunofluorescence to visualize and quantify α-SMA expression and the formation of the microtubule network.

    • Western Blot: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., pAKT, pS6) to assess pathway deactivation.[1][4]

Protocol 2: In Vivo Evaluation of this compound Efficacy and Tumor Microenvironment Modulation

  • Xenograft Model: Establish subcutaneous xenografts of a human cancer cell line (e.g., HSC-2 or FaDu) in BALB/c mice.

  • Treatment Groups:

    • Vehicle control

    • This compound (e.g., 45-180 μg/kg, intravenous)

    • Combination therapy (e.g., this compound + Cetuximab)

  • Administration: Administer treatment according to the desired schedule (e.g., Q3W or Q2W).

  • Efficacy Assessment: Monitor tumor volume and survival rates.

  • Pharmacodynamic Assessment:

    • At selected time points, euthanize a subset of mice from each group.

    • Excise tumors and perform immunohistochemical analysis for:

      • α-SMA to quantify CAFs.[1]

      • CD31 to assess microvessel density (MVD).[1]

    • Analyze plasma biomarkers such as VEGF and MMP9.[7]

Visualizations

E7130_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinca Domain Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: this compound's direct cytotoxic mechanism of action.

E7130_TME_Modulation cluster_tme Tumor Microenvironment cluster_vasculature Tumor Vasculature TGF-β TGF-β Fibroblast Fibroblast TGF-β->Fibroblast Activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Fibroblast->PI3K/AKT/mTOR Pathway Activates Fibroblast->PI3K/AKT/mTOR Pathway CAF Cancer-Associated Fibroblast (α-SMA+) PI3K/AKT/mTOR Pathway->CAF Promotes Transdifferentiation This compound This compound This compound->Fibroblast Disrupts Microtubule Network Tumor Vasculature Remodeling Tumor Vasculature Remodeling Increased Drug Delivery Increased Drug Delivery Tumor Vasculature Remodeling->Increased Drug Delivery E7130_2 This compound E7130_2->Tumor Vasculature Remodeling

Caption: this compound's modulation of the tumor microenvironment.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Co-culture Co-culture Fibroblasts and Cancer Cells Treatment Treat with TGF-β and this compound Co-culture->Treatment Xenograft Establish Xenograft Model Analysis Analyze α-SMA and PI3K/AKT/mTOR Pathway Treatment->Analysis Dosing Administer this compound (e.g., Q3W or Q2W) Xenograft->Dosing Assessment Monitor Tumor Growth and Survival Dosing->Assessment IHC Immunohistochemistry (α-SMA, CD31) Dosing->IHC

Caption: Experimental workflow for evaluating this compound.

References

Validation & Comparative

E7130: A Novel Microtubule Inhibitor with a Dual Anti-Cancer Strategy

Author: BenchChem Technical Support Team. Date: November 2025

E7130, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule inhibitor that not only disrupts the cancer cell cytoskeleton but also uniquely remodels the tumor microenvironment. This dual mechanism of action distinguishes it from other microtubule-targeting agents and presents a promising new approach in cancer therapy.

This guide provides a comparative analysis of the preclinical efficacy of this compound against other established microtubule inhibitors, namely paclitaxel, vincristine, and its close structural analog, eribulin. The information is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current preclinical evidence.

Mechanism of Action: Beyond Microtubule Disruption

Unlike traditional microtubule inhibitors that solely focus on disrupting microtubule dynamics, this compound exhibits a bimodal anti-cancer activity.[1][2] Firstly, it potently inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[3] Secondly, and uniquely, this compound actively modifies the tumor microenvironment (TME) by:

  • Suppressing Cancer-Associated Fibroblasts (CAFs): this compound has been shown to reduce the presence of α-SMA-positive CAFs, which are known to contribute to tumor progression and a fibrotic stroma.[1][3] This effect is mediated by interfering with TGF-β-induced myofibroblast transdifferentiation.[3][4]

  • Promoting Tumor Vasculature Remodeling: this compound increases intratumoral microvessel density, which can lead to improved tumor perfusion and potentially enhance the delivery and efficacy of co-administered therapies.[3][5][6][7][8]

This novel TME-modulating activity suggests that this compound may not only directly target cancer cells but also create a less favorable environment for tumor growth and potentially overcome some mechanisms of drug resistance.

Comparative In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other microtubule inhibitors against various human cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound KPL-4Breast Cancer0.01 - 0.1[3]
OSC-19Head and Neck Cancer0.01 - 0.1[3]
FaDuHead and Neck Cancer0.01 - 0.1[3]
HSC-2Head and Neck Cancer0.01 - 0.1[3]
Eribulin SCLC cell lines (various)Small Cell Lung Cancer<1.5 - <10[9]
MDA-MB-435Breast CancerLower than paclitaxel and vinblastine[10]
Paclitaxel CHMmCanine Mammary Gland Tumor~10-1000[11]
H1975Non-Small Cell Lung Cancer~1[12]
Vincristine A673Ewing Sarcoma0.5 ng/mL (~0.6 nM)[13]
Rd76-9Rhabdomyosarcoma2.1[14]

Comparative In Vivo Efficacy

The table below presents a summary of in vivo tumor growth inhibition data for this compound and other microtubule inhibitors in various xenograft models. Direct comparisons are challenging due to differing tumor models, dosing regimens, and endpoint measurements across studies.

CompoundTumor ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
This compound HSC-2 XenograftHead and Neck Cancer45-180 µg/kg, i.v.Inhibited tumor growth, increased survival with cetuximab[3]
FaDu XenograftHead and Neck Cancer45-180 µg/kg, i.v.Reduced α-SMA-positive CAFs[3]
Eribulin MDA-MB-435 XenograftBreast Cancer0.25–1.0 mg/kg>95% inhibition at day 42; superior to paclitaxel at 1 mg/kg[15]
LOX XenograftMelanoma0.05 mg/kg78% inhibition on day 17[15]
Various XenograftsVarious0.8-1.7 mg/kgTumor growth inhibition, stasis, and regression[16][17]
Paclitaxel RH4 XenograftRhabdomyosarcoma30 mg/kgSignificantly inhibited tumor growth[18]
H1975 XenograftNon-Small Cell Lung Cancer10 mg/kgSignificant reduction in tumor volume with CHIR99021[12]
HeLa XenograftCervical CancerLow doseSignificant tumor growth delay with radiotherapy[19]
Vincristine A673 XenograftEwing Sarcoma50 µgSlower tumor growth compared to control[13]
Rd76-9 XenograftRhabdomyosarcoma0.1-0.4 mg/kgReduced tumor volume in a dose-dependent manner[14]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of microtubule inhibitors on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the microtubule inhibitor (e.g., this compound, paclitaxel) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[11]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of microtubule inhibitors in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the microtubule inhibitor (e.g., this compound) via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.[12][13][14][18][19]

Tubulin Polymerization Assay

Objective: To directly measure the effect of a compound on the in vitro assembly of microtubules.

Methodology:

  • Reagent Preparation: Purified tubulin protein is kept on ice to prevent polymerization. A reaction buffer containing GTP is prepared.

  • Reaction Setup: The tubulin solution is mixed with the reaction buffer and the test compound (e.g., this compound) or a control vehicle in a 96-well plate.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance readings. Inhibitors of polymerization will show a decrease in the rate and/or extent of the reaction compared to the control.

Signaling Pathways and Experimental Workflows

G General Mechanism of Microtubule Inhibitors cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Microtubule Inhibitors Microtubule Inhibitors Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Inhibitors->Disruption of Microtubule Dynamics Mitotic Spindle Disruption Mitotic Spindle Disruption Disruption of Microtubule Dynamics->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: General signaling pathway of microtubule inhibitors.

G Experimental Workflow for Comparing Microtubule Inhibitors cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Mechanism of Action Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Drug Treatment->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Efficacy Assessment Efficacy Assessment IC50 Determination->Efficacy Assessment Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration->Tumor Growth Monitoring Tumor Growth Monitoring->Efficacy Assessment TME Analysis TME Analysis Efficacy Assessment->TME Analysis Tubulin Polymerization Assay Tubulin Polymerization Assay Immunofluorescence Immunofluorescence Western Blot Western Blot

Caption: A typical experimental workflow for comparing microtubule inhibitors.

References

E7130 and Eribulin: A Comparative Analysis in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data reveals distinct yet overlapping anticancer activities of two microtubule-targeting agents, E7130 and eribulin, in breast cancer models. While both compounds, derived from the marine natural product halichondrin B, demonstrate potent tumor cell cytotoxicity, this compound exhibits a unique and pronounced effect on the tumor microenvironment, particularly in its modulation of cancer-associated fibroblasts (CAFs). This guide provides a detailed comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators

FeatureThis compoundEribulin
Primary Mechanism Microtubule Dynamics InhibitorMicrotubule Dynamics Inhibitor
Key Differentiator Significant tumor microenvironment modulation, including anti-CAF effects.[1][2][3]Established efficacy in heavily pre-treated metastatic breast cancer.
In Vitro Potency (IC50) Potent, with sub-nanomolar activity in some cell lines.Broadly potent across numerous breast cancer cell lines, with IC50 values ranging from sub-nanomolar to low nanomolar.[4]
In Vivo Efficacy Demonstrates significant tumor growth inhibition and augments the effect of other anticancer treatments.[1][2]Shows significant tumor regression and long-term tumor-free survivors in various xenograft models.[4]
Tumor Microenvironment Effects Increases intratumoral CD31-positive endothelial cells (vascular remodeling) and reduces α-SMA-positive CAFs.[1][2][3][5]Induces vascular remodeling, leading to increased tumor perfusion.

In-Depth Analysis: Mechanism of Action

Both this compound and eribulin are potent inhibitors of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[4] Their primary mode of action involves binding to tubulin and disrupting the formation of mitotic spindles, which are essential for cell division.

This compound's Unique Impact on the Tumor Microenvironment: Preclinical studies have highlighted this compound's distinct ability to modulate the tumor microenvironment. It has been shown to increase the density of CD31-positive endothelial cells, indicating vascular remodeling, and notably, to reduce the population of α-SMA (alpha-smooth muscle actin)-positive cancer-associated fibroblasts (CAFs).[1][2][3][5] CAFs are known to contribute to tumor progression, metastasis, and drug resistance. By targeting CAFs, this compound may create a less supportive environment for tumor growth and enhance the efficacy of concomitant therapies.[1][2]

Eribulin's Established Vascular Remodeling Effects: Eribulin has also been demonstrated to induce vascular remodeling within tumors. This effect is characterized by an increase in tumor perfusion, which can alleviate hypoxia and potentially improve the delivery and efficacy of other anticancer agents.

Below is a diagram illustrating the distinct and overlapping mechanisms of this compound and eribulin.

Mechanism_of_Action Comparative Mechanism of Action cluster_this compound This compound cluster_Eribulin Eribulin cluster_Shared Shared Mechanism This compound This compound E7130_TME Tumor Microenvironment Modulation This compound->E7130_TME Primary Effect Microtubule Microtubule Dynamics Inhibition This compound->Microtubule E7130_CAF Reduced α-SMA+ Cancer-Associated Fibroblasts E7130_TME->E7130_CAF E7130_Vascular Vascular Remodeling (↑ CD31+ Endothelial Cells) E7130_TME->E7130_Vascular Eribulin Eribulin Eribulin_Vascular Vascular Remodeling (↑ Tumor Perfusion) Eribulin->Eribulin_Vascular Eribulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Comparative signaling pathways of this compound and eribulin.

Preclinical Efficacy: A Side-by-Side Look

Direct comparative preclinical studies between this compound and eribulin in the same breast cancer models are not extensively published. However, by examining data from separate studies, a picture of their relative performance can be assembled.

In Vitro Cytotoxicity

Both agents exhibit potent cytotoxic effects against a range of breast cancer cell lines.

Table 1: In Vitro IC50 Values in Breast Cancer Cell Lines

Cell LineThis compound (nM)Eribulin (nM)
MCF-7 Data not available in reviewed sources~1.0[6]
MDA-MB-231 Data not available in reviewed sources~0.4 - 1.5[6][7]
MDA-MB-435 Data not available in reviewed sources~0.09[4]
MDA-MB-468 Data not available in reviewed sources~4.3[7]
BT-549 Data not available in reviewed sources~1.8[7]
MX-1 Data not available in reviewed sources~0.4[7]

Note: The table highlights the need for direct comparative in vitro studies.

In Vivo Antitumor Activity

In vivo studies in xenograft models provide crucial insights into the therapeutic potential of these compounds.

Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models

ModelCompoundDosing ScheduleKey FindingsReference
MCF-7 Orthotopic This compound90 µg/kg and 180 µg/kg, i.v., days 0 and 7Significant tumor growth inhibition at both doses.[8]
MDA-MB-231 Xenograft This compound90 µg/kg and 180 µg/kg, i.v., days 0 and 7Significant antitumor activity at both doses.[8]
MDA-MB-435 Xenograft Eribulin0.25 - 1.0 mg/kg, i.v.Regression of measurable tumors; >95% tumor inhibition at day 42. Superior or equal efficacy to paclitaxel.[4]
MDA-MB-231 Xenograft S-1 + EribulinS-1: 8.3 mg/kg, p.o., days 1-16; Eribulin: 0.1 mg/kg, i.v., Q4D x 4Combination resulted in significantly higher antitumor effects compared to either agent alone.[7]
WHIM6, WHIM12, WHIM21 (TNBC PDX) Eribulin1 mg/kg, i.p., day 1 each week x 3Eribulin in combination with a PI3K inhibitor showed significant tumor growth inhibition.[9]
MCF-7 Xenograft This compound90 µg/kgIncreased ERα expression and sensitized tumors to fulvestrant.[10]

Experimental Protocols

In Vitro Cell Viability Assays
  • Cell Lines: A variety of human breast cancer cell lines, including MCF-7, MDA-MB-231, MDA-MB-435, MDA-MB-468, BT-549, and MX-1, were used.

  • Treatment: Cells were exposed to a range of concentrations of either this compound or eribulin for a specified period, typically 72 hours.

  • Analysis: Cell viability was assessed using standard methods such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) was then calculated.[7]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude mice) were used to host human breast cancer xenografts. This can involve subcutaneous implantation of cancer cell lines or orthotopic implantation into the mammary fat pad. Patient-derived xenograft (PDX) models were also utilized.[9][11]

  • Treatment Administration: this compound and eribulin were typically administered intravenously (i.v.) or intraperitoneally (i.p.) according to specified dosing schedules.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors were often excised for further analysis, including immunohistochemistry to assess biomarkers such as CD31 and α-SMA.[1][2]

The workflow for a typical in vivo xenograft study is depicted below.

Xenograft_Workflow Typical In Vivo Xenograft Experimental Workflow start Start implantation Implantation of Breast Cancer Cells/Tissue into Mice start->implantation tumor_growth Allow Tumors to Reach a Predetermined Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Eribulin, Vehicle Control, or Combination randomization->treatment monitoring Monitor Tumor Growth and Animal Well-being treatment->monitoring endpoint Endpoint Reached (e.g., specific tumor volume, time) monitoring->endpoint analysis Tumor Excision and Analysis (IHC, etc.) endpoint->analysis end End analysis->end

Caption: Generalized workflow for in vivo xenograft experiments.

Conclusion and Future Directions

The available preclinical data suggest that both this compound and eribulin are highly potent anticancer agents with significant activity in breast cancer models. While they share a core mechanism of inhibiting microtubule dynamics, this compound's pronounced effects on the tumor microenvironment, particularly its ability to reduce cancer-associated fibroblasts, represent a potentially significant advancement.[1][2][3] This unique characteristic may offer therapeutic advantages, especially in combination with other anticancer agents.

To provide a more definitive comparison, future research should include head-to-head preclinical studies of this compound and eribulin in a panel of well-characterized breast cancer models, including various subtypes. Such studies would be invaluable in elucidating the specific contexts in which each agent may offer the greatest therapeutic benefit.

References

A Comparative Analysis of E7130 and Paclitaxel: Novel vs. Conventional Microtubule Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of E7130, a novel microtubule inhibitor, and paclitaxel, a cornerstone of chemotherapy for decades. The comparison extends to include Plinabulin, another investigational microtubule-targeting agent with a distinct mechanism of action, offering a broader perspective on the evolving landscape of microtubule-targeting cancer therapies. This document is intended to be a resource for researchers and drug development professionals, providing objective data and detailed experimental methodologies to support further investigation and development in this critical area of oncology.

At a Glance: this compound vs. Paclitaxel vs. Plinabulin

FeatureThis compoundPaclitaxelPlinabulin
Primary Target β-tubulinβ-tubulin subunit of microtubules[1][2][3]β-tubulin (distinct binding site from taxanes)[4][5]
Core Mechanism Inhibits microtubule dynamics[6]Stabilizes microtubules, preventing disassembly[1][2][3]Destabilizes microtubules, leading to GEF-H1 release[4][5][7]
Key Downstream Effect G2/M cell cycle arrest; Tumor microenvironment modulation[6]G2/M cell cycle arrest and apoptosis[1][2][8]Dendritic cell maturation and T-cell activation[4][7]
Tumor Microenvironment (TME) Effects Reduces cancer-associated fibroblasts (CAFs) and promotes vascular remodeling[6]Can have both immunostimulatory and immunosuppressive effects on the TME[9][10]Promotes M1-like macrophage polarization and enhances anti-tumor immunity[11]
Development Stage Phase 1 Clinical Trials[6]Approved and widely used clinicallyPhase 3 Clinical Trials[7]

Mechanism of Action: A Tale of Three Microtubule Inhibitors

While all three agents target microtubules, their mechanisms of action and the subsequent cellular consequences are distinct.

This compound: A Dual-Action Approach

This compound, a synthetic analogue of the marine sponge natural product halichondrin, inhibits microtubule dynamics, leading to the arrest of the cell cycle in the G2/M phase.[6] What sets this compound apart is its significant impact on the tumor microenvironment (TME). Preclinical studies have demonstrated that this compound can reduce α-SMA-positive cancer-associated fibroblasts (CAFs) and increase intratumoral CD31-positive endothelial cells, suggesting a role in vascular remodeling.[6] This modulation of the TME may enhance the efficacy of other anti-cancer treatments.[6]

The anti-CAF activity of this compound is mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR pathway, which is crucial for the transdifferentiation of fibroblasts into myofibroblasts.[12]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Dynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="G2/M Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGFB [label="TGF-β", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibroblast [label="Fibroblast", fillcolor="#F1F3F4", fontcolor="#202124"]; CAF [label="Cancer-Associated\nFibroblast (CAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K/AKT/mTOR\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; TME [label="Tumor Microenvironment\nAmelioration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Tubulin [label=" inhibits"]; Tubulin -> Microtubule; Microtubule -> CellCycle [style=dashed, arrowhead=none]; TGFB -> Fibroblast [label=" activates"]; Fibroblast -> CAF [label=" differentiation"]; CAF -> TME [style=dashed, arrowhead=none]; this compound -> PI3K [label=" inhibits"]; PI3K -> CAF [style=dashed, arrowhead=none]; } this compound signaling pathway.

Paclitaxel: The Stabilizer

Paclitaxel, a member of the taxane family, has a well-established mechanism of action. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[1][2][3] This stabilization of microtubules disrupts their normal dynamic instability, which is essential for the formation of the mitotic spindle during cell division. The result is a sustained arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis.[1][2][8]

Paclitaxel's effects on the TME are complex and can be context-dependent. It has been shown to have both immunostimulatory and immunosuppressive properties, impacting various immune cells within the tumor.[9][10]

// Nodes Paclitaxel [label="Paclitaxel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Stabilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="G2/M Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Paclitaxel -> Tubulin [label=" binds to"]; Tubulin -> Microtubule; Microtubule -> MitoticSpindle; MitoticSpindle -> CellCycle; CellCycle -> Apoptosis; } Paclitaxel signaling pathway.

Plinabulin: The Immune Modulator

Plinabulin represents a new class of microtubule-binding agents with a distinct mechanism. It binds to a unique site on β-tubulin, leading to microtubule destabilization.[4][5] This interaction triggers the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), a protein that is normally sequestered by the microtubule network.[4][5][7] The release of GEF-H1 activates downstream signaling pathways, including the JNK pathway, which in turn leads to the maturation of dendritic cells and the activation of T-cells.[7][11] This immune-modulating effect is a key differentiator of Plinabulin from other microtubule-targeting agents.

// Nodes Plinabulin [label="Plinabulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Destabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GEFH1 [label="GEF-H1 Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; DC [label="Dendritic Cell\nMaturation", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCell [label="T-Cell Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunity [label="Anti-Tumor Immunity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plinabulin -> Tubulin [label=" binds to"]; Tubulin -> Microtubule; Microtubule -> GEFH1; GEFH1 -> JNK; JNK -> DC; DC -> TCell; TCell -> Immunity; } Plinabulin signaling pathway.

Comparative Efficacy and Safety Data

Direct head-to-head clinical trial data for this compound and paclitaxel is not yet available due to the early stage of this compound's development. However, preclinical data for this compound and clinical data from the DUBLIN-3 trial comparing Plinabulin with docetaxel (a taxane similar to paclitaxel) provide valuable insights.

Preclinical Efficacy of this compound
Cell LineCancer TypeIC50 (nM)Reference
KPL-4Breast Cancer0.01 - 0.1--INVALID-LINK--
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1--INVALID-LINK--
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1--INVALID-LINK--
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1--INVALID-LINK--
Clinical Efficacy of Plinabulin in Combination with Docetaxel (DUBLIN-3 Trial)

The DUBLIN-3 trial was a Phase 3 study that evaluated the efficacy and safety of Plinabulin in combination with docetaxel versus docetaxel alone in patients with advanced non-small cell lung cancer (NSCLC).[13][14]

EndpointPlinabulin + DocetaxelDocetaxel Alonep-value
Median Overall Survival (mOS)10.5 months9.4 months0.0399
24-month Overall Survival Rate22.1%12.5%<0.01[15]
36-month Overall Survival Rate11.7%5.3%0.04[15]
Overall Response Rate (ORR)12.2%6.8%<0.03[15]
Median Progression-Free Survival (mPFS)3.6 months3.0 months<0.01[15]
Comparative Safety: Chemotherapy-Induced Neutropenia (CIN)

A significant dose-limiting toxicity of taxanes is chemotherapy-induced neutropenia (CIN). Plinabulin has shown a benefit in reducing the incidence of severe neutropenia.

Adverse EventPlinabulin + DocetaxelDocetaxel Alonep-value
Grade 4 Neutropenia5.3%27.8%<0.0001[15]

Detailed Experimental Protocols

In Vitro Anti-CAF Activity of this compound

This protocol is based on the methods described in the preclinical evaluation of this compound's effect on cancer-associated fibroblasts.[12]

Objective: To assess the inhibitory effect of this compound on the differentiation of fibroblasts into myofibroblasts induced by TGF-β.

Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • Fibroblast growth medium

  • Recombinant human TGF-β1

  • This compound (various concentrations)

  • Primary antibodies: anti-α-SMA, anti-pAKT, anti-pS6

  • Secondary antibodies (fluorescently labeled)

  • DAPI for nuclear staining

  • 96-well plates

  • Immunofluorescence microscope

  • Western blot apparatus and reagents

Procedure:

  • Cell Culture: Culture NHDFs in fibroblast growth medium. Seed cells into 96-well plates for immunofluorescence or larger plates for western blotting.

  • Induction of Myofibroblast Differentiation: Once cells reach 70-80% confluency, replace the medium with serum-free medium containing TGF-β1 (e.g., 5 ng/mL) and varying concentrations of this compound. Include a vehicle control (DMSO) and a TGF-β1 only control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Immunofluorescence Staining for α-SMA:

    • Fix the cells in 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with primary antibody against α-SMA.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Image the plates using a high-content imager or fluorescence microscope.

  • Western Blotting for PI3K/AKT/mTOR Pathway:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against pAKT, pS6, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis: Quantify the fluorescence intensity of α-SMA staining and the band intensity on the western blots. Compare the results from this compound-treated cells to the controls.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture Normal Human\nDermal Fibroblasts", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with TGF-β1 and\nvarying concentrations of this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; IF [label="Immunofluorescence for α-SMA", fillcolor="#F1F3F4", fontcolor="#202124"]; WB [label="Western Blot for\npAKT and pS6", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Treat; Treat -> Incubate; Incubate -> Analyze; Analyze -> IF; Analyze -> WB; IF -> End; WB -> End; } In vitro anti-CAF activity of this compound.

In Vivo Tumor Xenograft Study with Paclitaxel

This protocol is a representative example for evaluating the in vivo efficacy of paclitaxel.

Objective: To determine the anti-tumor activity of paclitaxel in a human tumor xenograft mouse model.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Female athymic nude mice (4-6 weeks old)

  • Paclitaxel

  • Vehicle control (e.g., Cremophor EL and ethanol)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture A549 cells in appropriate medium.

    • Harvest and resuspend cells in sterile PBS.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer paclitaxel (e.g., 10 mg/kg) intravenously or intraperitoneally according to the desired dosing schedule (e.g., once daily for 5 days).

    • Administer the vehicle control to the control group using the same route and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors in the control group reach the predetermined maximum size, or if mice show signs of excessive toxicity.

    • Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the paclitaxel-treated group compared to the control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Implant [label="Implant Human Cancer Cells\ninto Nude Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="Monitor Tumor Growth", fillcolor="#FBBC05", fontcolor="#202124"]; Randomize [label="Randomize Mice into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer Paclitaxel\nor Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint: Excise and\nAnalyze Tumors", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Implant; Implant -> TumorGrowth; TumorGrowth -> Randomize; Randomize -> Treat; Treat -> Monitor; Monitor -> Endpoint; Endpoint -> End; } In vivo tumor xenograft study.

DUBLIN-3 Clinical Trial Protocol for Plinabulin

This is a summary of the protocol for the DUBLIN-3 (NCT02504489) clinical trial.[13][14]

Title: A Phase 3, Randomized, Single-Blind, Active-Controlled Study of Plinabulin and Docetaxel Compared to Docetaxel Alone in Patients with Advanced Non-Small Cell Lung Cancer (NSCLC).

Objective: To compare the overall survival (OS) of patients with advanced or metastatic EGFR wild-type NSCLC receiving second- or third-line therapy with Plinabulin in combination with docetaxel versus docetaxel alone.

Study Design:

  • Phase: 3

  • Design: Randomized, single-blind (patient-blinded), active-controlled, multicenter, international study.

  • Randomization: 1:1 ratio to one of two treatment arms.

Patient Population:

  • Inclusion Criteria:

    • Stage IIIB/IV or recurrent NSCLC with measurable lung lesion.

    • EGFR wild-type.

    • Progression on one or two prior platinum-based chemotherapy regimens.

    • ECOG performance status of 0-2.

  • Exclusion Criteria:

    • Known sensitizing EGFR mutations or ALK rearrangements.

    • Prior treatment with docetaxel.

Treatment Arms:

  • Experimental Arm: Plinabulin (30 mg/m² IV on days 1 and 8) + Docetaxel (75 mg/m² IV on day 1) of a 21-day cycle.

  • Control Arm: Placebo + Docetaxel (75 mg/m² IV on day 1) of a 21-day cycle.

Endpoints:

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints:

    • Progression-Free Survival (PFS).

    • Overall Response Rate (ORR).

    • Duration of Response (DOR).

    • Quality of Life (QoL).

    • Incidence and severity of adverse events, particularly neutropenia.

Assessments:

  • Tumor assessments performed at baseline and every 6 weeks.

  • Safety assessments, including monitoring of hematology and blood chemistry, at regular intervals.

  • QoL questionnaires administered at baseline and throughout the study.

// Nodes Start [label="Patient Screening\n(Advanced NSCLC, EGFR wt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Randomization [label="Randomization (1:1)", fillcolor="#FBBC05", fontcolor="#202124"]; ArmA [label="Arm A:\nPlinabulin + Docetaxel", fillcolor="#F1F3F4", fontcolor="#202124"]; ArmB [label="Arm B:\nPlacebo + Docetaxel", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment until Progression\nor Unacceptable Toxicity", fillcolor="#FBBC05", fontcolor="#202124"]; FollowUp [label="Follow-up for Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Randomization; Randomization -> ArmA; Randomization -> ArmB; ArmA -> Treatment; ArmB -> Treatment; Treatment -> FollowUp; FollowUp -> End; } DUBLIN-3 clinical trial workflow.

Conclusion

This compound and Plinabulin represent two distinct and promising approaches to overcoming the limitations of conventional microtubule inhibitors like paclitaxel. This compound's unique ability to modulate the tumor microenvironment, in addition to its direct cytotoxic effects, positions it as a potentially valuable component of combination therapies. Plinabulin's immune-activating mechanism offers a novel strategy to engage the patient's own immune system in the fight against cancer, with the added benefit of mitigating chemotherapy-induced neutropenia. As more data from ongoing and future clinical trials become available, the full potential of these next-generation microtubule-targeting agents will be further elucidated, hopefully leading to improved outcomes for cancer patients.

References

E7130's Impact on CD31-Positive Endothelial Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of E7130's Vascular Remodeling Effects with Alternative Anti-Angiogenic Therapies.

Introduction

This compound is a novel anti-cancer agent that has demonstrated a unique mechanism of action beyond its primary role as a microtubule dynamics inhibitor. A significant aspect of its activity lies in the modulation of the tumor microenvironment (TME), particularly its effect on tumor vasculature. This guide provides a comprehensive comparison of this compound's impact on CD31-positive endothelial cells, a key marker for angiogenesis and vascularization, with other established anti-angiogenic agents. The data presented is supported by preclinical studies and aims to offer a clear perspective on the distinct vascular remodeling properties of this compound.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and alternative agents on CD31-positive endothelial cells and related vascular parameters.

AgentClassModel SystemDosageEffect on CD31+ Cells / Microvessel Density (MVD)Reference
This compound Microtubule InhibitorHuman cancer xenograft models (H460, MCF-7, FaDu)90 or 180 µg/kgIncreased MVD and collagen IV levels.[1][2][1][2]
FaDu xenograft model120 µg/kgSignificantly increased plasma collagen IV levels at days 2, 3, and 4 post-treatment.[1][1]
Eribulin Microtubule InhibitorHuman breast cancer xenograft models1.0 mg/kgIncreased microvessel density (1.6-fold increase).[3][3]
Human umbilical vein endothelial cells (HUVECs)Not specifiedEnhanced CD31 mRNA expression.[4][4]
Sunitinib VEGF Receptor InhibitorSquamous cell carcinoma tumorsNot specifiedDecreased MVD by approximately 40%.[5][5]
Triple-negative breast cancer xenograftsNot specifiedDecreased MVD from 114 ± 10 to 72 ± 8 microvessels/mm².[6][6]
Pazopanib VEGF Receptor InhibitorHT29 tumor xenograftsNot specifiedDramatic decrease in the number of CD31+/VEGFR-2+ endothelial cells.[7][8][9][7][8][9]
Axitinib VEGF Receptor InhibitorOrthotopic glioblastoma modelNot specified>90% decrease in microvascular density.[10][10]

Experimental Protocols

Immunohistochemistry (IHC) for CD31 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissues

This protocol provides a standardized method for the detection of CD31-positive endothelial cells in tumor xenograft tissues.

1. Tissue Preparation:

  • Harvest tumor tissues from experimental animals and fix in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissues through a series of graded ethanol solutions and clear in xylene.

  • Embed the tissues in paraffin wax and cut 4-5 µm sections using a microtome.

  • Mount the sections on positively charged glass slides and bake at 60°C for at least 1 hour.

2. Deparaffinization and Rehydration:

  • Immerse slides in three changes of xylene for 5 minutes each.

  • Rehydrate the sections by immersing in two changes of 100% ethanol for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each, and finally in distilled water for 5 minutes.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow the slides to cool down to room temperature for at least 20 minutes.

4. Staining Procedure:

  • Wash the sections with phosphate-buffered saline (PBS).

  • Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in methanol for 10-15 minutes.

  • Wash with PBS.

  • Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

  • Incubate the sections with a primary antibody against CD31 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Wash with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with PBS.

  • Develop the color reaction using a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.

  • Wash with distilled water to stop the reaction.

5. Counterstaining and Mounting:

  • Counterstain the sections with hematoxylin for 1-2 minutes.

  • "Blue" the sections in running tap water.

  • Dehydrate the sections through graded ethanol and clear in xylene.

  • Mount a coverslip on the sections using a permanent mounting medium.

6. Analysis:

  • Examine the slides under a light microscope. CD31-positive endothelial cells will appear as brown staining.

  • Quantify microvessel density by counting the number of stained vessels in multiple high-power fields.

Visualizations

Experimental Workflow for Assessing Vascular Remodeling

experimental_workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis cluster_outcome Outcome tumor_implantation Tumor Cell Implantation (e.g., Xenograft) treatment_groups Treatment Groups (Vehicle, this compound, Alternatives) tumor_implantation->treatment_groups tumor_harvest Tumor Harvest at Predetermined Timepoints treatment_groups->tumor_harvest tissue_processing Tissue Processing (FFPE) tumor_harvest->tissue_processing ihc_staining CD31 IHC Staining tissue_processing->ihc_staining imaging Microscopy & Imaging ihc_staining->imaging quantification Quantitative Analysis (Microvessel Density) imaging->quantification comparison Comparison of Vascular Remodeling Effects quantification->comparison

Caption: Workflow for in vivo assessment of vascular remodeling induced by this compound.

Proposed Signaling Pathway for this compound-Induced Vascular Remodeling

signaling_pathway cluster_tme Tumor Microenvironment cluster_endothelial Endothelial Cells This compound This compound CAF Cancer-Associated Fibroblasts (CAFs) This compound->CAF Suppresses TGFb TGF-β Signaling CAF->TGFb Reduces Endo_diff Endothelial Cell Differentiation & Maturation TGFb->Endo_diff Promotes (via ALK1/ALK5 balance shift) CD31_exp Increased CD31 Expression Endo_diff->CD31_exp Vasc_remodel Vascular Remodeling CD31_exp->Vasc_remodel

Caption: Proposed mechanism of this compound-induced vascular remodeling via TME modulation.

Discussion

The data presented highlights a key differentiator between this compound and traditional VEGF receptor inhibitors. While VEGF inhibitors typically lead to a reduction in microvessel density by blocking the primary pro-angiogenic signaling pathway, this compound appears to induce a "vascular remodeling" effect, characterized by an increase in CD31-positive endothelial cells. This is a similar, though potentially more pronounced, effect to that observed with eribulin, another microtubule inhibitor.

The proposed mechanism for this compound's action involves the suppression of cancer-associated fibroblasts (CAFs) and a subsequent reduction in TGF-β signaling within the TME. TGF-β has a complex, context-dependent role in angiogenesis. By potentially shifting the balance of TGF-β receptor signaling (ALK1 vs. ALK5) in endothelial cells, this compound may promote a more mature and normalized vasculature, as indicated by the increase in CD31 expression. This vascular remodeling could lead to improved tumor perfusion and oxygenation, potentially enhancing the efficacy of concomitant therapies.

In contrast, the marked reduction in CD31-positive cells and MVD seen with VEGF inhibitors underscores their direct anti-angiogenic mechanism, which can lead to increased hypoxia in the TME and the development of treatment resistance.

Conclusion

This compound demonstrates a distinct mechanism of action on the tumor vasculature compared to conventional anti-angiogenic agents. Its ability to increase the density of CD31-positive endothelial cells suggests a vascular remodeling effect that may offer therapeutic advantages over direct angiogenesis inhibition. Further research is warranted to fully elucidate the signaling pathways involved and to explore the full potential of this compound in combination with other anti-cancer therapies. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the unique properties of this compound and its potential role in cancer treatment.

References

Unraveling the Anti-Fibrotic Potential of E7130: A Comparative Analysis Against α-SMA-Positive Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of E7130, a novel microtubule dynamics inhibitor, with other established and emerging anti-fibrotic agents. The focus is on the cross-validation of their impact on the differentiation of fibroblasts into alpha-smooth muscle actin (α-SMA)-positive myofibroblasts, a key event in the pathogenesis of fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of anti-fibrotic therapies.

Introduction to Myofibroblasts and Fibrosis

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A pivotal cell type driving this process is the myofibroblast, which is differentiated from resident fibroblasts and other precursor cells. A hallmark of myofibroblast differentiation is the de novo expression of α-SMA, which is incorporated into contractile stress fibers. These cells are the primary source of ECM proteins, such as collagen, and their contractile nature contributes to tissue stiffening. Transforming growth factor-beta (TGF-β) is a potent inducer of myofibroblast differentiation. Consequently, targeting the pathways that lead to α-SMA expression in fibroblasts is a central strategy in the development of anti-fibrotic drugs.

This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1] It has been identified not only as a microtubule dynamics inhibitor but also as a modulator of the tumor microenvironment, with the ability to reduce α-SMA-positive cancer-associated fibroblasts (CAFs).[2][3] This guide delves into the mechanism of this compound and compares its effects with other agents that target myofibroblast differentiation.

Mechanism of Action: this compound and Alternatives

This compound exerts its anti-fibrotic effects through a distinct mechanism of action. Unlike direct inhibitors of TGF-β signaling, this compound acts as a microtubule dynamics inhibitor.[4] This disruption of the microtubule network interferes with the downstream signaling cascade induced by TGF-β. Specifically, this compound has been shown to inhibit the TGF-β-induced activation of the PI3K/AKT/mTOR pathway, which is crucial for α-SMA expression and myofibroblast differentiation.[2][5] Notably, this compound does not appear to affect the phosphorylation and nuclear translocation of Smad2/3, the canonical TGF-β signaling pathway.[5]

For comparison, two currently approved drugs for idiopathic pulmonary fibrosis (IPF), Nintedanib and Pirfenidone, are included in this analysis. Nintedanib is a multi-tyrosine kinase inhibitor that targets receptors such as platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[3] Pirfenidone has a less well-defined mechanism but is known to have anti-inflammatory, antioxidant, and anti-fibrotic properties, including the ability to downregulate TGF-β production and signaling.[6][7] Additionally, other investigational approaches, such as direct PI3K/mTOR inhibitors, are considered.

Quantitative Comparison of Anti-Fibrotic Agents

The following tables summarize the available quantitative and qualitative data on the effects of this compound and comparator drugs on α-SMA-positive fibroblasts.

Compound Target/Mechanism of Action Effect on TGF-β-induced α-SMA Expression Reported Potency (IC50) Cell Types Studied References
This compound Microtubule Dynamics Inhibitor; PI3K/AKT/mTOR Pathway InhibitionInterferes with α-SMA induction by TGF-β.[5]0.15 nmol/L showed significant inhibition (IC50 for α-SMA not specified).[5]BJ normal human lung fibroblasts.[5][2][4][5]
Nintedanib Multi-Tyrosine Kinase Inhibitor (PDGFR, FGFR, VEGFR)Inhibits fibroblast to myofibroblast transformation.[5] Downregulates α-SMA mRNA and protein expression.[1][8]~144 nmol/L (α-SMA mRNA expression).[5]Primary human lung fibroblasts from IPF patients, Human Tenon's fibroblasts.[1][5][1][3][5]
Pirfenidone Multiple; including TGF-β signaling inhibitionAttenuates TGF-β-induced α-SMA mRNA and protein levels.[6]1 mg/ml showed significant reduction (IC50 not specified).[9]Primary human lung fibroblasts, human intestinal fibroblasts.[6][10][6][7][9]
GSK2126458 (Omipalisib) Pan-PI3K/mTOR InhibitorReduces TGF-β-induced fibroblast proliferation and collagen I synthesis.Not specified for α-SMA.Primary human lung fibroblasts from IPF lung tissue.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess the impact of compounds on α-SMA-positive fibroblasts.

Immunofluorescence Staining for α-SMA

This protocol outlines the visualization of α-SMA protein expression and its incorporation into stress fibers within fibroblasts.

  • Cell Culture and Treatment: Plate fibroblasts on glass coverslips in a 24-well plate at a density of 1 x 10^4 cells/well. Allow cells to adhere overnight. Treat cells with the test compound at various concentrations for a specified period (e.g., 1-2 hours) before stimulating with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.

  • Fixation and Permeabilization: Wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) and 10% goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA (e.g., mouse monoclonal anti-α-SMA, clone 1A4) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in the blocking buffer for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the staining using a fluorescence microscope. Capture images and quantify the percentage of α-SMA-positive cells or the intensity of α-SMA staining.[4][12]

Western Blotting for α-SMA

This protocol details the quantification of total α-SMA protein levels in fibroblast lysates.

  • Cell Lysis: Culture and treat fibroblasts in 6-well plates as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysates and collect them in microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against α-SMA overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software and normalize the α-SMA signal to the loading control.[2][13]

Real-Time Quantitative PCR (qPCR) for ACTA2 (α-SMA) Gene Expression

This protocol describes the measurement of mRNA levels of the ACTA2 gene, which encodes α-SMA.

  • RNA Extraction: Culture and treat fibroblasts as described previously. After the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis if necessary.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ACTA2 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green qPCR master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Determine the cycle threshold (Ct) values for ACTA2 and the reference gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of ACTA2 to the reference gene.[7][14]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

E7130_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds PI3K PI3K TGFbR->PI3K Activates Smad Smad2/3 Phosphorylation TGFbR->Smad Canonical Pathway Microtubules Microtubule Network Microtubules->PI3K Supports Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Differentiation (α-SMA Expression) mTOR->Myofibroblast Promotes This compound This compound This compound->Microtubules Disrupts

This compound's impact on the TGF-β signaling pathway.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Analysis Methods Start Isolate Primary Fibroblasts Culture Culture and Expand Fibroblasts Start->Culture Treatment Treat with Compound + TGF-β Stimulation Culture->Treatment Analysis Analyze α-SMA Expression Treatment->Analysis qPCR qPCR (ACTA2 mRNA) Analysis->qPCR WB Western Blot (α-SMA Protein) Analysis->WB IF Immunofluorescence (α-SMA Stress Fibers) Analysis->IF

Workflow for evaluating anti-fibrotic compounds.

Mechanism_Comparison cluster_this compound This compound cluster_Nintedanib Nintedanib cluster_Pirfenidone Pirfenidone Myofibroblast Myofibroblast Differentiation (α-SMA Expression) E7130_Mech This compound Microtubule Destabilization → PI3K/AKT/mTOR Inhibition E7130_Mech->Myofibroblast Nintedanib_Mech Nintedanib Tyrosine Kinase Inhibition (PDGFR, FGFR, VEGFR) Nintedanib_Mech->Myofibroblast Pirfenidone_Mech Pirfenidone Multiple Mechanisms including TGF-β Signaling Inhibition Pirfenidone_Mech->Myofibroblast

Comparison of anti-fibrotic mechanisms.

Conclusion

This compound presents a novel mechanistic approach to inhibiting myofibroblast differentiation by targeting microtubule dynamics and the subsequent PI3K/AKT/mTOR signaling pathway. This contrasts with the receptor tyrosine kinase inhibition of Nintedanib and the broader, less defined mechanisms of Pirfenidone. The in vitro data suggests that this compound is a potent inhibitor of TGF-β-induced α-SMA expression. Further quantitative studies, including head-to-head comparisons with approved and investigational anti-fibrotic agents, will be crucial in fully elucidating the therapeutic potential of this compound in treating fibrotic diseases. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

A Comparative Safety Analysis of E7130 and Other Halichondrins for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of oncology drug development, understanding the safety profiles of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the safety profiles of E7130, a synthetic analog of halichondrin B, with other notable halichondrins and related microtubule inhibitors, including eribulin and hemiasterlin. This analysis is supported by available preclinical and clinical data to aid in the evaluation of these compounds for further development.

Executive Summary

Microtubule inhibitors are a cornerstone of cancer chemotherapy, but their clinical utility is often limited by toxicities. The halichondrin class of microtubule inhibitors, originally derived from a marine sponge, has shown potent antitumor activity. This guide focuses on the safety profiles of a newer synthetic halichondrin analog, this compound, in comparison to the well-established eribulin (a synthetic analog of Halichondrin B) and the natural products Halichondrin B and Hemiasterlin.

Available data from a first-in-human Phase 1 clinical trial of this compound indicates that its primary dose-limiting toxicity is hematological, with leukopenia being the most frequently observed treatment-emergent adverse event. Eribulin, a widely used chemotherapeutic, has a well-documented safety profile characterized by neutropenia and peripheral neuropathy. Preclinical data for the natural product halichondrin B suggests a potent cytotoxic profile, though specific in vivo toxicity data is limited. Similarly, for hemiasterlin and its derivatives, the focus of available literature is more on their potent antimitotic activity than on detailed toxicology.

This guide presents a detailed comparison of the adverse event data in a structured format, outlines experimental protocols for assessing key toxicities, and provides a visual representation of a preclinical safety assessment workflow for novel microtubule inhibitors.

Comparative Safety Profiles: this compound vs. Other Halichondrins

The following table summarizes the available safety data for this compound and other selected halichondrins from clinical and preclinical studies. Direct comparison is challenging due to the different stages of development and the limited publicly available quantitative toxicity data for some compounds.

CompoundStudy PopulationMost Common Adverse Events (All Grades)Most Common Grade 3/4 Adverse EventsDose-Limiting Toxicities (DLTs) / Key Toxicities
This compound Advanced Solid Tumors (Human, Phase 1)[1]Leukopenia (78.6%), Anemia, Aspartate aminotransferase increase, Alanine aminotransferase increase, Lymphopenia, Neutropenia, C-reactive protein increase, Hypoalbuminemia, Hyponatremia, Constipation, Decreased appetite, Diarrhea, Nausea, Fatigue, PyrexiaLeukopenia, Neutropenia, Lymphopenia, Anemia, Febrile neutropenia, Platelet count decrease, Aspartate aminotransferase increase, Alanine aminotransferase increase, Hyponatremia, Hypophosphatemia, Pneumonia, SepsisLeukopenia, Neutropenia, Febrile neutropenia, Platelet count decrease, Anorexia, Fatigue
Eribulin (mesylate) Metastatic Breast Cancer, Liposarcoma (Human, Clinical Trials)[2][3][4]Neutropenia (up to 82%), Anemia (up to 58%), Asthenia/Fatigue (up to 54%), Alopecia (up to 45%), Peripheral Neuropathy (up to 35%), Nausea (up to 35%), Constipation (up to 25%)Neutropenia (Grade 3: 28-45%, Grade 4: 24-29%), Febrile Neutropenia (5%), Peripheral Neuropathy (Grade 3: 8%)Neutropenia, Peripheral Neuropathy
Halichondrin B Preclinical (in vivo)Not extensively reported in publicly available literature. Described as having "exquisite anticancer activity" in murine models.[5]Not extensively reported in publicly available literature. A maximum tolerable dose of 20 micrograms/kg has been mentioned in a study with nude mice.[6]Bone marrow toxicity was dose-limiting in rats and dogs in preclinical studies of an analog.[7]
Hemiasterlin & Derivatives Preclinical (in vivo)Not extensively reported in publicly available literature.Not extensively reported in publicly available literature.General toxicity is implied by its potent cytotoxic nature.[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for halichondrins is the inhibition of microtubule dynamics, which leads to cell cycle arrest and apoptosis.[9] this compound, like its parent compound, is a microtubile dynamics inhibitor.[1] Eribulin also acts as a non-taxane microtubule dynamics inhibitor.[10] Hemiasterlins are also known to be potent antimitotic agents that disrupt microtubule dynamics.[8]

Halichondrin_Signaling_Pathway cluster_Cell Cancer Cell Halichondrins Halichondrins (this compound, Eribulin, Halichondrin B) Tubulin β-Tubulin Halichondrins->Tubulin Binds to Vinca domain Microtubule Microtubule Growth (Plus End) Halichondrins->Microtubule Inhibits polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of halichondrins' mechanism of action.

Experimental Protocols for Key Safety Assessments

1. Preclinical Assessment of Chemotherapy-Induced Neutropenia in Rodent Models

  • Objective: To evaluate the myelosuppressive effects of a test compound by monitoring neutrophil counts in peripheral blood.

  • Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Methodology:

    • Dosing: The test compound is administered intravenously or intraperitoneally at various dose levels, typically for a single dose or multiple doses over a specified period. A vehicle control group is included.

    • Blood Collection: Peripheral blood samples are collected from the tail vein or saphenous vein at predetermined time points (e.g., baseline, and several days post-dosing, with frequent monitoring around the expected nadir).

    • Complete Blood Count (CBC) Analysis: Blood samples are analyzed using an automated hematology analyzer to determine the absolute neutrophil count (ANC).

    • Data Analysis: The nadir (lowest point) of the neutrophil count and the time to recovery are determined for each dose group. Dose-response curves are generated to establish the dose at which significant neutropenia occurs.

  • Key Parameters Measured: Absolute Neutrophil Count (ANC), white blood cell count, platelet count, and red blood cell count.

2. Preclinical Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Rodent Models

  • Objective: To assess the potential of a test compound to induce sensory and motor neuropathy.

  • Animal Model: Adult male and female Sprague-Dawley rats or BALB/c mice are often used.

  • Methodology:

    • Dosing: The test compound is administered over a prolonged period (e.g., several weeks) to mimic clinical exposure.

    • Behavioral Testing:

      • Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates increased sensitivity to a non-painful stimulus.

      • Thermal Hyperalgesia: Measured using a hot plate or radiant heat source (Hargreaves test). A decreased latency to paw withdrawal suggests increased sensitivity to heat.

      • Motor Coordination: Evaluated using a rotarod test. A decrease in the time spent on the rotating rod indicates impaired motor function.

    • Nerve Conduction Velocity (NCV) Measurement: Electrophysiological recordings from the sciatic or tail nerve are taken to measure the speed of nerve impulse transmission. A decrease in NCV is indicative of nerve damage.

    • Histopathology: At the end of the study, nerve tissue (e.g., sciatic nerve, dorsal root ganglia) and skin biopsies (for intraepidermal nerve fiber density) are collected for microscopic examination to assess for nerve fiber damage, demyelination, and axonal degeneration.

  • Key Parameters Measured: Paw withdrawal threshold/latency, time on rotarod, nerve conduction velocity, and morphological changes in nerve tissue.

Preclinical Safety Assessment Workflow

The following diagram illustrates a typical logical workflow for the preclinical safety assessment of a novel microtubule inhibitor like this compound.

Preclinical_Safety_Workflow cluster_Workflow Preclinical Safety Assessment Workflow for a Novel Microtubule Inhibitor A In Vitro Cytotoxicity (Multiple Cell Lines) B Acute Toxicity Studies (Rodent & Non-rodent) A->B C Dose Range-Finding Studies (Rodent) B->C D Repeat-Dose Toxicity Studies (Rodent & Non-rodent) C->D G Toxicokinetic Analysis D->G E Safety Pharmacology (Cardiovascular, Respiratory, CNS) H IND-Enabling Studies Report E->H F Genotoxicity Testing (Ames, Micronucleus, etc.) F->H G->H

Figure 2: Logical workflow for preclinical safety assessment.

Conclusion

The safety profile of this compound, based on initial clinical data, appears to be consistent with other microtubule inhibitors, with hematological toxicities being dose-limiting. Its primary adverse event, leukopenia, is a known class effect of drugs targeting tubulin. Compared to eribulin, which has a well-defined risk of both neutropenia and peripheral neuropathy, the full neurotoxicity potential of this compound will require further investigation in larger and longer-term clinical studies. The limited availability of specific in vivo toxicity data for the natural products halichondrin B and hemiasterlin underscores the challenges in their development and highlights the importance of synthetic analogs like this compound and eribulin, for which extensive safety assessments are feasible.

For drug development professionals, the data presented in this guide suggests that while this compound shows promise as a novel anticancer agent, careful monitoring of hematological parameters will be crucial in its clinical development. Further studies are warranted to fully characterize its safety profile, particularly in comparison to existing therapies, to define its therapeutic window and optimize its clinical application.

References

Unraveling E7130's Mechanism: A Comparative Guide to a Novel Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of E7130, a novel microtubule inhibitor, with other established agents. We delve into the current understanding of this compound's mechanism of action, with a focus on its validation, and present supporting experimental data and detailed protocols.

This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1][2][3] It has demonstrated potent antitumor activity in preclinical models and is currently undergoing clinical investigation.[2][4][5] this compound's mechanism extends beyond simple microtubule disruption, exhibiting a unique ability to modulate the tumor microenvironment (TME), a key factor in cancer progression and therapeutic resistance.

Validation of this compound's Mechanism of Action

This compound's primary mechanism is the inhibition of microtubule dynamics, a characteristic it shares with other microtubule-targeting agents.[3] However, its distinct effects on the TME set it apart. Preclinical studies have shown that this compound can increase the density of intratumoral CD31-positive endothelial cells, suggesting a role in vascular remodeling, and decrease the number of alpha-smooth muscle actin (α-SMA)-positive cancer-associated fibroblasts (CAFs).[2][6]

A key signaling pathway implicated in the anti-CAF activity of this compound is the Transforming Growth Factor-β (TGF-β) induced PI3K/AKT/mTOR pathway.[6] In vitro studies have demonstrated that this compound can inhibit this pathway in fibroblasts, leading to a reduction in α-SMA expression, a marker of CAF activation.[6]

While the involvement of these pathways is supported by in vitro and in vivo preclinical data, to date, no publicly available studies have utilized genetic knockout models to directly validate the mechanism of action of this compound. Such studies, for instance involving the knockout of key proteins in the PI3K/AKT/mTOR pathway, would provide definitive evidence of their role in mediating this compound's effects on the TME.

However, the importance of the TGF-β signaling pathway in CAF biology and tumor progression has been independently validated through genetic knockout studies. For example, research using a conditional knockout of the TGF-β type II receptor in fibroblasts (Tgfbr2FspKO) in a mouse xenograft model demonstrated that loss of TGF-β signaling in these stromal cells enhanced mammary carcinoma growth and metastasis.[7] This highlights the critical role of this pathway in the TME and provides a strong rationale for targeting it, a strategy that aligns with the observed effects of this compound.

Comparative Performance of Microtubule Inhibitors

To provide a clear perspective on this compound's performance, the following tables summarize its preclinical activity alongside two widely used microtubule inhibitors: Eribulin (a closely related halichondrin B analog) and Paclitaxel.

DrugCancer ModelKey FindingsReference
This compound Urothelial Carcinoma XenograftDemonstrated significantly stronger antitumor activity than gemcitabine and paclitaxel. Combination with gemcitabine showed significant tumor growth inhibition in αSMA-positive-CAF-rich models.[8]
Human Breast Cancer Xenograft (MCF-7)Combination therapy with fulvestrant significantly inhibited tumor growth compared to monotherapy.
Eribulin Triple-Negative Breast Cancer XenograftShowed antitumor activity and was found to alter the tumor microenvironment by reversing the epithelial-to-mesenchymal transition (EMT).[9][10]
Osteosarcoma XenograftDemonstrated cytotoxic activity through microtubule destabilization, mitotic arrest, and induction of mitotic catastrophe.[11]
Paclitaxel Breast Cancer XenograftCan modulate the tumor microenvironment, but its effects can be complex, sometimes increasing the assembly of the "tumor microenvironment of metastasis" (TMEM).[12]
Syngeneic Mouse Melanoma ModelReduced accumulation and immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies investigating the mechanisms of this compound and related compounds.

In Vivo Xenograft Models for Tumor Growth Assessment
  • Objective: To evaluate the in vivo antitumor activity of this compound and comparator drugs.

  • Animal Model: Immunodeficient mice (e.g., SCID or nude mice) are typically used to prevent rejection of human tumor xenografts.[12][14]

  • Tumor Implantation: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, or patient-derived xenograft (PDX) models) are injected subcutaneously or orthotopically into the mice.[13][15][16] For studying the role of CAFs, cancer cells can be co-injected with fibroblasts.[13][14]

  • Drug Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The drug (e.g., this compound, Eribulin, Paclitaxel) is administered via a clinically relevant route, typically intravenously, at a specified dose and schedule.[4][5]

  • Data Collection: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue is often performed to assess biomarkers such as CD31 (for vascularization) and α-SMA (for CAFs).[2][6]

In Vitro Co-culture Systems for Studying Fibroblast Activation
  • Objective: To investigate the direct effects of this compound on the activation of fibroblasts by cancer cells.

  • Cell Culture: Normal human fibroblasts are co-cultured with human cancer cells.[6]

  • Treatment: The co-cultures are treated with TGF-β to induce CAF differentiation, in the presence or absence of this compound at various concentrations.[6]

  • Analysis: The expression of CAF markers, such as α-SMA, is assessed using techniques like immunocytochemistry and Western blotting. The activation of signaling pathways like PI3K/AKT/mTOR is analyzed by measuring the phosphorylation status of key proteins.[6]

Visualizing the Mechanisms

To better illustrate the signaling pathways and experimental workflows discussed, the following diagrams were generated using Graphviz.

E7130_Mechanism cluster_TME Tumor Microenvironment Cancer_Cell Cancer Cell TGF_beta TGF-β Cancer_Cell->TGF_beta secretes CAF Cancer-Associated Fibroblast (CAF) alpha_SMA α-SMA Expression CAF->alpha_SMA induces Endothelial_Cell Endothelial Cell Vascular_Remodeling Vascular Remodeling Endothelial_Cell->Vascular_Remodeling This compound This compound This compound->CAF suppresses This compound->Endothelial_Cell promotes PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR inhibits TGF_beta->CAF activates PI3K_AKT_mTOR->alpha_SMA promotes CD31 CD31 Expression Vascular_Remodeling->CD31 increases

Proposed mechanism of this compound in the tumor microenvironment.

Experimental_Workflow cluster_InVivo In Vivo Xenograft Model cluster_InVitro In Vitro Co-culture System Tumor_Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Drug Administration (this compound or Comparator) Tumor_Growth->Treatment Analysis_InVivo Tumor Excision & Immunohistochemistry (CD31, α-SMA) Treatment->Analysis_InVivo Co_culture Co-culture of Cancer Cells & Fibroblasts Induction Induction of CAF Phenotype (TGF-β) Co_culture->Induction Treatment_InVitro Treatment with this compound Induction->Treatment_InVitro Analysis_InVitro Analysis of α-SMA Expression & Signaling Pathways Treatment_InVitro->Analysis_InVitro

References

E7130: A Comparative Analysis of a Novel Microtubule Inhibitor Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

E7130 is a novel microtubule dynamics inhibitor with a dual mechanism of action that not only targets cancer cells directly but also modulates the tumor microenvironment. This guide provides a side-by-side comparison of its performance in different tumor types based on available preclinical and clinical data.

Mechanism of Action

This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1][2] It functions as a potent inhibitor of microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cancer cells.[3][4] Uniquely, this compound also remodels the tumor microenvironment (TME) by:

  • Suppressing Cancer-Associated Fibroblasts (CAFs): this compound reduces the population of α-smooth muscle actin (α-SMA)-positive CAFs, which are known to contribute to a tumor-promoting environment.[1][4] This is achieved through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in these fibroblasts.[5]

  • Promoting Vascular Remodeling: The compound has been shown to increase the density of CD31-positive endothelial cells, suggesting a normalization of the tumor vasculature.[1][3] This can lead to improved tumor perfusion and potentially enhance the delivery and efficacy of co-administered therapies.[3]

Preclinical Efficacy: A Side-by-Side Look

Limited publicly available data restricts a comprehensive quantitative comparison across a wide array of tumor types. However, preclinical studies have highlighted the activity of this compound in several solid tumor models.

Tumor TypeCell Line/ModelKey FindingsReference
Breast Cancer Xenograft Models (MCF-7, OD-BRE-0438)Significant antitumor activity was observed with intravenous administration of this compound (45, 90, and 180 μg/kg). At 180 μg/kg, this compound led to reduced tumor volumes in all three tested xenograft models.[4][6][4][6]
Head and Neck Squamous Cell Carcinoma (HNSCC) FaDu Xenograft ModelThis compound demonstrated a synergistic antitumor effect when combined with cetuximab. A dose of 90 µg/kg, which is half the maximum tolerated dose in mice, showed a prominent combinatorial effect.[3][4][3][4]
Urothelial Carcinoma Preclinical ModelsA presentation at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics suggests that this compound's TME-ameliorating activity enhances treatment efficacy in urothelial carcinoma. However, specific data is not yet publicly available.[7][7]

Clinical Trial Data: Early Insights

A Phase I, first-in-human clinical trial (NCT03444701) of this compound has been conducted in patients with advanced solid tumors.[8][9]

Trial IDPhasePatient PopulationKey FindingsReference
NCT03444701 Phase IAdvanced Solid TumorsThe study established the maximum tolerated dose (MTD) and a recommended Phase II dose of 480 μg/m² administered every 3 weeks. Preliminary antitumor activity was observed, with two patients in the every-2-weeks cohort achieving a partial response. The dose-expansion part of the study is ongoing.[8][8]

Detailed efficacy data from this trial, broken down by specific tumor types, have not yet been publicly disclosed.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

The inhibitory activity of this compound on tubulin polymerization can be assessed using a cell-free system.[3]

  • Principle: Tubulin polymerization is monitored by the enhancement of fluorescence due to the incorporation of a fluorescent reporter into the microtubules as they form.

  • Method:

    • Purified tubulin is incubated with a fluorescent reporter in a polymerization buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The fluorescence intensity is measured over time at 37°C using a microplate reader.

    • The rate of polymerization is calculated from the slope of the fluorescence curve.

    • The IC50 value, the concentration of this compound that inhibits polymerization by 50%, is then determined.

In Vivo Tumor Xenograft Model

The antitumor efficacy of this compound in vivo can be evaluated using human tumor xenograft models in immunodeficient mice.[3][4]

  • Cell Implantation: Human cancer cells (e.g., FaDu for HNSCC, MCF-7 for breast cancer) are subcutaneously injected into the flank of immunodeficient mice.[3][4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 300-500 mm³).[4][6]

  • Treatment: Mice are randomized into control and treatment groups. This compound is administered intravenously at specified doses and schedules.[4]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

  • Immunohistochemistry: At the end of the study, tumors are excised, and immunohistochemical analysis is performed to assess markers of interest, such as CD31 (for vascularization) and α-SMA (for CAFs).[3]

Cancer-Associated Fibroblast (CAF) Suppression Assay

The effect of this compound on CAF activation can be determined through in vitro co-culture experiments and analysis of protein expression.[5]

  • Co-culture System: Normal human fibroblasts are co-cultured with human cancer cells to mimic the tumor microenvironment.

  • TGF-β Induction: TGF-β is added to the culture medium to induce the transdifferentiation of fibroblasts into α-SMA-positive CAFs.[5]

  • This compound Treatment: this compound is added to the co-culture at various concentrations.

  • Analysis:

    • Immunocytochemistry: Cells are stained for α-SMA to visualize and quantify the presence of activated CAFs.

    • Western Blot/ELISA: Cell lysates or conditioned media are analyzed for the expression levels of proteins involved in the PI3K/AKT/mTOR pathway and for secreted factors.[5]

Visualizing the Pathways and Processes

E7130_Mechanism_of_Action This compound Mechanism of Action cluster_direct Direct Cytotoxic Effect cluster_tme Tumor Microenvironment Modulation E7130_direct This compound Microtubule Microtubule Dynamics E7130_direct->Microtubule Inhibits CellCycle G2/M Arrest Microtubule->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Induces CancerCell Cancer Cell Apoptosis->CancerCell Acts on E7130_tme This compound TGFb TGF-β E7130_tme->TGFb Inhibits signaling in CAFs Vascular Tumor Vasculature (CD31+) E7130_tme->Vascular Promotes Remodeling PI3K PI3K/AKT/mTOR Pathway TGFb->PI3K Activates CAF Cancer-Associated Fibroblast (CAF) Activation (α-SMA+) PI3K->CAF Promotes Fibroblast Fibroblast CAF->Fibroblast Originates from

Caption: Dual mechanism of this compound targeting both cancer cells and the tumor microenvironment.

Experimental_Workflow_Xenograft In Vivo Xenograft Study Workflow Start Start Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment IV Administration of This compound or Vehicle Randomization->Treatment Monitoring Regular Tumor Volume Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision and Immunohistochemical Analysis Endpoint->Analysis End End Analysis->End

References

Independent Verification of E7130's Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of E7130, a novel microtubule inhibitor, with other relevant alternatives. Experimental data from in vitro and in vivo studies are presented to support the analysis.

This compound is a synthetically produced analog of halichondrin B, a natural product isolated from a marine sponge.[1] Beyond its primary function as a microtubule dynamics inhibitor, preclinical studies have revealed this compound's unique ability to modulate the tumor microenvironment (TME), distinguishing it from other agents in its class.[2][3]

Mechanism of Action: A Dual Approach

This compound exerts its anticancer effects through a dual mechanism:

  • Microtubule Destabilization: Similar to other microtubule-targeting agents, this compound inhibits the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]

  • Tumor Microenvironment Modulation: this compound uniquely suppresses cancer-associated fibroblasts (CAFs), which are key contributors to tumor progression and drug resistance.[2][5] This effect is mediated through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which in turn downregulates the PI3K/AKT/mTOR pathway.[4][5] By targeting CAFs, this compound can remodel the TME, potentially enhancing the efficacy of concomitant anticancer therapies.[2]

Signaling Pathway of this compound in Cancer-Associated Fibroblasts

E7130_Signaling_Pathway cluster_cell Cancer-Associated Fibroblast TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K TGFbR->PI3K This compound This compound Microtubules Microtubule Network This compound->Microtubules Inhibits Microtubules->PI3K Required for activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR alphaSMA α-SMA Expression (Fibroblast Activation) mTOR->alphaSMA

Caption: this compound inhibits microtubule network formation, thereby suppressing the TGF-β-induced PI3K/AKT/mTOR pathway and reducing α-SMA expression in CAFs.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have shown the in vivo antitumor activity of this compound. A notable study compared the efficacy of this compound with vincristine in patient-derived xenograft (PDX) models of early T-cell precursor acute lymphoblastic leukemia (ETP-ALL).

Treatment GroupDoseT-C (days)T/C RatioObjective Responses
This compound0.09 mg/kg10.5 - 41.31.8 - 5.92/6 (1 CR, 1 MCR)
This compound0.135 mg/kg18.1 - 49.52.3 - 8.84/5 (1 CR, 3 MCRs)
Vincristine1 mg/kg3.5 - 37.71.3 - 6.62/6 (1 CR, 1 MCR)
T-C: Difference in median event-free survival between treated and control groups. T/C: Ratio of median event-free survival of treated versus control groups. CR: Complete Response. MCR: Maintained Complete Response.[6]

The study also noted that this compound's activity was maintained regardless of ABCB1 (P-gp) expression levels, a common mechanism of resistance to microtubule-targeting agents like vincristine.[6]

Comparison with Other Microtubule Inhibitors

Compared to eribulin , another analog of halichondrin B, this compound is suggested to have a more pronounced effect on CAFs.[3] While both agents target microtubule dynamics, this compound's ability to remodel the TME through CAF suppression represents a key differentiating feature.[2][3]

Experimental Protocols

In Vitro Anti-proliferation Assay (General Protocol)

A detailed protocol for a specific this compound anti-proliferation assay is not publicly available. However, a general protocol for assessing the anti-proliferative effects of microtubule inhibitors is as follows:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a comparator drug for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study (General Protocol)

The following is a generalized workflow for an in vivo xenograft study to evaluate the efficacy of this compound:

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound, Vehicle, Comparator) C->D E Tumor Volume and Body Weight Measurement D->E F Endpoint Analysis (e.g., Tumor Growth Inhibition) E->F G Immunohistochemical Analysis of Tumors F->G

Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

Protocol Details:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: this compound, a vehicle control, and any comparator drugs are administered according to a predetermined schedule and route (e.g., intravenously).

  • Monitoring: Tumor volume and mouse body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, and the antitumor efficacy is evaluated by comparing tumor growth between the different groups.

  • Immunohistochemistry: At the end of the study, tumors may be excised and analyzed by immunohistochemistry to assess biomarkers such as α-SMA (for CAFs) and CD31 (for blood vessels).

Conclusion

The preclinical data for this compound demonstrate its potential as a potent anticancer agent with a dual mechanism of action that includes both direct cytotoxicity through microtubule inhibition and modulation of the tumor microenvironment by suppressing cancer-associated fibroblasts. Its efficacy in preclinical models, including those resistant to other microtubule inhibitors, warrants further investigation. The comparative data, though limited, suggest a distinct profile for this compound that may offer advantages in certain cancer types or in combination with other therapies. The provided experimental frameworks can serve as a basis for independent verification and further exploration of this promising therapeutic candidate.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of E7130

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like E7130 is a critical component of laboratory safety and regulatory compliance. Although this compound is not classified as a hazardous substance, as an investigational drug used in clinical research, its disposal must adhere to stringent guidelines to ensure environmental protection and prevent accidental exposure. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols.

Precautionary MeasureDetailed Action
Personal Protective Equipment (PPE) Always wear standard PPE, including safety-certified eye protection, a lab coat, and appropriate chemical-resistant gloves.
Ventilation Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.
Spill Management In the event of a spill, contain the material using absorbent pads. Clean the area with an appropriate solvent and dispose of all contaminated materials as chemical waste.
Direct Contact Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

Step-by-Step Disposal Protocol for this compound

The disposal of investigational drugs, including those deemed non-hazardous, is regulated to ensure that these compounds do not enter the environment. The preferred method for the final disposition of this compound is incineration by a licensed waste management facility.

Step 1: Segregation and Collection

Properly segregate all this compound waste at the point of generation. This includes:

  • Unused or expired this compound solid material.

  • Empty vials and containers that held this compound.

  • Contaminated lab supplies, such as pipette tips, gloves, and absorbent pads.

Collect this waste in a designated, clearly labeled, and sealed container. The container should be robust and leak-proof.

Step 2: Labeling and Storage

Label the waste container with "Investigational Drug Waste for Incineration" and include the name of the compound (this compound). Store the sealed container in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a chemical waste accumulation site.

Step 3: Coordination with Environmental Health and Safety (EHS)

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. EHS will have established procedures and contracts with licensed hazardous waste vendors who are qualified to handle and incinerate pharmaceutical waste in accordance with federal and local regulations.

Step 4: Documentation

Maintain a detailed record of the disposal process. This documentation should include:

  • The quantity of this compound being disposed of.

  • The date of disposal.

  • The name of the EHS personnel or licensed vendor who collected the waste.

This documentation is crucial for regulatory compliance and for tracking the lifecycle of the investigational compound.

Step 5: Final Disposition

The licensed waste vendor will transport the this compound waste to a permitted incineration facility. Incineration is the required method of destruction for many pharmaceutical products as it ensures the complete breakdown of the active compound.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

E7130_Disposal_Workflow cluster_documentation Documentation start Start: this compound Waste Generation segregate Step 1: Segregate Waste (Unused drug, empty vials, contaminated supplies) start->segregate collect Step 2: Collect in Labeled, Sealed Container segregate->collect store Step 3: Store in Secure, Designated Area collect->store contact_ehs Step 4: Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Step 5: EHS/Licensed Vendor Pickup contact_ehs->pickup transport Step 6: Transport to Permitted Facility pickup->transport incinerate Step 7: Incineration transport->incinerate document Maintain Disposal Records Throughout Process

Caption: Workflow for the proper disposal of this compound.

Regulatory Context

The disposal of investigational new drugs is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) and guidelines from the Food and Drug Administration (FDA).[1][2] Institutions conducting clinical trials are responsible for ensuring that all investigational materials are accounted for and disposed of correctly.[3][4] The sponsor of the clinical trial may also provide specific instructions for the return or destruction of unused study medication.[5] Adherence to these guidelines is not only a matter of best practice but a legal and ethical obligation to protect public health and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.